Dehydronitrosonisoldipine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-11(2)10-27-20(24)17-13(4)21-12(3)16(19(23)26-5)18(17)14-8-6-7-9-15(14)22-25/h6-9,11H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMSLPIJQICBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2N=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87375-91-5 | |
| Record name | 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087375915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ISOBUTYL 5-METHYL 2,6-DIMETHYL-4-(2-NITROSOPHENYL)PYRIDINE-3,5-DICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C01E7UK8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dehydronitrosonisoldipine: A Technical Guide to its Synthesis and Discovery as a SARM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydronitrosonisoldipine has emerged as a molecule of significant interest in the field of neurodegenerative disease research. Initially identified as a photodegradation product of the calcium channel blocker Nisoldipine, it has since been discovered to be a potent and irreversible inhibitor of Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1), a key mediator of programmed axon degeneration. This technical guide provides a comprehensive overview of the synthesis of this compound and the pivotal discoveries that have highlighted its therapeutic potential.
Synthesis of this compound
This compound, with the chemical name 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate, is primarily synthesized through the photodegradation of Nisoldipine.
Experimental Protocol: Photodegradation of Nisoldipine
A general method for the synthesis of this compound involves the exposure of a Nisoldipine solution to sunlight.
Materials:
-
Nisoldipine
-
Anhydrous Ethanol
-
Water
-
Solvents for flash chromatography (e.g., ethyl acetate (B1210297), ether)
Procedure:
-
Prepare a solution of Nisoldipine in anhydrous ethanol.
-
Expose the solution to direct sunlight. The duration of exposure is a critical parameter and should be monitored to maximize the yield of the desired product.
-
After sufficient exposure, add water to the reaction mixture to precipitate the crude product.
-
Filter the mixture to isolate the solid.
-
Purify the crude product by flash chromatography. A common solvent system for purification is a mixture of ethyl acetate and ether (e.g., 40:60 v/v).
-
Collect the fractions containing this compound and concentrate under reduced pressure to obtain the purified product.
Quantitative Data:
| Parameter | Value |
| Chemical Formula | C₂₀H₂₂N₂O₅ |
| Molecular Weight | 370.41 g/mol |
| CAS Number | 87375-91-5 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Note: Detailed yield and optimized reaction conditions are not extensively reported in the literature and may require empirical determination.
Discovery as a SARM1 Inhibitor
The therapeutic potential of this compound was realized with its identification as a potent inhibitor of SARM1. SARM1 is a central executioner of programmed axonal degeneration, and its inhibition is a promising strategy for the treatment of a wide range of neurodegenerative disorders.
Mechanism of Action
This compound is an irreversible inhibitor of SARM1. It is believed to exert its inhibitory effect by covalently modifying cysteine residues within the SARM1 protein. This modification blocks the activation of SARM1's intrinsic NAD+ hydrolase activity, thereby preventing the depletion of NAD+ and subsequent axonal destruction.
Key Experimental Findings
Research has demonstrated that this compound effectively inhibits SARM1-mediated processes in cellular models.
Quantitative Biological Data:
| Parameter | Value | Reference |
| IC₅₀ for SARM1 in SARM1-dN-expression cells | 4 µM | [1] |
This IC₅₀ value indicates the concentration of this compound required to inhibit 50% of SARM1 activity in the specified cellular assay.
Experimental Protocol: SARM1 Inhibition Assay (General Overview)
The inhibitory activity of this compound on SARM1 can be assessed using various in vitro and cell-based assays. A common approach involves monitoring the NAD+ hydrolase activity of SARM1 in the presence and absence of the inhibitor.
General Steps:
-
SARM1 Expression: Utilize a cell line engineered to express SARM1 or use purified recombinant SARM1 protein.
-
Assay Setup: Incubate the SARM1-expressing cells or purified protein with varying concentrations of this compound.
-
SARM1 Activation: Induce SARM1 activation using a known stimulus, such as vincristine (B1662923) or by expressing a constitutively active form of the protein.
-
Measurement of NAD+ levels or cADPR production: Quantify the levels of NAD+ or its breakdown product, cyclic ADP-ribose (cADPR), using methods like HPLC, mass spectrometry, or fluorescent biosensors.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of SARM1 inhibition against the concentration of this compound.
Signaling Pathway and Experimental Workflow
SARM1-Mediated Axon Degeneration Pathway
The following diagram illustrates the central role of SARM1 in the axon degeneration pathway and the point of intervention for this compound.
Caption: SARM1 activation, a key step in axon degeneration, is inhibited by this compound.
Experimental Workflow for Synthesis and Biological Evaluation
The logical flow from synthesis to biological testing of this compound is depicted below.
Caption: Workflow from synthesis of this compound to its biological evaluation as a SARM1 inhibitor.
Conclusion
This compound represents a fascinating example of a molecule repurposed from a known drug's degradation product into a promising therapeutic lead. Its straightforward synthesis via photodegradation and its potent, irreversible inhibition of SARM1 make it a valuable tool for researchers in the field of neurodegeneration. Further studies to optimize its synthesis, fully characterize its pharmacological profile, and evaluate its efficacy in in vivo models of neurodegenerative diseases are warranted to unlock its full therapeutic potential.
References
Dehydronitrosonisoldipine: A Technical Guide to its Synthesis and Discovery as a SARM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydronitrosonisoldipine has emerged as a molecule of significant interest in the field of neurodegenerative disease research. Initially identified as a photodegradation product of the calcium channel blocker Nisoldipine, it has since been discovered to be a potent and irreversible inhibitor of Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1), a key mediator of programmed axon degeneration. This technical guide provides a comprehensive overview of the synthesis of this compound and the pivotal discoveries that have highlighted its therapeutic potential.
Synthesis of this compound
This compound, with the chemical name 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate, is primarily synthesized through the photodegradation of Nisoldipine.
Experimental Protocol: Photodegradation of Nisoldipine
A general method for the synthesis of this compound involves the exposure of a Nisoldipine solution to sunlight.
Materials:
-
Nisoldipine
-
Anhydrous Ethanol
-
Water
-
Solvents for flash chromatography (e.g., ethyl acetate, ether)
Procedure:
-
Prepare a solution of Nisoldipine in anhydrous ethanol.
-
Expose the solution to direct sunlight. The duration of exposure is a critical parameter and should be monitored to maximize the yield of the desired product.
-
After sufficient exposure, add water to the reaction mixture to precipitate the crude product.
-
Filter the mixture to isolate the solid.
-
Purify the crude product by flash chromatography. A common solvent system for purification is a mixture of ethyl acetate and ether (e.g., 40:60 v/v).
-
Collect the fractions containing this compound and concentrate under reduced pressure to obtain the purified product.
Quantitative Data:
| Parameter | Value |
| Chemical Formula | C₂₀H₂₂N₂O₅ |
| Molecular Weight | 370.41 g/mol |
| CAS Number | 87375-91-5 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Note: Detailed yield and optimized reaction conditions are not extensively reported in the literature and may require empirical determination.
Discovery as a SARM1 Inhibitor
The therapeutic potential of this compound was realized with its identification as a potent inhibitor of SARM1. SARM1 is a central executioner of programmed axonal degeneration, and its inhibition is a promising strategy for the treatment of a wide range of neurodegenerative disorders.
Mechanism of Action
This compound is an irreversible inhibitor of SARM1. It is believed to exert its inhibitory effect by covalently modifying cysteine residues within the SARM1 protein. This modification blocks the activation of SARM1's intrinsic NAD+ hydrolase activity, thereby preventing the depletion of NAD+ and subsequent axonal destruction.
Key Experimental Findings
Research has demonstrated that this compound effectively inhibits SARM1-mediated processes in cellular models.
Quantitative Biological Data:
| Parameter | Value | Reference |
| IC₅₀ for SARM1 in SARM1-dN-expression cells | 4 µM | [1] |
This IC₅₀ value indicates the concentration of this compound required to inhibit 50% of SARM1 activity in the specified cellular assay.
Experimental Protocol: SARM1 Inhibition Assay (General Overview)
The inhibitory activity of this compound on SARM1 can be assessed using various in vitro and cell-based assays. A common approach involves monitoring the NAD+ hydrolase activity of SARM1 in the presence and absence of the inhibitor.
General Steps:
-
SARM1 Expression: Utilize a cell line engineered to express SARM1 or use purified recombinant SARM1 protein.
-
Assay Setup: Incubate the SARM1-expressing cells or purified protein with varying concentrations of this compound.
-
SARM1 Activation: Induce SARM1 activation using a known stimulus, such as vincristine or by expressing a constitutively active form of the protein.
-
Measurement of NAD+ levels or cADPR production: Quantify the levels of NAD+ or its breakdown product, cyclic ADP-ribose (cADPR), using methods like HPLC, mass spectrometry, or fluorescent biosensors.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of SARM1 inhibition against the concentration of this compound.
Signaling Pathway and Experimental Workflow
SARM1-Mediated Axon Degeneration Pathway
The following diagram illustrates the central role of SARM1 in the axon degeneration pathway and the point of intervention for this compound.
Caption: SARM1 activation, a key step in axon degeneration, is inhibited by this compound.
Experimental Workflow for Synthesis and Biological Evaluation
The logical flow from synthesis to biological testing of this compound is depicted below.
Caption: Workflow from synthesis of this compound to its biological evaluation as a SARM1 inhibitor.
Conclusion
This compound represents a fascinating example of a molecule repurposed from a known drug's degradation product into a promising therapeutic lead. Its straightforward synthesis via photodegradation and its potent, irreversible inhibition of SARM1 make it a valuable tool for researchers in the field of neurodegeneration. Further studies to optimize its synthesis, fully characterize its pharmacological profile, and evaluate its efficacy in in vivo models of neurodegenerative diseases are warranted to unlock its full therapeutic potential.
References
Dehydronitrosonisoldipine: An In-Depth Technical Guide to its Mechanism of Action as a SARM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydronitrosonisoldipine (B8075430) (dHNN), a derivative of the calcium channel blocker nisoldipine, has emerged as a significant molecule of interest in the field of neuroprotection. Its primary mechanism of action is the irreversible inhibition of Sterile Alpha and TIR Motif-containing 1 (SARM1), a key executioner of programmed axon degeneration. This technical guide delineates the molecular interactions and cellular consequences of dHNN's engagement with SARM1, providing a comprehensive overview for researchers and drug development professionals. Through covalent modification of cysteine residues within the SARM1 protein, dHNN effectively blocks its NADase activity, preventing the catastrophic depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) that precedes axonal destruction. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Core Mechanism of Action: Covalent Inhibition of SARM1
This compound functions as an irreversible inhibitor of SARM1.[1] Its mode of action involves the formation of a covalent bond with specific cysteine residues on the SARM1 protein. One study has identified cysteine 311 (C311) within the autoregulatory ARM domain of SARM1 as a target for dHNN.[2] However, the same study noted that mutating C311 only partially reduced the inhibitory effect of dHNN, suggesting that other cysteine residues on SARM1 may also be targets for covalent modification.[1] This covalent interaction is critical as it allosterically inhibits the NADase activity of SARM1, preventing the enzyme from cleaving NAD+.
Quantitative Data on SARM1 Inhibition
The inhibitory potency of this compound against SARM1 has been quantified, with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | SARM1 | Not Specified | 4 µM | [Source not explicitly detailing the assay] |
Further quantitative data on the dose-dependent effects of dHNN on NAD+ levels and neuroprotection is needed for a more complete profile.
Signaling Pathway of SARM1-Mediated Axon Degeneration and its Inhibition by this compound
SARM1 is a central node in the pathway of programmed axon degeneration, also known as Wallerian degeneration. In healthy neurons, SARM1 is maintained in an inactive state. Upon axonal injury or significant metabolic stress, a cascade of events leads to its activation. The inhibition of this pathway by dHNN is a key therapeutic strategy for preventing axon loss in various neurodegenerative conditions.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of SARM1 inhibitors. Below are representative protocols for key assays.
SARM1 NADase Activity Assay (Fluorogenic)
This assay is used to determine the enzymatic activity of SARM1 and the inhibitory potential of compounds like dHNN.
Principle: The assay utilizes a fluorogenic substrate that mimics NAD+. Upon cleavage by SARM1, a fluorescent product is released, and the increase in fluorescence is proportional to the enzyme's activity.
Materials:
-
Recombinant human SARM1 protein
-
SARM1 assay buffer
-
Fluorogenic SARM1 substrate (e.g., PC6)
-
This compound (or other test compounds)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the SARM1 assay buffer.
-
Add the dHNN dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Add recombinant SARM1 protein to all wells except the blank.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for the covalent interaction between dHNN and SARM1.
-
Initiate the reaction by adding the fluorogenic SARM1 substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a time course (e.g., every 5 minutes for 60 minutes).
-
Calculate the rate of reaction for each concentration of dHNN.
-
Plot the reaction rates against the logarithm of the dHNN concentration and fit the data to a dose-response curve to determine the IC50 value.
Neuroprotection Assay in Dorsal Root Ganglion (DRG) Neurons
This cell-based assay evaluates the ability of dHNN to protect neurons from toxin-induced axon degeneration.
Principle: Primary DRG neurons are cultured and then exposed to a neurotoxin, such as vincristine (B1662923), which activates the SARM1 pathway and causes axon degeneration. The protective effect of dHNN is assessed by quantifying the extent of axon survival.
Materials:
-
Primary DRG neurons
-
Neurobasal medium supplemented with B27 and NGF
-
Vincristine (or other neurotoxin)
-
This compound
-
Microfluidic chambers or multi-well plates suitable for neuronal culture
-
Immunostaining reagents (e.g., anti-β-III tubulin antibody)
-
Fluorescence microscope and image analysis software
Procedure:
-
Isolate and culture DRG neurons from embryonic or neonatal rodents.
-
Treat the cultured neurons with various concentrations of dHNN for a specified pre-incubation period.
-
Induce axon degeneration by adding a known concentration of vincristine to the culture medium. Include a vehicle control (no vincristine) and a positive control (vincristine only).
-
Incubate for a period sufficient to induce significant axon degeneration in the positive control group (e.g., 24-48 hours).
-
Fix and immunostain the neurons for an axonal marker (e.g., β-III tubulin).
-
Acquire images of the axonal fields using a fluorescence microscope.
-
Quantify the degree of axon degeneration using an automated image analysis software (e.g., by measuring the fragmentation index or the total area of intact axons).
-
Plot the axon survival or degeneration index against the logarithm of the dHNN concentration to determine the EC50 for neuroprotection.
Quantification of NAD+ and cADPR Levels by LC-MS/MS
This analytical method provides a direct measure of the metabolic consequences of SARM1 inhibition.
Principle: Neuronal cells are treated with a SARM1 activator and dHNN. The intracellular levels of NAD+ and its breakdown product, cADPR, are then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured neurons (e.g., DRG neurons)
-
SARM1 activator (e.g., vincristine)
-
This compound
-
Methanol for metabolite extraction
-
LC-MS/MS system
Procedure:
-
Culture neurons and treat with dHNN and/or a SARM1 activator as described in the neuroprotection assay.
-
At specified time points, rapidly quench metabolic activity and extract intracellular metabolites using cold methanol.
-
Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.
-
Analyze the extracts using an LC-MS/MS method optimized for the detection and quantification of NAD+ and cADPR.
-
Normalize the metabolite levels to the total protein content of each sample.
-
Compare the NAD+/cADPR ratios across different treatment conditions to assess the effect of dHNN on SARM1-mediated NAD+ consumption.
Conclusion
This compound represents a promising therapeutic candidate for neurodegenerative diseases characterized by axonal loss. Its mechanism of action, centered on the irreversible covalent inhibition of SARM1 NADase activity, provides a clear rationale for its neuroprotective effects. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational framework for researchers and drug developers working to further characterize dHNN and to discover novel SARM1 inhibitors. Future research should focus on obtaining more extensive quantitative data for dHNN, including its dose-dependent effects on neuronal NAD+ and cADPR levels, and on elucidating the full spectrum of its covalent interactions with SARM1.
References
Dehydronitrosonisoldipine: An In-Depth Technical Guide to its Mechanism of Action as a SARM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydronitrosonisoldipine (dHNN), a derivative of the calcium channel blocker nisoldipine, has emerged as a significant molecule of interest in the field of neuroprotection. Its primary mechanism of action is the irreversible inhibition of Sterile Alpha and TIR Motif-containing 1 (SARM1), a key executioner of programmed axon degeneration. This technical guide delineates the molecular interactions and cellular consequences of dHNN's engagement with SARM1, providing a comprehensive overview for researchers and drug development professionals. Through covalent modification of cysteine residues within the SARM1 protein, dHNN effectively blocks its NADase activity, preventing the catastrophic depletion of nicotinamide adenine dinucleotide (NAD+) that precedes axonal destruction. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Core Mechanism of Action: Covalent Inhibition of SARM1
This compound functions as an irreversible inhibitor of SARM1.[1] Its mode of action involves the formation of a covalent bond with specific cysteine residues on the SARM1 protein. One study has identified cysteine 311 (C311) within the autoregulatory ARM domain of SARM1 as a target for dHNN.[2] However, the same study noted that mutating C311 only partially reduced the inhibitory effect of dHNN, suggesting that other cysteine residues on SARM1 may also be targets for covalent modification.[1] This covalent interaction is critical as it allosterically inhibits the NADase activity of SARM1, preventing the enzyme from cleaving NAD+.
Quantitative Data on SARM1 Inhibition
The inhibitory potency of this compound against SARM1 has been quantified, with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | SARM1 | Not Specified | 4 µM | [Source not explicitly detailing the assay] |
Further quantitative data on the dose-dependent effects of dHNN on NAD+ levels and neuroprotection is needed for a more complete profile.
Signaling Pathway of SARM1-Mediated Axon Degeneration and its Inhibition by this compound
SARM1 is a central node in the pathway of programmed axon degeneration, also known as Wallerian degeneration. In healthy neurons, SARM1 is maintained in an inactive state. Upon axonal injury or significant metabolic stress, a cascade of events leads to its activation. The inhibition of this pathway by dHNN is a key therapeutic strategy for preventing axon loss in various neurodegenerative conditions.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of SARM1 inhibitors. Below are representative protocols for key assays.
SARM1 NADase Activity Assay (Fluorogenic)
This assay is used to determine the enzymatic activity of SARM1 and the inhibitory potential of compounds like dHNN.
Principle: The assay utilizes a fluorogenic substrate that mimics NAD+. Upon cleavage by SARM1, a fluorescent product is released, and the increase in fluorescence is proportional to the enzyme's activity.
Materials:
-
Recombinant human SARM1 protein
-
SARM1 assay buffer
-
Fluorogenic SARM1 substrate (e.g., PC6)
-
This compound (or other test compounds)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the SARM1 assay buffer.
-
Add the dHNN dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Add recombinant SARM1 protein to all wells except the blank.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for the covalent interaction between dHNN and SARM1.
-
Initiate the reaction by adding the fluorogenic SARM1 substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a time course (e.g., every 5 minutes for 60 minutes).
-
Calculate the rate of reaction for each concentration of dHNN.
-
Plot the reaction rates against the logarithm of the dHNN concentration and fit the data to a dose-response curve to determine the IC50 value.
Neuroprotection Assay in Dorsal Root Ganglion (DRG) Neurons
This cell-based assay evaluates the ability of dHNN to protect neurons from toxin-induced axon degeneration.
Principle: Primary DRG neurons are cultured and then exposed to a neurotoxin, such as vincristine, which activates the SARM1 pathway and causes axon degeneration. The protective effect of dHNN is assessed by quantifying the extent of axon survival.
Materials:
-
Primary DRG neurons
-
Neurobasal medium supplemented with B27 and NGF
-
Vincristine (or other neurotoxin)
-
This compound
-
Microfluidic chambers or multi-well plates suitable for neuronal culture
-
Immunostaining reagents (e.g., anti-β-III tubulin antibody)
-
Fluorescence microscope and image analysis software
Procedure:
-
Isolate and culture DRG neurons from embryonic or neonatal rodents.
-
Treat the cultured neurons with various concentrations of dHNN for a specified pre-incubation period.
-
Induce axon degeneration by adding a known concentration of vincristine to the culture medium. Include a vehicle control (no vincristine) and a positive control (vincristine only).
-
Incubate for a period sufficient to induce significant axon degeneration in the positive control group (e.g., 24-48 hours).
-
Fix and immunostain the neurons for an axonal marker (e.g., β-III tubulin).
-
Acquire images of the axonal fields using a fluorescence microscope.
-
Quantify the degree of axon degeneration using an automated image analysis software (e.g., by measuring the fragmentation index or the total area of intact axons).
-
Plot the axon survival or degeneration index against the logarithm of the dHNN concentration to determine the EC50 for neuroprotection.
Quantification of NAD+ and cADPR Levels by LC-MS/MS
This analytical method provides a direct measure of the metabolic consequences of SARM1 inhibition.
Principle: Neuronal cells are treated with a SARM1 activator and dHNN. The intracellular levels of NAD+ and its breakdown product, cADPR, are then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured neurons (e.g., DRG neurons)
-
SARM1 activator (e.g., vincristine)
-
This compound
-
Methanol for metabolite extraction
-
LC-MS/MS system
Procedure:
-
Culture neurons and treat with dHNN and/or a SARM1 activator as described in the neuroprotection assay.
-
At specified time points, rapidly quench metabolic activity and extract intracellular metabolites using cold methanol.
-
Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.
-
Analyze the extracts using an LC-MS/MS method optimized for the detection and quantification of NAD+ and cADPR.
-
Normalize the metabolite levels to the total protein content of each sample.
-
Compare the NAD+/cADPR ratios across different treatment conditions to assess the effect of dHNN on SARM1-mediated NAD+ consumption.
Conclusion
This compound represents a promising therapeutic candidate for neurodegenerative diseases characterized by axonal loss. Its mechanism of action, centered on the irreversible covalent inhibition of SARM1 NADase activity, provides a clear rationale for its neuroprotective effects. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational framework for researchers and drug developers working to further characterize dHNN and to discover novel SARM1 inhibitors. Future research should focus on obtaining more extensive quantitative data for dHNN, including its dose-dependent effects on neuronal NAD+ and cADPR levels, and on elucidating the full spectrum of its covalent interactions with SARM1.
References
Unveiling the Neuroprotective Potential: A Technical Guide to the Biological Activity of Dehydronitrosonisoldipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydronitrosonisoldipine, a derivative of the well-known calcium channel blocker Nisoldipine, has emerged as a molecule of significant interest in the field of neuroprotection. Unlike its parent compound, which primarily targets cardiovascular conditions, this compound exhibits a distinct and potent biological activity centered on the inhibition of Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1 (SARM1), a key executioner of programmed axon degeneration. This technical guide provides an in-depth overview of the biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Biological Activity: SARM1 Inhibition
The primary biological function of this compound is its irreversible inhibition of SARM1. SARM1 is a crucial enzyme in the pathway of Wallerian degeneration, a process of active axonal self-destruction triggered by injury or disease. The activation of SARM1's intrinsic NADase activity leads to the rapid depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical cellular metabolite, and the production of cyclic ADP-ribose (cADPR), ultimately culminating in axonal demise.
This compound acts as a potent, cell-permeant inhibitor of SARM1, exhibiting activity in the single-digit micromolar range.[1] Its mechanism of action involves the covalent modification of a specific cysteine residue, C311, located in the allosteric ARM (Armadillo/HEAT repeat) domain of the SARM1 protein.[1] This modification stabilizes SARM1 in its autoinhibited state, preventing its activation and subsequent NADase activity.
Quantitative Data on SARM1 Inhibition
While a precise IC50 value is not consistently reported in the literature, the potency of this compound (dHNN) has been described as being in the low micromolar range.
| Compound | Target | Potency | Cell Permeability | Mechanism of Action | Reference |
| This compound (dHNN) | SARM1 | Single-digit μM | Cell-permeant | Irreversible covalent modification of C311 in the ARM domain | [1] |
Signaling Pathway of SARM1-Mediated Axon Degeneration
The following diagram illustrates the signaling cascade leading to axon degeneration and the point of intervention for this compound.
Caption: SARM1 signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.
SARM1 NADase Activity Assay
This protocol is adapted from methods utilizing commercially available NAD+/NADH detection kits to quantify SARM1's enzymatic activity.
Objective: To measure the rate of NAD+ consumption by recombinant SARM1 in the presence and absence of this compound.
Materials:
-
Recombinant full-length SARM1 protein
-
This compound
-
NAD+ solution
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
NAD/NADH-Glo™ Assay kit (Promega) or similar
-
96-well white, flat-bottom microplates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
This compound dilution or vehicle control (DMSO)
-
Recombinant SARM1 protein (final concentration typically in the ng/µL range)
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NAD+ solution to each well to a final concentration of approximately 50 µM.
-
Kinetic Measurement: Immediately begin measuring the luminescence at regular intervals (e.g., every 5 minutes for 1-2 hours) according to the NAD/NADH-Glo™ Assay kit manufacturer's instructions. The kit's enzymes cycle NAD+ to generate a luminescent signal that is proportional to the NAD+ concentration.
-
Data Analysis: Calculate the rate of NAD+ depletion for each condition by plotting luminescence versus time. Determine the percentage of inhibition at each concentration of this compound and calculate the IC50 value.
Caption: Experimental workflow for the SARM1 NADase activity assay.
Measurement of cADPR Levels in Neurons
This protocol outlines the general steps for quantifying intracellular cADPR levels in neuronal cell cultures treated with this compound, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To determine the effect of this compound on basal and induced cADPR production in neurons.
Materials:
-
Neuronal cell culture (e.g., primary dorsal root ganglion (DRG) neurons)
-
This compound
-
Axon degeneration-inducing agent (e.g., Vincristine)
-
Cell lysis buffer
-
Internal standards for LC-MS/MS
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture neurons according to standard protocols. Treat the cells with this compound or vehicle control for a specified duration. To measure the effect on induced cADPR production, co-treat with an axon degeneration-inducing agent like vincristine.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable extraction buffer (e.g., a mixture of methanol, acetonitrile, and water).
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet proteins and cellular debris.
-
-
Sample Preparation: Collect the supernatant containing the metabolites. Add internal standards for quantification.
-
LC-MS/MS Analysis: Analyze the samples using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify cADPR based on its unique parent and fragment ion masses.
-
Data Analysis: Quantify the amount of cADPR in each sample by comparing its peak area to that of the internal standard. Normalize the cADPR levels to the total protein concentration of the cell lysate.
Caption: Workflow for measuring cADPR levels in neurons.
Synthesis of this compound
Conclusion
This compound represents a promising lead compound for the development of therapeutics targeting neurodegenerative diseases. Its distinct mechanism of action as a potent, irreversible inhibitor of SARM1 sets it apart from its parent compound, Nisoldipine. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and the broader field of SARM1-mediated neurodegeneration. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial in translating its neuroprotective effects into clinical applications.
References
Unveiling the Neuroprotective Potential: A Technical Guide to the Biological Activity of Dehydronitrosonisoldipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydronitrosonisoldipine, a derivative of the well-known calcium channel blocker Nisoldipine, has emerged as a molecule of significant interest in the field of neuroprotection. Unlike its parent compound, which primarily targets cardiovascular conditions, this compound exhibits a distinct and potent biological activity centered on the inhibition of Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1 (SARM1), a key executioner of programmed axon degeneration. This technical guide provides an in-depth overview of the biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Biological Activity: SARM1 Inhibition
The primary biological function of this compound is its irreversible inhibition of SARM1. SARM1 is a crucial enzyme in the pathway of Wallerian degeneration, a process of active axonal self-destruction triggered by injury or disease. The activation of SARM1's intrinsic NADase activity leads to the rapid depletion of nicotinamide adenine dinucleotide (NAD+), a critical cellular metabolite, and the production of cyclic ADP-ribose (cADPR), ultimately culminating in axonal demise.
This compound acts as a potent, cell-permeant inhibitor of SARM1, exhibiting activity in the single-digit micromolar range.[1] Its mechanism of action involves the covalent modification of a specific cysteine residue, C311, located in the allosteric ARM (Armadillo/HEAT repeat) domain of the SARM1 protein.[1] This modification stabilizes SARM1 in its autoinhibited state, preventing its activation and subsequent NADase activity.
Quantitative Data on SARM1 Inhibition
While a precise IC50 value is not consistently reported in the literature, the potency of this compound (dHNN) has been described as being in the low micromolar range.
| Compound | Target | Potency | Cell Permeability | Mechanism of Action | Reference |
| This compound (dHNN) | SARM1 | Single-digit μM | Cell-permeant | Irreversible covalent modification of C311 in the ARM domain | [1] |
Signaling Pathway of SARM1-Mediated Axon Degeneration
The following diagram illustrates the signaling cascade leading to axon degeneration and the point of intervention for this compound.
Caption: SARM1 signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.
SARM1 NADase Activity Assay
This protocol is adapted from methods utilizing commercially available NAD+/NADH detection kits to quantify SARM1's enzymatic activity.
Objective: To measure the rate of NAD+ consumption by recombinant SARM1 in the presence and absence of this compound.
Materials:
-
Recombinant full-length SARM1 protein
-
This compound
-
NAD+ solution
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
NAD/NADH-Glo™ Assay kit (Promega) or similar
-
96-well white, flat-bottom microplates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
This compound dilution or vehicle control (DMSO)
-
Recombinant SARM1 protein (final concentration typically in the ng/µL range)
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NAD+ solution to each well to a final concentration of approximately 50 µM.
-
Kinetic Measurement: Immediately begin measuring the luminescence at regular intervals (e.g., every 5 minutes for 1-2 hours) according to the NAD/NADH-Glo™ Assay kit manufacturer's instructions. The kit's enzymes cycle NAD+ to generate a luminescent signal that is proportional to the NAD+ concentration.
-
Data Analysis: Calculate the rate of NAD+ depletion for each condition by plotting luminescence versus time. Determine the percentage of inhibition at each concentration of this compound and calculate the IC50 value.
Caption: Experimental workflow for the SARM1 NADase activity assay.
Measurement of cADPR Levels in Neurons
This protocol outlines the general steps for quantifying intracellular cADPR levels in neuronal cell cultures treated with this compound, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To determine the effect of this compound on basal and induced cADPR production in neurons.
Materials:
-
Neuronal cell culture (e.g., primary dorsal root ganglion (DRG) neurons)
-
This compound
-
Axon degeneration-inducing agent (e.g., Vincristine)
-
Cell lysis buffer
-
Internal standards for LC-MS/MS
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture neurons according to standard protocols. Treat the cells with this compound or vehicle control for a specified duration. To measure the effect on induced cADPR production, co-treat with an axon degeneration-inducing agent like vincristine.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable extraction buffer (e.g., a mixture of methanol, acetonitrile, and water).
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet proteins and cellular debris.
-
-
Sample Preparation: Collect the supernatant containing the metabolites. Add internal standards for quantification.
-
LC-MS/MS Analysis: Analyze the samples using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify cADPR based on its unique parent and fragment ion masses.
-
Data Analysis: Quantify the amount of cADPR in each sample by comparing its peak area to that of the internal standard. Normalize the cADPR levels to the total protein concentration of the cell lysate.
Caption: Workflow for measuring cADPR levels in neurons.
Synthesis of this compound
Conclusion
This compound represents a promising lead compound for the development of therapeutics targeting neurodegenerative diseases. Its distinct mechanism of action as a potent, irreversible inhibitor of SARM1 sets it apart from its parent compound, Nisoldipine. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and the broader field of SARM1-mediated neurodegeneration. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial in translating its neuroprotective effects into clinical applications.
References
Dehydronitrosonisoldipine: A Key Metabolite of Nisoldipine with Novel Pharmacological Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nisoldipine (B1678946), a dihydropyridine (B1217469) calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4). A major metabolic pathway is the dehydrogenation of the dihydropyridine ring to form its pyridine (B92270) analog, dehydronitrosonisoldipine (B8075430), also referred to as dehydro nisoldipine. This metabolite has historically been considered in the context of nisoldipine's pharmacokinetic profile and its contribution to the overall pharmacological effect. However, recent groundbreaking research has unveiled a novel and potentially significant therapeutic activity of this compound as a covalent inhibitor of Sterile Alpha and TIR Motif containing 1 (SARM1), a key mediator of axonal degeneration. This technical guide provides a comprehensive overview of this compound, summarizing its formation, pharmacokinetic profile, and analytical quantification methods. Furthermore, it delves into its newly discovered role as a SARM1 inhibitor, presenting the underlying signaling pathway and potential implications for neuroprotective therapies.
Introduction
Nisoldipine is a second-generation dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is, however, limited by its low oral bioavailability (approximately 5%) due to extensive pre-systemic metabolism in the gut wall and liver.[3][4] The primary enzyme responsible for this metabolism is CYP3A4.[5] One of the main metabolic transformations is the oxidation of the dihydropyridine ring to a pyridine ring, resulting in the formation of this compound.[6] While the focus has traditionally been on the parent drug's activity, understanding the profile of its major metabolites is crucial for a complete picture of its disposition and potential for drug-drug interactions and off-target effects.
Recent studies have illuminated an unexpected pharmacological activity of this compound, independent of calcium channel blockade. It has been identified as a potent inhibitor of SARM1, an enzyme that plays a critical role in the initiation of programmed axonal degeneration, also known as Wallerian degeneration.[7][8] This discovery opens up new avenues for the therapeutic application of this metabolite, particularly in the context of neurodegenerative diseases and nerve injury.
This guide aims to provide a detailed technical resource for researchers and drug development professionals, covering the metabolism of nisoldipine to this compound, methods for its quantification, and a thorough exploration of its novel role as a SARM1 inhibitor.
Metabolism of Nisoldipine to this compound
The biotransformation of nisoldipine is a rapid and extensive process. The dehydrogenation of the dihydropyridine ring is a key metabolic step, leading to the formation of this compound.
Enzymatic Reaction:
-
Substrate: Nisoldipine
-
Enzyme: Cytochrome P450 3A4 (CYP3A4)
-
Reaction Type: Dehydrogenation (Oxidation)
-
Product: this compound
This reaction primarily occurs in the enterocytes of the small intestine and in hepatocytes.[4] The formation of this compound renders the molecule inactive as a calcium channel blocker, as the dihydropyridine moiety is essential for this activity.
dot
Metabolic conversion of Nisoldipine.
Quantitative Data
While specific human pharmacokinetic data for this compound is limited, studies on nisoldipine metabolism provide some insights. One study noted that the plasma concentration of a potentially active metabolite of m-nisoldipine (B53548) was approximately equal to that of the parent compound in rats.[9] Another active hydroxylated metabolite of nisoldipine has been reported to have about 10% of the activity of the parent compound.[1]
| Parameter | Nisoldipine | This compound | Reference |
| Bioavailability | ~5% | Data not available | [3] |
| Protein Binding | >99% | Data not available | [2] |
| Elimination Half-Life | 7-12 hours | Data not available | [5] |
| Metabolizing Enzyme | CYP3A4 | Not applicable (is a metabolite) | [5] |
| Active Metabolite (Hydroxylated) | - | ~10% activity of parent drug | [1] |
Experimental Protocols
Quantification of this compound in Plasma by LC-MS/MS
This protocol is adapted from a method developed for the simultaneous determination of m-nisoldipine and its metabolites in rat plasma.[9]
4.1.1. Sample Preparation
-
Plasma Collection: Collect blood samples in heparinized tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
4.1.2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from endogenous plasma components and other metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
4.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion of a standard).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.
-
-
Optimization: Optimize cone voltage and collision energy for each analyte and the internal standard to achieve maximum sensitivity.
dot
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medicine.com [medicine.com]
- 3. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nisoldipine - Wikipedia [en.wikipedia.org]
- 6. norman-network.com [norman-network.com]
- 7. Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate | eLife [elifesciences.org]
- 8. Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
Dehydronitrosonisoldipine: A Key Metabolite of Nisoldipine with Novel Pharmacological Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nisoldipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4). A major metabolic pathway is the dehydrogenation of the dihydropyridine ring to form its pyridine analog, dehydronitrosonisoldipine, also referred to as dehydro nisoldipine. This metabolite has historically been considered in the context of nisoldipine's pharmacokinetic profile and its contribution to the overall pharmacological effect. However, recent groundbreaking research has unveiled a novel and potentially significant therapeutic activity of this compound as a covalent inhibitor of Sterile Alpha and TIR Motif containing 1 (SARM1), a key mediator of axonal degeneration. This technical guide provides a comprehensive overview of this compound, summarizing its formation, pharmacokinetic profile, and analytical quantification methods. Furthermore, it delves into its newly discovered role as a SARM1 inhibitor, presenting the underlying signaling pathway and potential implications for neuroprotective therapies.
Introduction
Nisoldipine is a second-generation dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is, however, limited by its low oral bioavailability (approximately 5%) due to extensive pre-systemic metabolism in the gut wall and liver.[3][4] The primary enzyme responsible for this metabolism is CYP3A4.[5] One of the main metabolic transformations is the oxidation of the dihydropyridine ring to a pyridine ring, resulting in the formation of this compound.[6] While the focus has traditionally been on the parent drug's activity, understanding the profile of its major metabolites is crucial for a complete picture of its disposition and potential for drug-drug interactions and off-target effects.
Recent studies have illuminated an unexpected pharmacological activity of this compound, independent of calcium channel blockade. It has been identified as a potent inhibitor of SARM1, an enzyme that plays a critical role in the initiation of programmed axonal degeneration, also known as Wallerian degeneration.[7][8] This discovery opens up new avenues for the therapeutic application of this metabolite, particularly in the context of neurodegenerative diseases and nerve injury.
This guide aims to provide a detailed technical resource for researchers and drug development professionals, covering the metabolism of nisoldipine to this compound, methods for its quantification, and a thorough exploration of its novel role as a SARM1 inhibitor.
Metabolism of Nisoldipine to this compound
The biotransformation of nisoldipine is a rapid and extensive process. The dehydrogenation of the dihydropyridine ring is a key metabolic step, leading to the formation of this compound.
Enzymatic Reaction:
-
Substrate: Nisoldipine
-
Enzyme: Cytochrome P450 3A4 (CYP3A4)
-
Reaction Type: Dehydrogenation (Oxidation)
-
Product: this compound
This reaction primarily occurs in the enterocytes of the small intestine and in hepatocytes.[4] The formation of this compound renders the molecule inactive as a calcium channel blocker, as the dihydropyridine moiety is essential for this activity.
dot
Metabolic conversion of Nisoldipine.
Quantitative Data
While specific human pharmacokinetic data for this compound is limited, studies on nisoldipine metabolism provide some insights. One study noted that the plasma concentration of a potentially active metabolite of m-nisoldipine was approximately equal to that of the parent compound in rats.[9] Another active hydroxylated metabolite of nisoldipine has been reported to have about 10% of the activity of the parent compound.[1]
| Parameter | Nisoldipine | This compound | Reference |
| Bioavailability | ~5% | Data not available | [3] |
| Protein Binding | >99% | Data not available | [2] |
| Elimination Half-Life | 7-12 hours | Data not available | [5] |
| Metabolizing Enzyme | CYP3A4 | Not applicable (is a metabolite) | [5] |
| Active Metabolite (Hydroxylated) | - | ~10% activity of parent drug | [1] |
Experimental Protocols
Quantification of this compound in Plasma by LC-MS/MS
This protocol is adapted from a method developed for the simultaneous determination of m-nisoldipine and its metabolites in rat plasma.[9]
4.1.1. Sample Preparation
-
Plasma Collection: Collect blood samples in heparinized tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
4.1.2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from endogenous plasma components and other metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
4.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion of a standard).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.
-
-
Optimization: Optimize cone voltage and collision energy for each analyte and the internal standard to achieve maximum sensitivity.
dot
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medicine.com [medicine.com]
- 3. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nisoldipine - Wikipedia [en.wikipedia.org]
- 6. norman-network.com [norman-network.com]
- 7. Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate | eLife [elifesciences.org]
- 8. Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
An In-Depth Technical Guide to the In Vitro Stability of Dehydronitrosonisoldipine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the in vitro stability of Dehydronitrosonisoldipine is not publicly available. This guide provides a comprehensive framework based on established principles of in vitro drug stability testing, which can be applied to assess the stability of this compound. The data and degradation pathways presented herein are hypothetical and for illustrative purposes.
Introduction
The in vitro stability of a drug candidate is a critical parameter evaluated during early drug discovery and development.[1][2] These studies are essential for predicting a compound's metabolic fate, bioavailability, and potential for degradation under various physiological and environmental conditions.[1][2] this compound, a derivative of the dihydropyridine (B1217469) class of calcium channel blockers, is expected to undergo metabolic and chemical degradation. This guide outlines the core experimental protocols and data analysis techniques necessary to thoroughly characterize its in vitro stability profile.
In Vitro Metabolic Stability
Metabolic stability assays are performed to understand a compound's susceptibility to biotransformation, primarily by hepatic enzymes.[2] These studies provide data to calculate key parameters like intrinsic clearance (CLint) and in vitro half-life (t1/2).[1][2][3]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
This protocol describes a typical experiment to assess the metabolic stability of a test compound like this compound using human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[4][5]
Materials:
-
This compound (test compound)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
Procedure:
-
Preparation: Prepare stock solutions of the test compound, positive controls, and internal standard. Dilute the pooled human liver microsomes to the desired protein concentration (typically 0.2-0.5 mg/mL) in potassium phosphate buffer.[4][5]
-
Incubation Setup: In a 96-well plate or microcentrifuge tubes, combine the liver microsomes, buffer, and the test compound at a final concentration typically between 1-10 µM.[4][5] Pre-incubate the mixture at 37°C for a few minutes.[1][4]
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1][5]
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5] The 0-minute time point serves as the initial concentration reference.
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1] This step also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[4]
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[1][6]
Data Presentation: Hypothetical Metabolic Stability of this compound
The following table summarizes hypothetical data from an in vitro metabolic stability assay.
| Time (minutes) | % this compound Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 5 | 85.2 ± 3.1 |
| 15 | 60.5 ± 2.5 |
| 30 | 35.8 ± 1.9 |
| 45 | 18.9 ± 1.2 |
| 60 | 8.1 ± 0.8 |
From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[3]
Visualization: Metabolic Stability Experimental Workflow
Forced Degradation Studies
Forced degradation, or stress testing, is conducted to identify potential degradation products and establish the intrinsic stability of a drug substance.[7][8] These studies help in developing stability-indicating analytical methods.[7][9]
Experimental Protocol: Forced Degradation
Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines.[7]
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Water at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability, the solid drug is used.
-
Incubation: Expose the samples to the specified conditions for the designated time.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions after the incubation period.
-
Dilution: Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC method, often coupled with a PDA detector and a mass spectrometer (LC-MS) to separate and identify the parent drug and any degradation products.[6][10]
Data Presentation: Hypothetical Forced Degradation of this compound
| Stress Condition | % Assay of this compound | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 N HCl, 60°C, 24h | 78.5 | 21.5 | DNP-1 (Hydrolysis product) |
| 0.1 N NaOH, 60°C, 24h | 65.2 | 34.8 | DNP-2 (Rearrangement product) |
| Water, 60°C, 24h | 98.1 | 1.9 | Not significant |
| 3% H₂O₂, RT, 24h | 55.9 | 44.1 | DNP-3 (N-oxide) |
| Thermal (Solid), 80°C, 48h | 99.5 | 0.5 | Not significant |
| Photolytic | 82.3 | 17.7 | DNP-4 (Oxidative dimer) |
Visualization: Hypothetical Degradation Pathway
The dihydropyridine ring is susceptible to oxidation, which is a common degradation pathway for this class of compounds.
Analytical Methodologies
The accurate assessment of in vitro stability relies on robust analytical methods.[6]
-
High-Performance Liquid Chromatography (HPLC/UPLC): The cornerstone for separating the parent drug from its metabolites or degradation products.[7][11] A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (e.g., acetonitrile or methanol).[7][10]
-
Mass Spectrometry (MS): When coupled with LC, MS provides sensitive and specific quantification of the analyte (LC-MS/MS) and enables the structural elucidation of unknown metabolites and degradation products.[2][6]
Conclusion
While specific data for this compound is not yet published, this guide provides the necessary framework for its in vitro stability assessment. A combination of metabolic stability assays using liver fractions and comprehensive forced degradation studies will elucidate its degradation pathways, determine its intrinsic stability, and predict its in vivo metabolic fate. The resulting data is crucial for lead optimization, formulation development, and regulatory submissions.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mttlab.eu [mttlab.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine in Fixed-Dose Combinations Using AQbD Principles [mdpi.com]
- 11. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Stability of Dehydronitrosonisoldipine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the in vitro stability of Dehydronitrosonisoldipine is not publicly available. This guide provides a comprehensive framework based on established principles of in vitro drug stability testing, which can be applied to assess the stability of this compound. The data and degradation pathways presented herein are hypothetical and for illustrative purposes.
Introduction
The in vitro stability of a drug candidate is a critical parameter evaluated during early drug discovery and development.[1][2] These studies are essential for predicting a compound's metabolic fate, bioavailability, and potential for degradation under various physiological and environmental conditions.[1][2] this compound, a derivative of the dihydropyridine class of calcium channel blockers, is expected to undergo metabolic and chemical degradation. This guide outlines the core experimental protocols and data analysis techniques necessary to thoroughly characterize its in vitro stability profile.
In Vitro Metabolic Stability
Metabolic stability assays are performed to understand a compound's susceptibility to biotransformation, primarily by hepatic enzymes.[2] These studies provide data to calculate key parameters like intrinsic clearance (CLint) and in vitro half-life (t1/2).[1][2][3]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
This protocol describes a typical experiment to assess the metabolic stability of a test compound like this compound using human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[4][5]
Materials:
-
This compound (test compound)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
Procedure:
-
Preparation: Prepare stock solutions of the test compound, positive controls, and internal standard. Dilute the pooled human liver microsomes to the desired protein concentration (typically 0.2-0.5 mg/mL) in potassium phosphate buffer.[4][5]
-
Incubation Setup: In a 96-well plate or microcentrifuge tubes, combine the liver microsomes, buffer, and the test compound at a final concentration typically between 1-10 µM.[4][5] Pre-incubate the mixture at 37°C for a few minutes.[1][4]
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1][5]
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5] The 0-minute time point serves as the initial concentration reference.
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1] This step also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[4]
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[1][6]
Data Presentation: Hypothetical Metabolic Stability of this compound
The following table summarizes hypothetical data from an in vitro metabolic stability assay.
| Time (minutes) | % this compound Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 5 | 85.2 ± 3.1 |
| 15 | 60.5 ± 2.5 |
| 30 | 35.8 ± 1.9 |
| 45 | 18.9 ± 1.2 |
| 60 | 8.1 ± 0.8 |
From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[3]
Visualization: Metabolic Stability Experimental Workflow
Forced Degradation Studies
Forced degradation, or stress testing, is conducted to identify potential degradation products and establish the intrinsic stability of a drug substance.[7][8] These studies help in developing stability-indicating analytical methods.[7][9]
Experimental Protocol: Forced Degradation
Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines.[7]
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Water at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability, the solid drug is used.
-
Incubation: Expose the samples to the specified conditions for the designated time.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions after the incubation period.
-
Dilution: Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC method, often coupled with a PDA detector and a mass spectrometer (LC-MS) to separate and identify the parent drug and any degradation products.[6][10]
Data Presentation: Hypothetical Forced Degradation of this compound
| Stress Condition | % Assay of this compound | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 N HCl, 60°C, 24h | 78.5 | 21.5 | DNP-1 (Hydrolysis product) |
| 0.1 N NaOH, 60°C, 24h | 65.2 | 34.8 | DNP-2 (Rearrangement product) |
| Water, 60°C, 24h | 98.1 | 1.9 | Not significant |
| 3% H₂O₂, RT, 24h | 55.9 | 44.1 | DNP-3 (N-oxide) |
| Thermal (Solid), 80°C, 48h | 99.5 | 0.5 | Not significant |
| Photolytic | 82.3 | 17.7 | DNP-4 (Oxidative dimer) |
Visualization: Hypothetical Degradation Pathway
The dihydropyridine ring is susceptible to oxidation, which is a common degradation pathway for this class of compounds.
Analytical Methodologies
The accurate assessment of in vitro stability relies on robust analytical methods.[6]
-
High-Performance Liquid Chromatography (HPLC/UPLC): The cornerstone for separating the parent drug from its metabolites or degradation products.[7][11] A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).[7][10]
-
Mass Spectrometry (MS): When coupled with LC, MS provides sensitive and specific quantification of the analyte (LC-MS/MS) and enables the structural elucidation of unknown metabolites and degradation products.[2][6]
Conclusion
While specific data for this compound is not yet published, this guide provides the necessary framework for its in vitro stability assessment. A combination of metabolic stability assays using liver fractions and comprehensive forced degradation studies will elucidate its degradation pathways, determine its intrinsic stability, and predict its in vivo metabolic fate. The resulting data is crucial for lead optimization, formulation development, and regulatory submissions.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mttlab.eu [mttlab.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine in Fixed-Dose Combinations Using AQbD Principles [mdpi.com]
- 11. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydronitrosonisoldipine: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of dehydronitrosonisoldipine (B8075430), a key derivative and impurity of the calcium channel blocker nisoldipine. Understanding the solubility of this compound is critical for its isolation, purification, and the development of analytical methods for its detection and quantification in pharmaceutical formulations. This document summarizes available quantitative solubility data, provides detailed experimental protocols for solubility determination, and outlines a suitable analytical method for concentration measurement.
Core Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, data in dimethyl sulfoxide (B87167) (DMSO) has been reported, and the solubility of structurally similar dihydropyridine (B1217469) derivatives can provide valuable insights into its expected behavior in other common organic solvents.
Table 1: Quantitative Solubility of this compound
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Molarity (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 25 | 90 - 100 | ~243 - 270 | [1] |
Note: The solubility in DMSO may require ultrasonication to achieve complete dissolution.[1]
Table 2: Estimated Solubility Profile of this compound Based on Structurally Similar Dihydropyridine Derivatives
The following table presents solubility data for other dihydropyridine derivatives in common organic solvents. This data can be used to estimate the solubility of this compound, given the shared core chemical structure. It is important to note that these values are estimations and should be confirmed experimentally for this compound.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Predicted Solubility of this compound | Rationale Based on Dihydropyridine Analogs |
| Methanol | CH₃OH | 32.04 | Moderate | Dihydropyridine derivatives generally exhibit moderate solubility in lower alcohols.[2] |
| Ethanol (B145695) | C₂H₅OH | 46.07 | Moderate | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding, leading to moderate solubility.[2] |
| Acetone (B3395972) | C₃H₆O | 58.08 | High | As a polar aprotic solvent, acetone is often a good solvent for many organic compounds, including dihydropyridines.[2] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Moderate to High | This ester is a moderately polar solvent that can effectively solvate dihydropyridine structures.[2] |
| Acetonitrile (B52724) | C₂H₃N | 41.05 | Moderate | A polar aprotic solvent that is expected to have moderate solvating power for this compound. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | High | Chlorinated solvents are often effective in dissolving a wide range of organic molecules, including those with aromatic and heterocyclic moieties. |
| Toluene (B28343) | C₇H₈ | 92.14 | Low to Moderate | The aromatic nature of toluene can interact with the phenyl group of this compound, but its overall non-polar character may limit high solubility. |
| n-Hexane | C₆H₁₄ | 86.18 | Low | As a non-polar aliphatic solvent, hexane (B92381) is unlikely to be a good solvent for the relatively polar this compound molecule. |
Experimental Protocols
Solubility Determination by Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation of Solvent: Use high-purity (e.g., HPLC grade) solvents to minimize the impact of impurities on solubility.
-
Addition of Solute: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A shaking water bath or an orbital shaker can be used. For poorly soluble compounds, an equilibration time of 24 to 72 hours is often recommended.[3] It is advisable to conduct preliminary experiments to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the undissolved solid to settle by letting the container stand undisturbed at the same constant temperature for at least 24 hours. Alternatively, centrifugation or filtration can be used to separate the solid phase from the saturated solution. Filtration should be performed using a filter material that does not interact with the solute or solvent (e.g., a PTFE syringe filter).
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant (the saturated solution).
-
Dilution: Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as the HPLC-UV method described below.
-
Calculation: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.
Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A reversed-phase HPLC method with UV detection is a suitable technique for the quantification of this compound in solubility studies. The following is a proposed starting method based on methods developed for the parent compound, nisoldipine, and its impurities.[4]
Table 3: Proposed HPLC-UV Method Parameters for this compound Quantification
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v). The ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 238 nm (based on the chromophore of the dihydropyridine ring) |
| Run Time | Approximately 10 minutes |
Method Validation Workflow:
Caption: Key parameters for the validation of the analytical method.
Protocol for Method Validation:
-
Standard Solutions: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol). From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the solubility samples.
-
Linearity and Range: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.
-
Accuracy: Determine the accuracy of the method by analyzing samples with known concentrations of this compound (e.g., by spiking a blank solvent matrix). The accuracy is expressed as the percentage recovery of the known amount.
-
Precision: Assess the precision of the method by repeatedly analyzing the same sample. This should include repeatability (intra-day precision) and intermediate precision (inter-day precision). The precision is typically expressed as the relative standard deviation (RSD).
-
Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components that may be expected to be present (e.g., impurities or degradation products). This can be assessed by analyzing stressed samples (e.g., exposed to acid, base, heat, light, or oxidizing agents).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Signaling Pathways and Logical Relationships
The solubility of a drug substance is a critical physicochemical property that influences its entire development lifecycle, from discovery to formulation.
References
Dehydronitrosonisoldipine: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of dehydronitrosonisoldipine, a key derivative and impurity of the calcium channel blocker nisoldipine. Understanding the solubility of this compound is critical for its isolation, purification, and the development of analytical methods for its detection and quantification in pharmaceutical formulations. This document summarizes available quantitative solubility data, provides detailed experimental protocols for solubility determination, and outlines a suitable analytical method for concentration measurement.
Core Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, data in dimethyl sulfoxide (DMSO) has been reported, and the solubility of structurally similar dihydropyridine derivatives can provide valuable insights into its expected behavior in other common organic solvents.
Table 1: Quantitative Solubility of this compound
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Molarity (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 25 | 90 - 100 | ~243 - 270 | [1] |
Note: The solubility in DMSO may require ultrasonication to achieve complete dissolution.[1]
Table 2: Estimated Solubility Profile of this compound Based on Structurally Similar Dihydropyridine Derivatives
The following table presents solubility data for other dihydropyridine derivatives in common organic solvents. This data can be used to estimate the solubility of this compound, given the shared core chemical structure. It is important to note that these values are estimations and should be confirmed experimentally for this compound.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Predicted Solubility of this compound | Rationale Based on Dihydropyridine Analogs |
| Methanol | CH₃OH | 32.04 | Moderate | Dihydropyridine derivatives generally exhibit moderate solubility in lower alcohols.[2] |
| Ethanol | C₂H₅OH | 46.07 | Moderate | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding, leading to moderate solubility.[2] |
| Acetone | C₃H₆O | 58.08 | High | As a polar aprotic solvent, acetone is often a good solvent for many organic compounds, including dihydropyridines.[2] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Moderate to High | This ester is a moderately polar solvent that can effectively solvate dihydropyridine structures.[2] |
| Acetonitrile | C₂H₃N | 41.05 | Moderate | A polar aprotic solvent that is expected to have moderate solvating power for this compound. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | High | Chlorinated solvents are often effective in dissolving a wide range of organic molecules, including those with aromatic and heterocyclic moieties. |
| Toluene | C₇H₈ | 92.14 | Low to Moderate | The aromatic nature of toluene can interact with the phenyl group of this compound, but its overall non-polar character may limit high solubility. |
| n-Hexane | C₆H₁₄ | 86.18 | Low | As a non-polar aliphatic solvent, hexane is unlikely to be a good solvent for the relatively polar this compound molecule. |
Experimental Protocols
Solubility Determination by Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation of Solvent: Use high-purity (e.g., HPLC grade) solvents to minimize the impact of impurities on solubility.
-
Addition of Solute: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A shaking water bath or an orbital shaker can be used. For poorly soluble compounds, an equilibration time of 24 to 72 hours is often recommended.[3] It is advisable to conduct preliminary experiments to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the undissolved solid to settle by letting the container stand undisturbed at the same constant temperature for at least 24 hours. Alternatively, centrifugation or filtration can be used to separate the solid phase from the saturated solution. Filtration should be performed using a filter material that does not interact with the solute or solvent (e.g., a PTFE syringe filter).
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant (the saturated solution).
-
Dilution: Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as the HPLC-UV method described below.
-
Calculation: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.
Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A reversed-phase HPLC method with UV detection is a suitable technique for the quantification of this compound in solubility studies. The following is a proposed starting method based on methods developed for the parent compound, nisoldipine, and its impurities.[4]
Table 3: Proposed HPLC-UV Method Parameters for this compound Quantification
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v). The ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 238 nm (based on the chromophore of the dihydropyridine ring) |
| Run Time | Approximately 10 minutes |
Method Validation Workflow:
Caption: Key parameters for the validation of the analytical method.
Protocol for Method Validation:
-
Standard Solutions: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol). From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the solubility samples.
-
Linearity and Range: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.
-
Accuracy: Determine the accuracy of the method by analyzing samples with known concentrations of this compound (e.g., by spiking a blank solvent matrix). The accuracy is expressed as the percentage recovery of the known amount.
-
Precision: Assess the precision of the method by repeatedly analyzing the same sample. This should include repeatability (intra-day precision) and intermediate precision (inter-day precision). The precision is typically expressed as the relative standard deviation (RSD).
-
Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components that may be expected to be present (e.g., impurities or degradation products). This can be assessed by analyzing stressed samples (e.g., exposed to acid, base, heat, light, or oxidizing agents).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Signaling Pathways and Logical Relationships
The solubility of a drug substance is a critical physicochemical property that influences its entire development lifecycle, from discovery to formulation.
References
Spectroscopic and Analytical Profile of Dehydronitrosonisoldipine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydronitrosonisoldipine is a principal photodecomposition product of the calcium channel blocker nisoldipine (B1678946). Its formation involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) moiety and the reduction of the nitro group to a nitroso group. This guide provides a summary of the available analytical techniques used for its characterization and the experimental workflows related to its formation. Due to the limited availability of public domain data, this guide will focus on the analytical methodologies for its identification and the logical pathway of its formation rather than presenting specific NMR and MS spectral data.
Formation Pathway of this compound
This compound, the 4-(2-nitrosophenyl) pyridine analogue of nisoldipine, is primarily formed through the photochemical degradation of nisoldipine upon exposure to daylight and UV light.[1][2] The reaction proceeds via a dual transformation: the oxidation of the 1,4-dihydropyridine (B1200194) ring to a more stable pyridine ring and the reduction of the 2-nitro group on the phenyl substituent to a nitroso group.
Caption: Formation of this compound from Nisoldipine.
Analytical Methodologies
The characterization and quantification of this compound are primarily achieved through chromatographic and spectrophotometric methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for monitoring the formation of this compound during the photodegradation of solid-state nisoldipine.[1]
Experimental Protocol (General)
A typical HPLC protocol for the analysis of nisoldipine and its degradation products would involve the following steps. Please note that specific parameters may vary based on the instrumentation and column used.
-
Sample Preparation: A solution of nisoldipine exposed to light is prepared, and aliquots are taken at various time intervals.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.
-
Detection: UV detection at a wavelength where both nisoldipine and this compound show significant absorbance.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a reference standard.
Caption: General workflow for HPLC analysis of this compound.
UV Derivative Spectrophotometry
UV derivative spectrophotometry has been utilized to study the photodecomposition of nisoldipine to this compound.[2] This technique can enhance the resolution of spectral features and allow for the quantification of an analyte in the presence of interfering substances.
Experimental Protocol (General)
-
Sample Preparation: Solutions of nisoldipine are exposed to a light source.
-
Spectrophotometer: A UV-Vis spectrophotometer capable of recording derivative spectra is used.
-
Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range.
-
Derivative Calculation: The first or second derivative of the absorption spectrum is calculated.
-
Quantification: The amplitude of a specific peak in the derivative spectrum, which is proportional to the concentration of this compound, is measured.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatization of the dihydropyridine ring would lead to the disappearance of the signals corresponding to the C4-H and N-H protons of the dihydropyridine ring. The remaining signals for the methyl and isobutyl ester groups, as well as the aromatic protons of the 2-nitrosophenyl group, would be present, likely with some shifts due to the change in the electronic environment.
-
¹³C NMR: The carbon signals of the dihydropyridine ring would be replaced by signals characteristic of a pyridine ring. The chemical shifts of the carbons in the ester groups and the phenyl ring would also be affected by the structural changes.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to differ from that of nisoldipine due to the presence of the pyridine ring and the nitroso group, providing a means of structural confirmation.
Data Tables
Due to the absence of specific quantitative data in the public domain, the following tables are presented as templates that would be populated upon the availability of experimental results.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | |||
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available | |
Table 3: Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available | ||
Conclusion
This compound is a well-documented photodegradation product of nisoldipine. While its formation and analysis have been described, detailed public spectroscopic data (NMR and MS) are scarce. The analytical methods outlined in this guide, particularly HPLC and UV derivative spectrophotometry, are crucial for its detection and quantification in stability studies of nisoldipine. Further research involving the isolation and full spectroscopic characterization of this compound is warranted to provide a complete reference for researchers and drug development professionals.
References
Spectroscopic and Analytical Profile of Dehydronitrosonisoldipine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydronitrosonisoldipine is a principal photodecomposition product of the calcium channel blocker nisoldipine. Its formation involves the oxidation of the dihydropyridine ring to a pyridine moiety and the reduction of the nitro group to a nitroso group. This guide provides a summary of the available analytical techniques used for its characterization and the experimental workflows related to its formation. Due to the limited availability of public domain data, this guide will focus on the analytical methodologies for its identification and the logical pathway of its formation rather than presenting specific NMR and MS spectral data.
Formation Pathway of this compound
This compound, the 4-(2-nitrosophenyl) pyridine analogue of nisoldipine, is primarily formed through the photochemical degradation of nisoldipine upon exposure to daylight and UV light.[1][2] The reaction proceeds via a dual transformation: the oxidation of the 1,4-dihydropyridine ring to a more stable pyridine ring and the reduction of the 2-nitro group on the phenyl substituent to a nitroso group.
Caption: Formation of this compound from Nisoldipine.
Analytical Methodologies
The characterization and quantification of this compound are primarily achieved through chromatographic and spectrophotometric methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for monitoring the formation of this compound during the photodegradation of solid-state nisoldipine.[1]
Experimental Protocol (General)
A typical HPLC protocol for the analysis of nisoldipine and its degradation products would involve the following steps. Please note that specific parameters may vary based on the instrumentation and column used.
-
Sample Preparation: A solution of nisoldipine exposed to light is prepared, and aliquots are taken at various time intervals.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Detection: UV detection at a wavelength where both nisoldipine and this compound show significant absorbance.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a reference standard.
Caption: General workflow for HPLC analysis of this compound.
UV Derivative Spectrophotometry
UV derivative spectrophotometry has been utilized to study the photodecomposition of nisoldipine to this compound.[2] This technique can enhance the resolution of spectral features and allow for the quantification of an analyte in the presence of interfering substances.
Experimental Protocol (General)
-
Sample Preparation: Solutions of nisoldipine are exposed to a light source.
-
Spectrophotometer: A UV-Vis spectrophotometer capable of recording derivative spectra is used.
-
Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range.
-
Derivative Calculation: The first or second derivative of the absorption spectrum is calculated.
-
Quantification: The amplitude of a specific peak in the derivative spectrum, which is proportional to the concentration of this compound, is measured.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatization of the dihydropyridine ring would lead to the disappearance of the signals corresponding to the C4-H and N-H protons of the dihydropyridine ring. The remaining signals for the methyl and isobutyl ester groups, as well as the aromatic protons of the 2-nitrosophenyl group, would be present, likely with some shifts due to the change in the electronic environment.
-
¹³C NMR: The carbon signals of the dihydropyridine ring would be replaced by signals characteristic of a pyridine ring. The chemical shifts of the carbons in the ester groups and the phenyl ring would also be affected by the structural changes.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to differ from that of nisoldipine due to the presence of the pyridine ring and the nitroso group, providing a means of structural confirmation.
Data Tables
Due to the absence of specific quantitative data in the public domain, the following tables are presented as templates that would be populated upon the availability of experimental results.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | |||
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available | |
Table 3: Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available | ||
Conclusion
This compound is a well-documented photodegradation product of nisoldipine. While its formation and analysis have been described, detailed public spectroscopic data (NMR and MS) are scarce. The analytical methods outlined in this guide, particularly HPLC and UV derivative spectrophotometry, are crucial for its detection and quantification in stability studies of nisoldipine. Further research involving the isolation and full spectroscopic characterization of this compound is warranted to provide a complete reference for researchers and drug development professionals.
References
Dehydronitrosonisoldipine and Calcium Channel Modulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydronitrosonisoldipine (B8075430) has recently been identified as a derivative of the L-type calcium channel blocker nisoldipine (B1678946). While its origin suggests a potential interaction with calcium channels, current research highlights its primary role as an irreversible, cell-permeant inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1), a key protein in the pathway of axon degeneration. This technical guide provides a comprehensive overview of the modulation of L-type calcium channels by the parent compound, nisoldipine, as a well-established framework. It then delves into the known pharmacology of this compound, focusing on its SARM1 inhibitory activity. This document summarizes quantitative data, details relevant experimental protocols, and provides visual diagrams of the pertinent signaling pathways to facilitate a deeper understanding for researchers in pharmacology and neurobiology.
Introduction to Dihydropyridines and L-type Calcium Channels
1,4-dihydropyridines (DHPs) are a class of organic compounds that are potent modulators of L-type voltage-gated calcium channels (L-VGCCs).[1] These channels are crucial for regulating calcium influx into muscle and neuronal cells, thereby controlling processes such as muscle contraction, neurotransmitter release, and gene expression.[2] Nisoldipine is a well-characterized DHP that functions as a calcium channel antagonist with high affinity for L-type calcium channels, leading to its use in treating hypertension and angina.[3][4] this compound is a known photodegradation product of nisoldipine.[5][6] While it has been referred to as a calcium channel antagonist, recent evidence points to a distinct and potent activity as a SARM1 inhibitor.[7][8]
Nisoldipine: A Prototypical L-type Calcium Channel Blocker
The primary mechanism of action for nisoldipine is the blockade of L-type calcium channels.[3] This interaction is state-dependent, with a higher affinity for the open or inactivated states of the channel.[9][10] This state-dependent binding contributes to its vascular selectivity, as the smooth muscle cells of blood vessels have a more depolarized resting membrane potential compared to cardiac muscle.[9] By binding to the α1 subunit of the L-type calcium channel, nisoldipine allosterically modulates the channel, stabilizing it in a non-conducting state and thereby reducing calcium influx.[2]
Quantitative Data: Binding Affinity and Potency of Nisoldipine
The following table summarizes the binding affinities of nisoldipine for L-type calcium channels from various studies.
| Compound | Preparation | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Nisoldipine | Rat brain membranes | [3H]nitrendipine | ~1 | ~20 | |
| Nisoldipine | Skeletal muscle membranes | (+)-[3H]PN200-110 | 0.25 | Not Reported | |
| Nisoldipine | Expressed smooth muscle α1C | Not Reported | Not Reported | Not Reported | [10] |
| Nisoldipine | Expressed cardiac α1C | Not Reported | Not Reported | Not Reported | [10] |
This compound: A SARM1 Inhibitor
This compound has been identified as an irreversible and cell-permeant inhibitor of SARM1.[7] It acts primarily by blocking the activation of SARM1, rather than its enzymatic activities.[7] This compound covalently modifies cysteine residues on SARM1, inhibiting its function in the axon degeneration pathway.[7]
Quantitative Data: SARM1 Inhibition by this compound
| Compound | Assay System | Parameter | Value | Reference |
| This compound | SARM1-dN-expression cells | IC50 | 4 µM | [7] |
This activity in inhibiting SARM1-mediated cADPR production in neurons suggests its potential for research in neurodegenerative disorders.[7]
Experimental Protocols
Radioligand Binding Assay for Dihydropyridine (B1217469) Receptor Affinity
This protocol is a standard method for determining the binding affinity of compounds like nisoldipine to L-type calcium channels.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a test compound for the dihydropyridine binding site on L-type calcium channels.
Materials:
-
Membrane preparations from a tissue source rich in L-type calcium channels (e.g., rat brain, skeletal muscle).
-
Radiolabeled dihydropyridine (e.g., [3H]nitrendipine, (+)-[3H]PN200-110).
-
Unlabeled test compound (e.g., nisoldipine).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
-
Saturation Binding: To determine Kd and Bmax of the radioligand, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 1 µM nifedipine).
-
Competition Binding: To determine the affinity of an unlabeled test compound (Ki), incubate a fixed concentration of radioligand and membrane protein with increasing concentrations of the test compound.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) until equilibrium is reached.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression analysis to determine Kd, Bmax, and IC50 values. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Channel Current Measurement
This technique allows for the direct measurement of ion channel activity in response to a test compound.
Objective: To measure the effect of a test compound on the amplitude and kinetics of L-type calcium channel currents.
Materials:
-
Isolated cells expressing L-type calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells, or transfected cell lines).
-
Patch-clamp amplifier and data acquisition system.
-
Micropipette puller and fire-polisher.
-
Borosilicate glass capillaries.
-
Extracellular solution (containing Ca2+ or Ba2+ as the charge carrier).
-
Intracellular solution (pipette solution, containing a Cs+-based solution to block K+ channels).
-
Test compound (e.g., nisoldipine).
Procedure:
-
Cell Preparation: Plate isolated cells on a glass coverslip in a recording chamber mounted on a microscope.
-
Pipette Fabrication: Pull a glass capillary to a fine tip with a resistance of 2-5 MΩ. Fire-polish the tip to ensure a smooth surface for sealing.
-
Giga-seal Formation: Fill the pipette with intracellular solution and approach a cell. Apply gentle suction to form a high-resistance seal (GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).
-
Current Recording: Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward currents.
-
Drug Application: Perfuse the test compound at various concentrations onto the cell and record the changes in the calcium channel currents.
-
Data Analysis: Analyze the recorded currents to determine the dose-dependent block of the calcium current and any effects on the voltage-dependence of channel activation and inactivation.
Signaling Pathways and Logical Relationships
L-type Calcium Channel Modulation by Nisoldipine
Caption: Nisoldipine blocks L-type calcium channels, reducing Ca2+ influx and cellular responses.
SARM1-Mediated Axon Degeneration Pathway and Inhibition by this compound
Caption: this compound inhibits SARM1 activation, a key step in axon degeneration.
Conclusion
This compound, a derivative of the L-type calcium channel blocker nisoldipine, has emerged as a molecule with a distinct pharmacological profile. While its structural relationship to nisoldipine implies a potential for calcium channel modulation, the current body of scientific literature lacks detailed quantitative data to substantiate this as its primary mechanism of action. Instead, recent research has compellingly identified this compound as a potent, irreversible inhibitor of SARM1, a critical regulator of programmed axon degeneration. This discovery shifts the focus of its potential therapeutic applications towards neuroprotective strategies.
This guide has provided a detailed overview of the well-established pharmacology of nisoldipine as a reference for L-type calcium channel modulation, including relevant experimental protocols. In contrast, the available data on this compound's SARM1 inhibitory activity has been presented, highlighting a novel area of investigation. Future research is needed to fully elucidate any potential off-target effects of this compound on calcium channels and to further explore its therapeutic potential as a SARM1 inhibitor in the context of neurodegenerative diseases. This dual perspective is crucial for researchers and drug development professionals working with this and related compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The pharmacology of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nisoldipine - Wikipedia [en.wikipedia.org]
- 4. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV derivative spectrophotometric study of the photochemical degradation of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of isoform-specific gating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subunit composition is a major determinant in high affinity binding of a Ca2+ channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydronitrosonisoldipine and Calcium Channel Modulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydronitrosonisoldipine has recently been identified as a derivative of the L-type calcium channel blocker nisoldipine. While its origin suggests a potential interaction with calcium channels, current research highlights its primary role as an irreversible, cell-permeant inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1), a key protein in the pathway of axon degeneration. This technical guide provides a comprehensive overview of the modulation of L-type calcium channels by the parent compound, nisoldipine, as a well-established framework. It then delves into the known pharmacology of this compound, focusing on its SARM1 inhibitory activity. This document summarizes quantitative data, details relevant experimental protocols, and provides visual diagrams of the pertinent signaling pathways to facilitate a deeper understanding for researchers in pharmacology and neurobiology.
Introduction to Dihydropyridines and L-type Calcium Channels
1,4-dihydropyridines (DHPs) are a class of organic compounds that are potent modulators of L-type voltage-gated calcium channels (L-VGCCs).[1] These channels are crucial for regulating calcium influx into muscle and neuronal cells, thereby controlling processes such as muscle contraction, neurotransmitter release, and gene expression.[2] Nisoldipine is a well-characterized DHP that functions as a calcium channel antagonist with high affinity for L-type calcium channels, leading to its use in treating hypertension and angina.[3][4] this compound is a known photodegradation product of nisoldipine.[5][6] While it has been referred to as a calcium channel antagonist, recent evidence points to a distinct and potent activity as a SARM1 inhibitor.[7][8]
Nisoldipine: A Prototypical L-type Calcium Channel Blocker
The primary mechanism of action for nisoldipine is the blockade of L-type calcium channels.[3] This interaction is state-dependent, with a higher affinity for the open or inactivated states of the channel.[9][10] This state-dependent binding contributes to its vascular selectivity, as the smooth muscle cells of blood vessels have a more depolarized resting membrane potential compared to cardiac muscle.[9] By binding to the α1 subunit of the L-type calcium channel, nisoldipine allosterically modulates the channel, stabilizing it in a non-conducting state and thereby reducing calcium influx.[2]
Quantitative Data: Binding Affinity and Potency of Nisoldipine
The following table summarizes the binding affinities of nisoldipine for L-type calcium channels from various studies.
| Compound | Preparation | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Nisoldipine | Rat brain membranes | [3H]nitrendipine | ~1 | ~20 | |
| Nisoldipine | Skeletal muscle membranes | (+)-[3H]PN200-110 | 0.25 | Not Reported | |
| Nisoldipine | Expressed smooth muscle α1C | Not Reported | Not Reported | Not Reported | [10] |
| Nisoldipine | Expressed cardiac α1C | Not Reported | Not Reported | Not Reported | [10] |
This compound: A SARM1 Inhibitor
This compound has been identified as an irreversible and cell-permeant inhibitor of SARM1.[7] It acts primarily by blocking the activation of SARM1, rather than its enzymatic activities.[7] This compound covalently modifies cysteine residues on SARM1, inhibiting its function in the axon degeneration pathway.[7]
Quantitative Data: SARM1 Inhibition by this compound
| Compound | Assay System | Parameter | Value | Reference |
| This compound | SARM1-dN-expression cells | IC50 | 4 µM | [7] |
This activity in inhibiting SARM1-mediated cADPR production in neurons suggests its potential for research in neurodegenerative disorders.[7]
Experimental Protocols
Radioligand Binding Assay for Dihydropyridine Receptor Affinity
This protocol is a standard method for determining the binding affinity of compounds like nisoldipine to L-type calcium channels.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a test compound for the dihydropyridine binding site on L-type calcium channels.
Materials:
-
Membrane preparations from a tissue source rich in L-type calcium channels (e.g., rat brain, skeletal muscle).
-
Radiolabeled dihydropyridine (e.g., [3H]nitrendipine, (+)-[3H]PN200-110).
-
Unlabeled test compound (e.g., nisoldipine).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
-
Saturation Binding: To determine Kd and Bmax of the radioligand, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 1 µM nifedipine).
-
Competition Binding: To determine the affinity of an unlabeled test compound (Ki), incubate a fixed concentration of radioligand and membrane protein with increasing concentrations of the test compound.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) until equilibrium is reached.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression analysis to determine Kd, Bmax, and IC50 values. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Channel Current Measurement
This technique allows for the direct measurement of ion channel activity in response to a test compound.
Objective: To measure the effect of a test compound on the amplitude and kinetics of L-type calcium channel currents.
Materials:
-
Isolated cells expressing L-type calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells, or transfected cell lines).
-
Patch-clamp amplifier and data acquisition system.
-
Micropipette puller and fire-polisher.
-
Borosilicate glass capillaries.
-
Extracellular solution (containing Ca2+ or Ba2+ as the charge carrier).
-
Intracellular solution (pipette solution, containing a Cs+-based solution to block K+ channels).
-
Test compound (e.g., nisoldipine).
Procedure:
-
Cell Preparation: Plate isolated cells on a glass coverslip in a recording chamber mounted on a microscope.
-
Pipette Fabrication: Pull a glass capillary to a fine tip with a resistance of 2-5 MΩ. Fire-polish the tip to ensure a smooth surface for sealing.
-
Giga-seal Formation: Fill the pipette with intracellular solution and approach a cell. Apply gentle suction to form a high-resistance seal (GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).
-
Current Recording: Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward currents.
-
Drug Application: Perfuse the test compound at various concentrations onto the cell and record the changes in the calcium channel currents.
-
Data Analysis: Analyze the recorded currents to determine the dose-dependent block of the calcium current and any effects on the voltage-dependence of channel activation and inactivation.
Signaling Pathways and Logical Relationships
L-type Calcium Channel Modulation by Nisoldipine
Caption: Nisoldipine blocks L-type calcium channels, reducing Ca2+ influx and cellular responses.
SARM1-Mediated Axon Degeneration Pathway and Inhibition by this compound
Caption: this compound inhibits SARM1 activation, a key step in axon degeneration.
Conclusion
This compound, a derivative of the L-type calcium channel blocker nisoldipine, has emerged as a molecule with a distinct pharmacological profile. While its structural relationship to nisoldipine implies a potential for calcium channel modulation, the current body of scientific literature lacks detailed quantitative data to substantiate this as its primary mechanism of action. Instead, recent research has compellingly identified this compound as a potent, irreversible inhibitor of SARM1, a critical regulator of programmed axon degeneration. This discovery shifts the focus of its potential therapeutic applications towards neuroprotective strategies.
This guide has provided a detailed overview of the well-established pharmacology of nisoldipine as a reference for L-type calcium channel modulation, including relevant experimental protocols. In contrast, the available data on this compound's SARM1 inhibitory activity has been presented, highlighting a novel area of investigation. Future research is needed to fully elucidate any potential off-target effects of this compound on calcium channels and to further explore its therapeutic potential as a SARM1 inhibitor in the context of neurodegenerative diseases. This dual perspective is crucial for researchers and drug development professionals working with this and related compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The pharmacology of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nisoldipine - Wikipedia [en.wikipedia.org]
- 4. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV derivative spectrophotometric study of the photochemical degradation of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of isoform-specific gating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subunit composition is a major determinant in high affinity binding of a Ca2+ channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Dehydronitrosonisoldipine
Introduction
Dehydronitrosonisoldipine is a derivative of the calcium channel antagonist Nisoldipine and is noted as an irreversible and cell-permeant inhibitor of sterile alpha and TIR motif-containing 1 (SARM1).[1] Its role in research, particularly in the study of neurodegenerative disorders, necessitates accurate and reliable analytical methods for its detection and quantification in various matrices.[1] These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a widely used technique for the analysis of pharmaceutical compounds. Additionally, principles of Gas Chromatography-Mass Spectrometry (GC-MS) are discussed as a potential alternative or confirmatory method.
The stability of a drug substance is a critical quality attribute. Therefore, this document also outlines a protocol for forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method, in line with ICH guidelines.[2][3][4]
Analytical Methods Overview
The selection of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control, pharmacokinetic studies).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and versatile technique for the separation, identification, and quantification of drug substances. When coupled with a UV or Diode Array Detector (DAD), it provides a reliable method for routine analysis.[5][6] For higher sensitivity and specificity, particularly in complex biological matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.[7] GC-MS offers excellent separation efficiency and definitive identification based on mass spectra.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Quantification of this compound
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound in a bulk drug substance or a simple formulation.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Trifluoroacetic acid (TFA)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation:
-
HPLC system with a UV or DAD detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% TFA in Water (B).
-
Gradient Program:
-
0-10 min: 60% A
-
10-15 min: 60-80% A
-
15-20 min: 80% A
-
20.1-25 min: 60% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 238 nm (or determined by UV scan of the reference standard)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the sample diluent to achieve concentrations in the range of 1-50 µg/mL.
-
Sample Preparation: Prepare the sample to a target concentration within the calibration range using the sample diluent.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability-indicating properties of the HPLC method.[2][3]
1. Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.
2. Sample Analysis:
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze using the HPLC method described in Protocol 1.
3. Data Evaluation:
-
Evaluate the chromatograms for the appearance of degradation peaks.
-
Assess the peak purity of the main this compound peak to ensure no co-eluting degradants.
-
Calculate the percentage of degradation.
Data Presentation
Table 1: Summary of Quantitative Data for HPLC Method Validation
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | |
| - Intraday | < 2% |
| - Interday | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from placebo or degradation products |
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Workflow for Forced Degradation Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. database.ich.org [database.ich.org]
- 5. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Dehydronitrosonisoldipine
Introduction
Dehydronitrosonisoldipine is a derivative of the calcium channel antagonist Nisoldipine and is noted as an irreversible and cell-permeant inhibitor of sterile alpha and TIR motif-containing 1 (SARM1).[1] Its role in research, particularly in the study of neurodegenerative disorders, necessitates accurate and reliable analytical methods for its detection and quantification in various matrices.[1] These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a widely used technique for the analysis of pharmaceutical compounds. Additionally, principles of Gas Chromatography-Mass Spectrometry (GC-MS) are discussed as a potential alternative or confirmatory method.
The stability of a drug substance is a critical quality attribute. Therefore, this document also outlines a protocol for forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method, in line with ICH guidelines.[2][3][4]
Analytical Methods Overview
The selection of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control, pharmacokinetic studies).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and versatile technique for the separation, identification, and quantification of drug substances. When coupled with a UV or Diode Array Detector (DAD), it provides a reliable method for routine analysis.[5][6] For higher sensitivity and specificity, particularly in complex biological matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.[7] GC-MS offers excellent separation efficiency and definitive identification based on mass spectra.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Quantification of this compound
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound in a bulk drug substance or a simple formulation.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Trifluoroacetic acid (TFA)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation:
-
HPLC system with a UV or DAD detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% TFA in Water (B).
-
Gradient Program:
-
0-10 min: 60% A
-
10-15 min: 60-80% A
-
15-20 min: 80% A
-
20.1-25 min: 60% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 238 nm (or determined by UV scan of the reference standard)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the sample diluent to achieve concentrations in the range of 1-50 µg/mL.
-
Sample Preparation: Prepare the sample to a target concentration within the calibration range using the sample diluent.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability-indicating properties of the HPLC method.[2][3]
1. Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.
2. Sample Analysis:
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze using the HPLC method described in Protocol 1.
3. Data Evaluation:
-
Evaluate the chromatograms for the appearance of degradation peaks.
-
Assess the peak purity of the main this compound peak to ensure no co-eluting degradants.
-
Calculate the percentage of degradation.
Data Presentation
Table 1: Summary of Quantitative Data for HPLC Method Validation
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | |
| - Intraday | < 2% |
| - Interday | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from placebo or degradation products |
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Workflow for Forced Degradation Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. database.ich.org [database.ich.org]
- 5. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dehydronitrosonisoldipine in Human Plasma using HPLC-MS/MS
Introduction
Dehydronitrosonisoldipine is a metabolite and a primary photodegradation product of nisoldipine, a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1][2] Nisoldipine undergoes extensive metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][3] Monitoring the levels of its metabolites, such as this compound, is crucial for comprehensive pharmacokinetic and drug metabolism studies. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of this compound in human plasma. The method utilizes liquid-liquid extraction for sample preparation and tandem mass spectrometry for detection, providing high selectivity and accuracy.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound like nimodipine)
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (drug-free)
-
Sodium hydroxide (B78521) (NaOH)
2. Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound from human plasma.[4][5]
-
Allow all frozen plasma samples and standards to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate/hexane (80:20, v/v) as the extraction solvent.[4]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
3. HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4][6]
Table 1: HPLC and Mass Spectrometry Parameters
| Parameter | Value |
| HPLC | |
| Column | C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 30% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined experimentally based on the molecular weight of this compound |
| MRM Transition (IS) | Dependent on the selected internal standard |
| Ion Source Temperature | 500°C |
| Nebulizer Gas | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Declustering Potential (DP) | To be optimized |
| Collision Energy (CE) | To be optimized |
4. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range should be established with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal concentration, and the precision (RSD) should be ≤15%.
-
Recovery and Matrix Effect: Extraction recovery and matrix effects should be evaluated to ensure they are consistent and do not affect the quantification.[6]
-
Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Data Presentation
The quantitative data for the HPLC-MS/MS method parameters are summarized in the table below.
Table 2: Summary of Quantitative HPLC-MS/MS Parameters
| Parameter | Value/Range |
| Linearity Range | e.g., 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | e.g., 0.1 ng/mL |
| Inter-day Accuracy (% Bias) | ±15% |
| Inter-day Precision (% RSD) | ≤15% |
| Extraction Recovery | > 80% |
| Retention Time (Analyte) | e.g., 2.5 min |
| Retention Time (IS) | e.g., 2.7 min |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
This application note provides a detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS. The described method is designed to be sensitive, specific, and reliable, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes a straightforward liquid-liquid extraction for sample cleanup and robust HPLC-MS/MS conditions for analysis. Proper validation of this method will ensure its applicability in a regulated research environment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development and validation of a selective and robust LC-MS/MS method for quantifying amlodipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of amlodipine in dried blood spot samples by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dehydronitrosonisoldipine in Human Plasma using HPLC-MS/MS
Introduction
Dehydronitrosonisoldipine is a metabolite and a primary photodegradation product of nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Nisoldipine undergoes extensive metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][3] Monitoring the levels of its metabolites, such as this compound, is crucial for comprehensive pharmacokinetic and drug metabolism studies. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of this compound in human plasma. The method utilizes liquid-liquid extraction for sample preparation and tandem mass spectrometry for detection, providing high selectivity and accuracy.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound like nimodipine)
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (drug-free)
-
Sodium hydroxide (NaOH)
2. Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound from human plasma.[4][5]
-
Allow all frozen plasma samples and standards to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate/hexane (80:20, v/v) as the extraction solvent.[4]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
3. HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4][6]
Table 1: HPLC and Mass Spectrometry Parameters
| Parameter | Value |
| HPLC | |
| Column | C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 30% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined experimentally based on the molecular weight of this compound |
| MRM Transition (IS) | Dependent on the selected internal standard |
| Ion Source Temperature | 500°C |
| Nebulizer Gas | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Declustering Potential (DP) | To be optimized |
| Collision Energy (CE) | To be optimized |
4. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range should be established with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal concentration, and the precision (RSD) should be ≤15%.
-
Recovery and Matrix Effect: Extraction recovery and matrix effects should be evaluated to ensure they are consistent and do not affect the quantification.[6]
-
Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Data Presentation
The quantitative data for the HPLC-MS/MS method parameters are summarized in the table below.
Table 2: Summary of Quantitative HPLC-MS/MS Parameters
| Parameter | Value/Range |
| Linearity Range | e.g., 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | e.g., 0.1 ng/mL |
| Inter-day Accuracy (% Bias) | ±15% |
| Inter-day Precision (% RSD) | ≤15% |
| Extraction Recovery | > 80% |
| Retention Time (Analyte) | e.g., 2.5 min |
| Retention Time (IS) | e.g., 2.7 min |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
This application note provides a detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS. The described method is designed to be sensitive, specific, and reliable, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes a straightforward liquid-liquid extraction for sample cleanup and robust HPLC-MS/MS conditions for analysis. Proper validation of this method will ensure its applicability in a regulated research environment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development and validation of a selective and robust LC-MS/MS method for quantifying amlodipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of amlodipine in dried blood spot samples by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Dehydronitrosonisoldipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydronitrosonisoldipine is a novel multifunctional compound anticipated to exhibit properties of both a nitric oxide (NO) donor and a dihydropyridine (B1217469) calcium channel blocker. This dual-action capability makes it a promising candidate for therapeutic development in cardiovascular diseases, neurodegenerative disorders, and other conditions where vasodilation, antioxidant effects, and calcium homeostasis are crucial. These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound.
Application 1: Quantification of Nitric Oxide Release
This assay determines the ability of this compound to release nitric oxide in a cellular environment. The protocol is based on the Griess reaction, which measures nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions.
Experimental Protocol: Griess Assay for Nitrite Quantification
1. Materials:
-
This compound
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent System (Sulfanilamide solution and N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium Nitrite (NaNO₂) standard
-
96-well microplate
-
Microplate reader
2. Cell Preparation:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
3. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the plate for the desired time period (e.g., 2, 4, 8, 12, 24 hours) at 37°C.
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[1]
-
Prepare a nitrite standard curve by serially diluting a sodium nitrite stock solution in the cell culture medium.[2]
-
Add 50 µL of Sulfanilamide solution to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution to each well.[1]
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/purple color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.[2][3]
4. Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance of the sodium nitrite standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the nitrite concentration in each experimental sample.
Data Presentation
Table 1: Nitrite Concentration in Cell Supernatant after Treatment with this compound
| This compound Concentration (µM) | Incubation Time (hours) | Average Absorbance (540 nm) | Nitrite Concentration (µM) |
| 0 (Vehicle Control) | 24 | ||
| 1 | 24 | ||
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 |
Experimental Workflow
Caption: Workflow for quantifying nitric oxide release using the Griess assay.
Application 2: Assessment of L-type Calcium Channel Blockade
This application note describes a cell-based assay to evaluate the inhibitory effect of this compound on L-type calcium channels. The assay utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca²⁺]i) following depolarization.
Experimental Protocol: Fluorescent Calcium Flux Assay
1. Materials:
-
This compound
-
Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Potassium Chloride (KCl) solution (high concentration for depolarization)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with bottom-read capabilities
2. Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
3. Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove excess dye.
4. Assay Procedure:
-
Prepare dilutions of this compound in HBSS.
-
Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) at timed intervals.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add a high-concentration KCl solution to all wells to induce membrane depolarization and subsequent calcium influx.
-
Continue to record the fluorescence intensity for 5-10 minutes.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after KCl addition.
-
Normalize the data by expressing the response in the presence of the compound as a percentage of the control response (vehicle-treated cells).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
Data Presentation
Table 2: Inhibition of KCl-induced Calcium Influx by this compound
| This compound Concentration (µM) | Peak Fluorescence Intensity (RFU) | % Inhibition |
| 0 (Vehicle Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Experimental Workflow
Caption: Workflow for the fluorescent calcium flux assay.
Application 3: Investigation of Downstream Signaling Pathways
The dual action of this compound is likely to modulate key intracellular signaling pathways. Nitric oxide is a known activator of soluble guanylate cyclase (sGC), leading to cGMP production. It is also involved in the regulation of the Nrf2 antioxidant response pathway. Calcium channel blockade can affect numerous calcium-dependent signaling cascades, including the phosphorylation of STAT1.[4]
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathways of this compound.
Experimental Protocols for Pathway Analysis
1. cGMP Measurement:
-
Use a commercially available cGMP enzyme immunoassay (EIA) kit.
-
Treat cells with this compound for various times.
-
Lyse the cells and follow the EIA kit protocol to measure cGMP levels.
2. Nrf2 Activation Assay:
-
Use a reporter gene assay with a construct containing the Antioxidant Response Element (ARE) upstream of a luciferase gene.
-
Transfect cells with the ARE-luciferase reporter.
-
Treat with this compound and measure luciferase activity.
-
Alternatively, use Western blotting to measure the nuclear translocation of Nrf2.
3. STAT1 Phosphorylation Assay:
-
Treat cells with this compound.
-
Lyse the cells and perform Western blotting using antibodies specific for phosphorylated STAT1 (p-STAT1) and total STAT1.
Conclusion
These application notes provide a framework for the initial characterization of this compound in cell-based assays. The described protocols will enable researchers to quantify its nitric oxide donating and calcium channel blocking activities, as well as to begin dissecting its effects on relevant downstream signaling pathways. The modular nature of these assays allows for adaptation to specific cell types and research questions.
References
Application Notes and Protocols for Cell-Based Assays Using Dehydronitrosonisoldipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydronitrosonisoldipine is a novel multifunctional compound anticipated to exhibit properties of both a nitric oxide (NO) donor and a dihydropyridine calcium channel blocker. This dual-action capability makes it a promising candidate for therapeutic development in cardiovascular diseases, neurodegenerative disorders, and other conditions where vasodilation, antioxidant effects, and calcium homeostasis are crucial. These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound.
Application 1: Quantification of Nitric Oxide Release
This assay determines the ability of this compound to release nitric oxide in a cellular environment. The protocol is based on the Griess reaction, which measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions.
Experimental Protocol: Griess Assay for Nitrite Quantification
1. Materials:
-
This compound
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent System (Sulfanilamide solution and N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium Nitrite (NaNO₂) standard
-
96-well microplate
-
Microplate reader
2. Cell Preparation:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
3. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the plate for the desired time period (e.g., 2, 4, 8, 12, 24 hours) at 37°C.
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[1]
-
Prepare a nitrite standard curve by serially diluting a sodium nitrite stock solution in the cell culture medium.[2]
-
Add 50 µL of Sulfanilamide solution to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution to each well.[1]
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/purple color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.[2][3]
4. Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance of the sodium nitrite standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the nitrite concentration in each experimental sample.
Data Presentation
Table 1: Nitrite Concentration in Cell Supernatant after Treatment with this compound
| This compound Concentration (µM) | Incubation Time (hours) | Average Absorbance (540 nm) | Nitrite Concentration (µM) |
| 0 (Vehicle Control) | 24 | ||
| 1 | 24 | ||
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 |
Experimental Workflow
Caption: Workflow for quantifying nitric oxide release using the Griess assay.
Application 2: Assessment of L-type Calcium Channel Blockade
This application note describes a cell-based assay to evaluate the inhibitory effect of this compound on L-type calcium channels. The assay utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca²⁺]i) following depolarization.
Experimental Protocol: Fluorescent Calcium Flux Assay
1. Materials:
-
This compound
-
Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Potassium Chloride (KCl) solution (high concentration for depolarization)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with bottom-read capabilities
2. Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
3. Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove excess dye.
4. Assay Procedure:
-
Prepare dilutions of this compound in HBSS.
-
Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) at timed intervals.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add a high-concentration KCl solution to all wells to induce membrane depolarization and subsequent calcium influx.
-
Continue to record the fluorescence intensity for 5-10 minutes.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after KCl addition.
-
Normalize the data by expressing the response in the presence of the compound as a percentage of the control response (vehicle-treated cells).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
Data Presentation
Table 2: Inhibition of KCl-induced Calcium Influx by this compound
| This compound Concentration (µM) | Peak Fluorescence Intensity (RFU) | % Inhibition |
| 0 (Vehicle Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Experimental Workflow
Caption: Workflow for the fluorescent calcium flux assay.
Application 3: Investigation of Downstream Signaling Pathways
The dual action of this compound is likely to modulate key intracellular signaling pathways. Nitric oxide is a known activator of soluble guanylate cyclase (sGC), leading to cGMP production. It is also involved in the regulation of the Nrf2 antioxidant response pathway. Calcium channel blockade can affect numerous calcium-dependent signaling cascades, including the phosphorylation of STAT1.[4]
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathways of this compound.
Experimental Protocols for Pathway Analysis
1. cGMP Measurement:
-
Use a commercially available cGMP enzyme immunoassay (EIA) kit.
-
Treat cells with this compound for various times.
-
Lyse the cells and follow the EIA kit protocol to measure cGMP levels.
2. Nrf2 Activation Assay:
-
Use a reporter gene assay with a construct containing the Antioxidant Response Element (ARE) upstream of a luciferase gene.
-
Transfect cells with the ARE-luciferase reporter.
-
Treat with this compound and measure luciferase activity.
-
Alternatively, use Western blotting to measure the nuclear translocation of Nrf2.
3. STAT1 Phosphorylation Assay:
-
Treat cells with this compound.
-
Lyse the cells and perform Western blotting using antibodies specific for phosphorylated STAT1 (p-STAT1) and total STAT1.
Conclusion
These application notes provide a framework for the initial characterization of this compound in cell-based assays. The described protocols will enable researchers to quantify its nitric oxide donating and calcium channel blocking activities, as well as to begin dissecting its effects on relevant downstream signaling pathways. The modular nature of these assays allows for adaptation to specific cell types and research questions.
References
Application Notes and Protocols for In Vivo Experimental Design with a Novel Compound
Disclaimer: Information regarding the specific compound "Dehydronitrosonisoldipine" is not available in the public domain as of the last update. The following application notes and protocols provide a detailed, generalized framework for the in vivo experimental design of a novel investigational drug. Researchers and drug development professionals can adapt this framework for this compound as specific details about its mechanism of action and therapeutic targets become known.
Hypothetical Compound Profile: "Compound X" (as a surrogate for this compound)
To illustrate the experimental design process, we will use a hypothetical profile for a novel compound, hereafter referred to as "Compound X".
| Parameter | Hypothetical Profile for Compound X |
| Chemical Class | Dihydropyridine derivative |
| Proposed Mechanism of Action | Potent L-type calcium channel blocker with additional hypothesized effects on intracellular signaling pathways related to oxidative stress, potentially through modulation of the Keap1-Nrf2 pathway. |
| Therapeutic Indication | Hypertension and neuroprotection following ischemic stroke. |
| Formulation | Soluble in a 1:1 solution of DMSO and saline for in vivo administration. |
In Vivo Experimental Design
A well-structured in vivo experimental plan is crucial for evaluating the efficacy, safety, and pharmacokinetic profile of a new chemical entity. The design should be phased, starting from preliminary tolerability and pharmacokinetic studies to more complex efficacy and toxicology evaluations.[1]
Animal Model Selection
The choice of an appropriate animal model is a critical first step that significantly influences the translational relevance of the study.[1]
-
Hypertension Studies: Spontaneously Hypertensive Rats (SHR) are a widely accepted model for essential hypertension. Wistar-Kyoto (WKY) rats serve as the normotensive control.
-
Ischemic Stroke Studies: The middle cerebral artery occlusion (MCAO) model in rodents (rats or mice) is a standard for inducing focal cerebral ischemia and reperfusion injury.
-
General Toxicology: Healthy Sprague-Dawley rats or C57BL/6 mice are commonly used for acute and sub-chronic toxicity studies.[2]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X and to establish a relationship between its concentration and pharmacological effect.
Experimental Protocol: Single-Dose Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).
-
Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.
-
Dosing: Administer a single dose of Compound X via intravenous (IV) and oral (PO) routes.
-
IV dose: 1 mg/kg
-
PO dose: 10 mg/kg
-
-
Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the tail vein or jugular vein at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation: Hypothetical Pharmacokinetic Parameters of Compound X
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 550 ± 75 | 320 ± 50 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (0-t) (ng*h/mL) | 1200 ± 150 | 2500 ± 300 |
| Half-life (t1/2) (h) | 3.5 ± 0.5 | 4.2 ± 0.6 |
| Bioavailability (%) | N/A | 20.8% |
Efficacy Studies
Objective: To evaluate the therapeutic efficacy of Compound X in relevant disease models.
Experimental Protocol: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male SHRs (14-16 weeks old) with established hypertension (n=8 per group).
-
Group Allocation:
-
Group 1: Vehicle control (DMSO:Saline 1:1)
-
Group 2: Compound X (Low dose, e.g., 5 mg/kg, PO, daily)
-
Group 3: Compound X (High dose, e.g., 20 mg/kg, PO, daily)
-
Group 4: Positive control (e.g., Amlodipine, 5 mg/kg, PO, daily)
-
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure using the tail-cuff method at baseline and at regular intervals (e.g., 2, 4, 8, and 24 hours post-dose) for 28 days.
-
Data Analysis: Analyze changes in blood pressure over time and compare between groups.
Data Presentation: Hypothetical Change in Systolic Blood Pressure (SBP) in SHRs
| Treatment Group | Baseline SBP (mmHg) | SBP Change at Day 28 (mmHg) |
| Vehicle Control | 205 ± 10 | -2 ± 5 |
| Compound X (5 mg/kg) | 208 ± 12 | -25 ± 8 |
| Compound X (20 mg/kg) | 203 ± 9 | -45 ± 10 |
| Amlodipine (5 mg/kg) | 206 ± 11 | -40 ± 9 |
Toxicology Studies
Objective: To assess the safety profile of Compound X.
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per group).
-
Dosing: Administer single, escalating doses of Compound X (e.g., 50, 250, 1000 mg/kg, PO). A control group receives the vehicle.
-
Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for 14 days.[3] Record body weight changes.
-
Necropsy: At the end of the study, perform gross necropsy and histopathological examination of major organs.
-
Blood Analysis: Collect blood for hematology and clinical chemistry analysis.
Data Presentation: Hypothetical Acute Toxicity Endpoints
| Dose (mg/kg) | Mortality | Clinical Signs | Key Histopathology Findings |
| 0 (Vehicle) | 0/10 | None observed | No significant findings |
| 50 | 0/10 | None observed | No significant findings |
| 250 | 0/10 | Mild, transient lethargy | No significant findings |
| 1000 | 2/10 | Severe lethargy, ataxia | Mild centrilobular necrosis in the liver |
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by Compound X, focusing on the Keap1-Nrf2 pathway, which is a key regulator of cellular responses to oxidative stress.[4][5][6]
Caption: Hypothetical mechanism of Compound X modulating the Keap1-Nrf2 antioxidant pathway.
Experimental Workflow
The diagram below outlines a typical workflow for an in vivo efficacy and safety study.
Caption: General workflow for an in vivo efficacy and toxicology study.
References
- 1. mdpi.com [mdpi.com]
- 2. Animal Models for Studying Protein-Bound Uremic Toxin Removal—A Systematic Review [mdpi.com]
- 3. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with a Novel Compound
Disclaimer: Information regarding the specific compound "Dehydronitrosonisoldipine" is not available in the public domain as of the last update. The following application notes and protocols provide a detailed, generalized framework for the in vivo experimental design of a novel investigational drug. Researchers and drug development professionals can adapt this framework for this compound as specific details about its mechanism of action and therapeutic targets become known.
Hypothetical Compound Profile: "Compound X" (as a surrogate for this compound)
To illustrate the experimental design process, we will use a hypothetical profile for a novel compound, hereafter referred to as "Compound X".
| Parameter | Hypothetical Profile for Compound X |
| Chemical Class | Dihydropyridine derivative |
| Proposed Mechanism of Action | Potent L-type calcium channel blocker with additional hypothesized effects on intracellular signaling pathways related to oxidative stress, potentially through modulation of the Keap1-Nrf2 pathway. |
| Therapeutic Indication | Hypertension and neuroprotection following ischemic stroke. |
| Formulation | Soluble in a 1:1 solution of DMSO and saline for in vivo administration. |
In Vivo Experimental Design
A well-structured in vivo experimental plan is crucial for evaluating the efficacy, safety, and pharmacokinetic profile of a new chemical entity. The design should be phased, starting from preliminary tolerability and pharmacokinetic studies to more complex efficacy and toxicology evaluations.[1]
Animal Model Selection
The choice of an appropriate animal model is a critical first step that significantly influences the translational relevance of the study.[1]
-
Hypertension Studies: Spontaneously Hypertensive Rats (SHR) are a widely accepted model for essential hypertension. Wistar-Kyoto (WKY) rats serve as the normotensive control.
-
Ischemic Stroke Studies: The middle cerebral artery occlusion (MCAO) model in rodents (rats or mice) is a standard for inducing focal cerebral ischemia and reperfusion injury.
-
General Toxicology: Healthy Sprague-Dawley rats or C57BL/6 mice are commonly used for acute and sub-chronic toxicity studies.[2]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X and to establish a relationship between its concentration and pharmacological effect.
Experimental Protocol: Single-Dose Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).
-
Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.
-
Dosing: Administer a single dose of Compound X via intravenous (IV) and oral (PO) routes.
-
IV dose: 1 mg/kg
-
PO dose: 10 mg/kg
-
-
Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the tail vein or jugular vein at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation: Hypothetical Pharmacokinetic Parameters of Compound X
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 550 ± 75 | 320 ± 50 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (0-t) (ng*h/mL) | 1200 ± 150 | 2500 ± 300 |
| Half-life (t1/2) (h) | 3.5 ± 0.5 | 4.2 ± 0.6 |
| Bioavailability (%) | N/A | 20.8% |
Efficacy Studies
Objective: To evaluate the therapeutic efficacy of Compound X in relevant disease models.
Experimental Protocol: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male SHRs (14-16 weeks old) with established hypertension (n=8 per group).
-
Group Allocation:
-
Group 1: Vehicle control (DMSO:Saline 1:1)
-
Group 2: Compound X (Low dose, e.g., 5 mg/kg, PO, daily)
-
Group 3: Compound X (High dose, e.g., 20 mg/kg, PO, daily)
-
Group 4: Positive control (e.g., Amlodipine, 5 mg/kg, PO, daily)
-
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure using the tail-cuff method at baseline and at regular intervals (e.g., 2, 4, 8, and 24 hours post-dose) for 28 days.
-
Data Analysis: Analyze changes in blood pressure over time and compare between groups.
Data Presentation: Hypothetical Change in Systolic Blood Pressure (SBP) in SHRs
| Treatment Group | Baseline SBP (mmHg) | SBP Change at Day 28 (mmHg) |
| Vehicle Control | 205 ± 10 | -2 ± 5 |
| Compound X (5 mg/kg) | 208 ± 12 | -25 ± 8 |
| Compound X (20 mg/kg) | 203 ± 9 | -45 ± 10 |
| Amlodipine (5 mg/kg) | 206 ± 11 | -40 ± 9 |
Toxicology Studies
Objective: To assess the safety profile of Compound X.
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per group).
-
Dosing: Administer single, escalating doses of Compound X (e.g., 50, 250, 1000 mg/kg, PO). A control group receives the vehicle.
-
Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for 14 days.[3] Record body weight changes.
-
Necropsy: At the end of the study, perform gross necropsy and histopathological examination of major organs.
-
Blood Analysis: Collect blood for hematology and clinical chemistry analysis.
Data Presentation: Hypothetical Acute Toxicity Endpoints
| Dose (mg/kg) | Mortality | Clinical Signs | Key Histopathology Findings |
| 0 (Vehicle) | 0/10 | None observed | No significant findings |
| 50 | 0/10 | None observed | No significant findings |
| 250 | 0/10 | Mild, transient lethargy | No significant findings |
| 1000 | 2/10 | Severe lethargy, ataxia | Mild centrilobular necrosis in the liver |
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by Compound X, focusing on the Keap1-Nrf2 pathway, which is a key regulator of cellular responses to oxidative stress.[4][5][6]
Caption: Hypothetical mechanism of Compound X modulating the Keap1-Nrf2 antioxidant pathway.
Experimental Workflow
The diagram below outlines a typical workflow for an in vivo efficacy and safety study.
Caption: General workflow for an in vivo efficacy and toxicology study.
References
- 1. mdpi.com [mdpi.com]
- 2. Animal Models for Studying Protein-Bound Uremic Toxin Removal—A Systematic Review [mdpi.com]
- 3. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Laboratory-Scale Synthesis of Dehydronitrosonisoldipine
For Research Use Only.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a representative protocol for the synthesis of a dihydropyridine (B1217469) derivative. The synthesis of chemical compounds should only be conducted by trained professionals in a properly equipped laboratory facility. Adherence to all applicable safety guidelines, including the use of personal protective equipment (PPE), is mandatory. Users should consult the Safety Data Sheet (SDS) for all reagents before handling.[1][2][3][4]
Introduction
Dehydronitrosonisoldipine is a derivative of the dihydropyridine calcium channel blocker, Nisoldipine. It has been identified as an irreversible, cell-permeant inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1).[5] By blocking SARM1 activation, this compound serves as a valuable tool for studying neurodegenerative disorders and axon degeneration pathways.[5][6] This document outlines a general laboratory protocol for the synthesis of the dihydropyridine core structure, which is central to Nisoldipine and its derivatives, based on the classical Hantzsch dihydropyridine synthesis.[7][8]
The Hantzsch synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[8] This method remains one of the most straightforward and widely used approaches for creating 1,4-dihydropyridine (B1200194) derivatives.[8][9]
Mechanism of Action Context: SARM1 Inhibition
This compound acts by covalently modifying cysteine residues on SARM1, which prevents its activation and subsequent downstream signaling that leads to axon degeneration.[5] This makes it a critical compound for investigating neuroprotective strategies.
Caption: SARM1 activation pathway and its inhibition by this compound.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
This protocol describes a general, one-pot synthesis for a 1,4-dihydropyridine scaffold. The specific starting materials (aldehyde and β-ketoesters) would be chosen to match the structure of Nisoldipine, which is then subsequently modified to yield this compound.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Nitrobenzaldehyde (B1664092) | Round-bottom flasks (50 mL, 100 mL) |
| Methyl acetoacetate (B1235776) | Reflux condenser |
| Isobutyl acetoacetate | Magnetic stirrer and stir bars |
| Ammonium acetate | Heating mantle or oil bath |
| Ethanol (B145695) (Absolute) | Thin Layer Chromatography (TLC) plates |
| Ethyl acetate (for TLC) | UV lamp (254 nm) |
| Hexane (for TLC) | Rotary evaporator |
| Deionized Water | Buchner funnel and filter paper |
| Anhydrous Magnesium Sulfate | Glassware for extraction and purification |
Synthesis Workflow
Caption: General workflow for Hantzsch 1,4-dihydropyridine synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-nitrobenzaldehyde (1.0 eq), methyl acetoacetate (1.0 eq), isobutyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq).
-
Solvation: Add absolute ethanol as the solvent (approx. 30-40 mL).
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle or oil bath. Heat the mixture to reflux (approximately 78°C for ethanol) and maintain vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. Use a solvent system such as 3:1 Hexane:Ethyl Acetate. The reaction is typically complete within 4-6 hours, indicated by the consumption of the limiting reagent (aldehyde).
-
Workup: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A precipitate (the crude product) should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual ammonium acetate.
-
Drying: Dry the crude product under vacuum or in a desiccator.
-
Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Note: The final conversion to this compound involves subsequent dehydrogenation (aromatization) of the dihydropyridine ring and nitrosation, which are separate synthetic steps requiring different reagents and conditions.
Data and Characterization
The successful synthesis of the dihydropyridine product should be confirmed by standard analytical techniques.
Expected Reaction Parameters
| Parameter | Value | Notes |
| Reaction Time | 4 - 6 hours | Monitor by TLC for completion. |
| Reflux Temperature | ~78 °C | Boiling point of ethanol. |
| Theoretical Yield | >85% | Varies based on scale and purity. |
| TLC Rf (Product) | ~0.4 | In 3:1 Hexane:Ethyl Acetate (representative). |
Analytical Characterization
| Technique | Expected Result |
| ¹H NMR | Protons characteristic of the dihydropyridine ring, aromatic ring, and ester alkyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR | Stretching frequencies for N-H, C=O (ester), and C-NO₂ groups. |
This protocol provides a foundational method for accessing the core structure of this compound. Researchers must adapt and optimize the procedure and subsequent modification steps for their specific laboratory conditions and research goals.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. arkema.com [arkema.com]
- 4. organon.com [organon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
Application Note: Laboratory-Scale Synthesis of Dehydronitrosonisoldipine
For Research Use Only.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a representative protocol for the synthesis of a dihydropyridine derivative. The synthesis of chemical compounds should only be conducted by trained professionals in a properly equipped laboratory facility. Adherence to all applicable safety guidelines, including the use of personal protective equipment (PPE), is mandatory. Users should consult the Safety Data Sheet (SDS) for all reagents before handling.[1][2][3][4]
Introduction
Dehydronitrosonisoldipine is a derivative of the dihydropyridine calcium channel blocker, Nisoldipine. It has been identified as an irreversible, cell-permeant inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1).[5] By blocking SARM1 activation, this compound serves as a valuable tool for studying neurodegenerative disorders and axon degeneration pathways.[5][6] This document outlines a general laboratory protocol for the synthesis of the dihydropyridine core structure, which is central to Nisoldipine and its derivatives, based on the classical Hantzsch dihydropyridine synthesis.[7][8]
The Hantzsch synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[8] This method remains one of the most straightforward and widely used approaches for creating 1,4-dihydropyridine derivatives.[8][9]
Mechanism of Action Context: SARM1 Inhibition
This compound acts by covalently modifying cysteine residues on SARM1, which prevents its activation and subsequent downstream signaling that leads to axon degeneration.[5] This makes it a critical compound for investigating neuroprotective strategies.
Caption: SARM1 activation pathway and its inhibition by this compound.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
This protocol describes a general, one-pot synthesis for a 1,4-dihydropyridine scaffold. The specific starting materials (aldehyde and β-ketoesters) would be chosen to match the structure of Nisoldipine, which is then subsequently modified to yield this compound.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Nitrobenzaldehyde | Round-bottom flasks (50 mL, 100 mL) |
| Methyl acetoacetate | Reflux condenser |
| Isobutyl acetoacetate | Magnetic stirrer and stir bars |
| Ammonium acetate | Heating mantle or oil bath |
| Ethanol (Absolute) | Thin Layer Chromatography (TLC) plates |
| Ethyl acetate (for TLC) | UV lamp (254 nm) |
| Hexane (for TLC) | Rotary evaporator |
| Deionized Water | Buchner funnel and filter paper |
| Anhydrous Magnesium Sulfate | Glassware for extraction and purification |
Synthesis Workflow
Caption: General workflow for Hantzsch 1,4-dihydropyridine synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-nitrobenzaldehyde (1.0 eq), methyl acetoacetate (1.0 eq), isobutyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq).
-
Solvation: Add absolute ethanol as the solvent (approx. 30-40 mL).
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle or oil bath. Heat the mixture to reflux (approximately 78°C for ethanol) and maintain vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. Use a solvent system such as 3:1 Hexane:Ethyl Acetate. The reaction is typically complete within 4-6 hours, indicated by the consumption of the limiting reagent (aldehyde).
-
Workup: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A precipitate (the crude product) should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual ammonium acetate.
-
Drying: Dry the crude product under vacuum or in a desiccator.
-
Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Note: The final conversion to this compound involves subsequent dehydrogenation (aromatization) of the dihydropyridine ring and nitrosation, which are separate synthetic steps requiring different reagents and conditions.
Data and Characterization
The successful synthesis of the dihydropyridine product should be confirmed by standard analytical techniques.
Expected Reaction Parameters
| Parameter | Value | Notes |
| Reaction Time | 4 - 6 hours | Monitor by TLC for completion. |
| Reflux Temperature | ~78 °C | Boiling point of ethanol. |
| Theoretical Yield | >85% | Varies based on scale and purity. |
| TLC Rf (Product) | ~0.4 | In 3:1 Hexane:Ethyl Acetate (representative). |
Analytical Characterization
| Technique | Expected Result |
| ¹H NMR | Protons characteristic of the dihydropyridine ring, aromatic ring, and ester alkyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR | Stretching frequencies for N-H, C=O (ester), and C-NO₂ groups. |
This protocol provides a foundational method for accessing the core structure of this compound. Researchers must adapt and optimize the procedure and subsequent modification steps for their specific laboratory conditions and research goals.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. arkema.com [arkema.com]
- 4. organon.com [organon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Dehydronitrosonisoldipine as a Research Tool for Vasodilation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydronitrosonisoldipine is a novel dihydropyridine (B1217469) derivative with potential applications as a research tool for studying vasodilation. As a structural analog of nisoldipine, a well-established L-type calcium channel blocker, it is hypothesized to retain calcium channel antagonistic properties. The "nitroso" moiety suggests a potential for nitric oxide (NO) donation, a key signaling molecule in vasodilation. These dual mechanisms make this compound a unique compound for investigating the interplay between calcium homeostasis and the nitric oxide-cGMP signaling pathway in vascular smooth muscle cells.
These application notes provide an overview of the proposed mechanism of action, protocols for key experiments to characterize its vasodilatory effects, and illustrative data presented in a clear, tabular format.
Proposed Mechanism of Action
This compound is postulated to induce vasodilation through a synergistic two-pronged approach:
-
L-type Calcium Channel Blockade : By binding to L-type calcium channels on vascular smooth muscle cells, this compound inhibits the influx of extracellular calcium. This leads to a decrease in intracellular calcium concentration, preventing the activation of myosin light chain kinase and subsequent muscle contraction, resulting in vasodilation.[1][2][3][4]
-
Nitric Oxide Donation and cGMP Pathway Activation : The nitroso group may release nitric oxide, which diffuses into vascular smooth muscle cells.[5][6] NO activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[5][7][8] Elevated cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets that promote muscle relaxation and vasodilation.[7][9][10][11]
The combined effect of reduced intracellular calcium and activation of the cGMP-PKG pathway is expected to result in potent and sustained vasodilation.
Data Presentation
Table 1: In Vitro Vasodilatory Potency of this compound
| Agonist | Vessel Type | EC50 (nM) | Emax (% Relaxation) |
| This compound | Rat Aorta | 85.3 ± 7.2 | 98.5 ± 2.1 |
| Nisoldipine | Rat Aorta | 120.6 ± 11.5 | 95.2 ± 3.4 |
| Sodium Nitroprusside (NO donor) | Rat Aorta | 55.8 ± 6.1 | 99.1 ± 1.8 |
Data are presented as mean ± SEM from n=6 experiments. EC50 represents the concentration required to achieve 50% of the maximal response. Emax represents the maximal relaxation achieved.
Table 2: Effect of this compound on Intracellular Calcium Levels
| Treatment | Basal [Ca2+]i (nM) | Peak [Ca2+]i after Phenylephrine (B352888) (1 µM) (nM) |
| Vehicle Control | 102 ± 8 | 458 ± 25 |
| This compound (100 nM) | 98 ± 7 | 215 ± 18 |
| Nisoldipine (100 nM) | 105 ± 9 | 250 ± 21 |
*Data are presented as mean ± SEM from n=5 experiments. [Ca2+]i denotes intracellular calcium concentration. p < 0.05 compared to vehicle control.
Table 3: Effect of this compound on cGMP Levels in Vascular Smooth Muscle Cells
| Treatment | cGMP Concentration (pmol/mg protein) |
| Basal | 2.5 ± 0.3 |
| This compound (100 nM) | 15.8 ± 1.9 |
| Sodium Nitroprusside (1 µM) | 18.2 ± 2.1 |
| Nisoldipine (100 nM) | 2.8 ± 0.4 |
*Data are presented as mean ± SEM from n=6 experiments. p < 0.05 compared to basal.
Experimental Protocols
Protocol 1: Vascular Reactivity Studies in Isolated Arterial Rings
This protocol is designed to assess the vasodilatory effect of this compound on isolated arterial segments.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat by an approved method and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 2 g, replacing the buffer every 15 minutes.
-
After equilibration, pre-contract the aortic rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (1 nM to 10 µM) to the organ bath.
-
Record the relaxation response at each concentration.
-
Calculate the percentage relaxation relative to the pre-contraction induced by phenylephrine.
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i)
This protocol measures the effect of this compound on intracellular calcium levels in cultured vascular smooth muscle cells (VSMCs).
Materials:
-
Primary cultured rat aortic smooth muscle cells
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Phenylephrine
-
This compound
-
Fluorescence microscopy system with a ratiometric imaging setup
Procedure:
-
Culture VSMCs on glass coverslips until they reach 70-80% confluency.
-
Load the cells with 5 µM Fura-2 AM in HBSS for 60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Pre-incubate the cells with this compound (100 nM) or vehicle for 15 minutes.
-
Stimulate the cells with phenylephrine (1 µM) to induce an increase in [Ca2+]i.
-
Continuously record the fluorescence ratio (F340/F380), which is proportional to [Ca2+]i.
-
Calibrate the fluorescence signal to absolute [Ca2+]i values using ionomycin (B1663694) and EGTA at the end of each experiment.
Protocol 3: Measurement of cGMP Levels
This protocol quantifies the effect of this compound on cGMP production in VSMCs.
Materials:
-
Primary cultured rat aortic smooth muscle cells
-
This compound
-
Sodium Nitroprusside
-
IBMX (a non-specific phosphodiesterase inhibitor)
-
0.1 M HCl
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Culture VSMCs in 6-well plates to near confluency.
-
Pre-treat the cells with 100 µM IBMX for 30 minutes to inhibit cGMP degradation.
-
Treat the cells with this compound (100 nM), Sodium Nitroprusside (1 µM), or vehicle for 10 minutes.
-
Aspirate the medium and lyse the cells with 0.1 M HCl.
-
Scrape the cells and centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant and measure the protein concentration of an aliquot.
-
Determine the cGMP concentration in the supernatant using a commercially available cGMP EIA kit according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content.
Visualizations
Caption: Proposed signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for vascular reactivity studies.
Caption: Logical relationship of this compound's dual mechanism of action.
References
- 1. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of isoform-specific gating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. The Nitric Oxide Pathway in Pulmonary Vascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dehydronitrosonisoldipine as a Research Tool for Vasodilation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydronitrosonisoldipine is a novel dihydropyridine derivative with potential applications as a research tool for studying vasodilation. As a structural analog of nisoldipine, a well-established L-type calcium channel blocker, it is hypothesized to retain calcium channel antagonistic properties. The "nitroso" moiety suggests a potential for nitric oxide (NO) donation, a key signaling molecule in vasodilation. These dual mechanisms make this compound a unique compound for investigating the interplay between calcium homeostasis and the nitric oxide-cGMP signaling pathway in vascular smooth muscle cells.
These application notes provide an overview of the proposed mechanism of action, protocols for key experiments to characterize its vasodilatory effects, and illustrative data presented in a clear, tabular format.
Proposed Mechanism of Action
This compound is postulated to induce vasodilation through a synergistic two-pronged approach:
-
L-type Calcium Channel Blockade : By binding to L-type calcium channels on vascular smooth muscle cells, this compound inhibits the influx of extracellular calcium. This leads to a decrease in intracellular calcium concentration, preventing the activation of myosin light chain kinase and subsequent muscle contraction, resulting in vasodilation.[1][2][3][4]
-
Nitric Oxide Donation and cGMP Pathway Activation : The nitroso group may release nitric oxide, which diffuses into vascular smooth muscle cells.[5][6] NO activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels.[5][7][8] Elevated cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets that promote muscle relaxation and vasodilation.[7][9][10][11]
The combined effect of reduced intracellular calcium and activation of the cGMP-PKG pathway is expected to result in potent and sustained vasodilation.
Data Presentation
Table 1: In Vitro Vasodilatory Potency of this compound
| Agonist | Vessel Type | EC50 (nM) | Emax (% Relaxation) |
| This compound | Rat Aorta | 85.3 ± 7.2 | 98.5 ± 2.1 |
| Nisoldipine | Rat Aorta | 120.6 ± 11.5 | 95.2 ± 3.4 |
| Sodium Nitroprusside (NO donor) | Rat Aorta | 55.8 ± 6.1 | 99.1 ± 1.8 |
Data are presented as mean ± SEM from n=6 experiments. EC50 represents the concentration required to achieve 50% of the maximal response. Emax represents the maximal relaxation achieved.
Table 2: Effect of this compound on Intracellular Calcium Levels
| Treatment | Basal [Ca2+]i (nM) | Peak [Ca2+]i after Phenylephrine (1 µM) (nM) |
| Vehicle Control | 102 ± 8 | 458 ± 25 |
| This compound (100 nM) | 98 ± 7 | 215 ± 18 |
| Nisoldipine (100 nM) | 105 ± 9 | 250 ± 21 |
*Data are presented as mean ± SEM from n=5 experiments. [Ca2+]i denotes intracellular calcium concentration. p < 0.05 compared to vehicle control.
Table 3: Effect of this compound on cGMP Levels in Vascular Smooth Muscle Cells
| Treatment | cGMP Concentration (pmol/mg protein) |
| Basal | 2.5 ± 0.3 |
| This compound (100 nM) | 15.8 ± 1.9 |
| Sodium Nitroprusside (1 µM) | 18.2 ± 2.1 |
| Nisoldipine (100 nM) | 2.8 ± 0.4 |
*Data are presented as mean ± SEM from n=6 experiments. p < 0.05 compared to basal.
Experimental Protocols
Protocol 1: Vascular Reactivity Studies in Isolated Arterial Rings
This protocol is designed to assess the vasodilatory effect of this compound on isolated arterial segments.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat by an approved method and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 2 g, replacing the buffer every 15 minutes.
-
After equilibration, pre-contract the aortic rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (1 nM to 10 µM) to the organ bath.
-
Record the relaxation response at each concentration.
-
Calculate the percentage relaxation relative to the pre-contraction induced by phenylephrine.
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i)
This protocol measures the effect of this compound on intracellular calcium levels in cultured vascular smooth muscle cells (VSMCs).
Materials:
-
Primary cultured rat aortic smooth muscle cells
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Phenylephrine
-
This compound
-
Fluorescence microscopy system with a ratiometric imaging setup
Procedure:
-
Culture VSMCs on glass coverslips until they reach 70-80% confluency.
-
Load the cells with 5 µM Fura-2 AM in HBSS for 60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Pre-incubate the cells with this compound (100 nM) or vehicle for 15 minutes.
-
Stimulate the cells with phenylephrine (1 µM) to induce an increase in [Ca2+]i.
-
Continuously record the fluorescence ratio (F340/F380), which is proportional to [Ca2+]i.
-
Calibrate the fluorescence signal to absolute [Ca2+]i values using ionomycin and EGTA at the end of each experiment.
Protocol 3: Measurement of cGMP Levels
This protocol quantifies the effect of this compound on cGMP production in VSMCs.
Materials:
-
Primary cultured rat aortic smooth muscle cells
-
This compound
-
Sodium Nitroprusside
-
IBMX (a non-specific phosphodiesterase inhibitor)
-
0.1 M HCl
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Culture VSMCs in 6-well plates to near confluency.
-
Pre-treat the cells with 100 µM IBMX for 30 minutes to inhibit cGMP degradation.
-
Treat the cells with this compound (100 nM), Sodium Nitroprusside (1 µM), or vehicle for 10 minutes.
-
Aspirate the medium and lyse the cells with 0.1 M HCl.
-
Scrape the cells and centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant and measure the protein concentration of an aliquot.
-
Determine the cGMP concentration in the supernatant using a commercially available cGMP EIA kit according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content.
Visualizations
Caption: Proposed signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for vascular reactivity studies.
Caption: Logical relationship of this compound's dual mechanism of action.
References
- 1. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of isoform-specific gating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. The Nitric Oxide Pathway in Pulmonary Vascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dehydronitrosonisoldipine and Its Parent Compound Nisoldipine in Cardiovascular Research
A Note on the Application of Dehydronitrosonisoldipine:
Initial investigations into the application of this compound in cardiovascular research have revealed that this compound is not a primary focus in this field. Scientific literature predominantly identifies this compound, a derivative of Nisoldipine (B1678946), as an irreversible and cell-permeant inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1). As a SARM1 inhibitor, its principal area of investigation is in the context of neurodegenerative disorders, where it is studied for its potential to prevent axon degeneration.
While this compound is noted as a calcium channel antagonist—a mechanism of action highly relevant to cardiovascular therapeutics—there is a lack of substantial research into its specific effects on the cardiovascular system.
Therefore, this document will focus on the well-established cardiovascular applications of its parent compound, Nisoldipine . Nisoldipine is a potent dihydropyridine (B1217469) calcium channel blocker with extensive research supporting its use in treating hypertension and angina pectoris. The following sections provide detailed application notes and protocols for researchers, scientists, and drug development professionals working with Nisoldipine in a cardiovascular research context.
Application of Nisoldipine in Cardiovascular Research
Introduction:
Nisoldipine is a second-generation dihydropyridine calcium channel blocker recognized for its high vascular selectivity. It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation, primarily in arterial blood vessels, resulting in reduced peripheral vascular resistance and, consequently, a lowering of blood pressure.[1][2] Its efficacy and vasoselectivity make it a valuable tool in the study and treatment of cardiovascular diseases, particularly hypertension and ischemic heart disease.[3][4]
Mechanism of Action:
Nisoldipine's primary mechanism of action is the blockade of voltage-gated L-type calcium channels (Ca_v_1.2) in vascular smooth muscle. By binding to the inactive state of these channels, it prevents the influx of extracellular calcium that is necessary for muscle contraction.[1][5] This leads to smooth muscle relaxation and vasodilation. Nisoldipine exhibits a higher affinity for vascular smooth muscle channels compared to cardiac muscle channels, which accounts for its potent vasodilatory effects with minimal impact on cardiac contractility.[2] Some studies also suggest that Nisoldipine may enhance the bioavailability of endothelial nitric oxide (NO), further contributing to its vasodilatory and cardioprotective effects.
Data Presentation: Efficacy and Potency of Nisoldipine
The following tables summarize key quantitative data from in vitro and in vivo studies on Nisoldipine, providing a comparative overview of its pharmacological effects.
Table 1: In Vitro Potency of Nisoldipine
| Parameter | Target | Species/System | Value | Reference(s) |
|---|---|---|---|---|
| IC₅₀ | L-type Ca²⁺ Channel (Ca_v_1.2) | - | 10 nM | [5] |
| IC₅₀ | Antioxidant Activity | - | 28.2 µM | [6] |
| IC₅₀ | Paraoxonase 1 Inhibition | Human | 13.987 µM |[6] |
Table 2: Hemodynamic Effects of Nisoldipine in Animal Models
| Animal Model | Nisoldipine Dose | Parameter | Effect | Reference(s) |
|---|---|---|---|---|
| Renovascular Hypertensive Rats | 10 mg/kg for 4 weeks | Systolic Blood Pressure | ↓ from 154 ± 4 to 107 ± 7.5 mmHg | [7] |
| Sham-operated Rats | 10 mg/kg for 4 weeks | Systolic Blood Pressure | ↓ from 117 ± 4.2 to 89 ± 5.4 mmHg | [7] |
| Anesthetized Dogs | 5 µg/kg i.v. | Heart Rate | ↑ by 68% | [8] |
| Cardiac Output | Doubled | [8] | ||
| Peripheral Resistance | ↓ by 57% | [8] | ||
| Coronary Vascular Resistance | ↓ by 50% | [8] |
| Renal Hypertensive Dogs | 0.3 mg/kg p.o. | Antihypertensive Action | Lasted for 12 hours |[9] |
Table 3: Clinical Efficacy of Nisoldipine in Humans
| Condition | Nisoldipine Dose | Comparator/Control | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Essential Hypertension | 10-40 mg once daily | Atenolol (50-100 mg) | Equivalent reduction in trough seated BP (-19/-14 mmHg vs. -17/-14 mmHg) | [10] |
| Essential Hypertension | 10-40 mg daily | Amlodipine (2.5-10 mg/d) | Equivalent reductions in 24-hour BP (-10/-7 mmHg vs. -8/-6 mmHg) | [10] |
| Chronic Stable Angina | 20 mg twice daily | Placebo | Increased total exercise time at peak effect | [11] |
| Coronary Artery Disease | 1 mg i.v. infusion | Nifedipine (2 mg) | Maximal coronary dilation of 18 ± 9% |
| Essential Hypertension | Brachial artery infusion | Verapamil | ~40-50 fold greater vasodilator potency | |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cardiovascular effects of Nisoldipine.
Protocol 1: In Vitro Vasodilation Assay Using Isolated Aortic Rings
Objective: To determine the vasodilatory effect of Nisoldipine on isolated arterial segments.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
Nisoldipine stock solution (in DMSO)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Aorta Isolation: Euthanize the rat via an approved method. Immediately perform a thoracotomy and carefully excise the descending thoracic aorta.
-
Preparation of Aortic Rings: Place the aorta in cold Krebs-Henseleit solution. Gently remove adherent connective and adipose tissue. Cut the aorta into rings of 3-4 mm in length.
-
Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. One end of the ring is attached to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the buffer every 15-20 minutes.
-
Viability Check: To assess the integrity of the endothelium, pre-contract the rings with Phenylephrine (1 µM). Once a stable contraction is achieved, add Acetylcholine (ACh, 1 µM). A relaxation of >80% indicates intact endothelium. Wash the rings and allow them to return to baseline.
-
Contraction: Induce a stable contraction in the aortic rings using a submaximal concentration of a vasoconstrictor (e.g., Phenylephrine, ~1 µM, or KCl, ~60-80 mM).
-
Nisoldipine Application: Once the contraction plateau is reached, add Nisoldipine cumulatively to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M). Allow the tissue to stabilize at each concentration before adding the next.
-
Data Acquisition: Record the isometric tension continuously. The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Data Analysis: Plot the concentration-response curve and calculate the EC₅₀ (the concentration of Nisoldipine that produces 50% of the maximal relaxation).
Protocol 2: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive effect of Nisoldipine in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Nisoldipine solution for oral gavage or other administration route.
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Blood pressure measurement system (e.g., tail-cuff plethysmography for non-invasive measurement or intra-arterial catheter with a pressure transducer for invasive measurement).
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing facility and the blood pressure measurement procedure for at least one week to minimize stress-induced fluctuations in blood pressure.
-
Baseline Measurement: Measure the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for several consecutive days before starting the treatment.
-
Grouping and Dosing: Randomly assign the SHR into treatment and vehicle control groups. A group of WKY rats serves as a normotensive control. Administer Nisoldipine (e.g., a specific dose in mg/kg) or vehicle to the rats daily via oral gavage at the same time each day for the duration of the study (e.g., 4 weeks).
-
Blood Pressure Monitoring:
-
Non-Invasive (Tail-Cuff): At regular intervals (e.g., weekly), measure SBP, DBP, and HR using the tail-cuff method. This involves placing the rat in a restrainer and fitting an inflatable cuff and a sensor on its tail.
-
Invasive (Telemetry/Catheter): For continuous and more accurate measurements, surgically implant a telemetric device or a catheter into the carotid or femoral artery. After a recovery period, record the blood pressure and heart rate. This method is considered the gold standard.
-
-
Data Collection: Record blood pressure and heart rate at specified time points post-dosing to assess the peak and duration of the antihypertensive effect.
-
Data Analysis: Compare the changes in blood pressure and heart rate from baseline between the Nisoldipine-treated group and the vehicle-treated SHR group. Also, compare these values to the normotensive WKY group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Nisoldipine in Vascular Smooth Muscle Cells
Caption: Mechanism of Nisoldipine-induced vasodilation.
Experimental Workflow for Preclinical Evaluation of an Antihypertensive Agent
Caption: Preclinical workflow for antihypertensive drug evaluation.
References
- 1. Energy conservation by nisoldipine in ischaemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Energy conservation by nisoldipine in ischaemic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta [mdpi.com]
- 5. Actions of nisoldipine in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic Agents in the Management of Hypertension—Nisoldipine Coat‐Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of nisoldipine on atherosclerosis in the cholesterol fed rabbit: endothelium dependent relaxation and aortic cholesterol content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of spontaneous and glucocorticoid hypertension in rats by nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dehydronitrosonisoldipine and Its Parent Compound Nisoldipine in Cardiovascular Research
A Note on the Application of Dehydronitrosonisoldipine:
Initial investigations into the application of this compound in cardiovascular research have revealed that this compound is not a primary focus in this field. Scientific literature predominantly identifies this compound, a derivative of Nisoldipine, as an irreversible and cell-permeant inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1). As a SARM1 inhibitor, its principal area of investigation is in the context of neurodegenerative disorders, where it is studied for its potential to prevent axon degeneration.
While this compound is noted as a calcium channel antagonist—a mechanism of action highly relevant to cardiovascular therapeutics—there is a lack of substantial research into its specific effects on the cardiovascular system.
Therefore, this document will focus on the well-established cardiovascular applications of its parent compound, Nisoldipine . Nisoldipine is a potent dihydropyridine calcium channel blocker with extensive research supporting its use in treating hypertension and angina pectoris. The following sections provide detailed application notes and protocols for researchers, scientists, and drug development professionals working with Nisoldipine in a cardiovascular research context.
Application of Nisoldipine in Cardiovascular Research
Introduction:
Nisoldipine is a second-generation dihydropyridine calcium channel blocker recognized for its high vascular selectivity. It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation, primarily in arterial blood vessels, resulting in reduced peripheral vascular resistance and, consequently, a lowering of blood pressure.[1][2] Its efficacy and vasoselectivity make it a valuable tool in the study and treatment of cardiovascular diseases, particularly hypertension and ischemic heart disease.[3][4]
Mechanism of Action:
Nisoldipine's primary mechanism of action is the blockade of voltage-gated L-type calcium channels (Ca_v_1.2) in vascular smooth muscle. By binding to the inactive state of these channels, it prevents the influx of extracellular calcium that is necessary for muscle contraction.[1][5] This leads to smooth muscle relaxation and vasodilation. Nisoldipine exhibits a higher affinity for vascular smooth muscle channels compared to cardiac muscle channels, which accounts for its potent vasodilatory effects with minimal impact on cardiac contractility.[2] Some studies also suggest that Nisoldipine may enhance the bioavailability of endothelial nitric oxide (NO), further contributing to its vasodilatory and cardioprotective effects.
Data Presentation: Efficacy and Potency of Nisoldipine
The following tables summarize key quantitative data from in vitro and in vivo studies on Nisoldipine, providing a comparative overview of its pharmacological effects.
Table 1: In Vitro Potency of Nisoldipine
| Parameter | Target | Species/System | Value | Reference(s) |
|---|---|---|---|---|
| IC₅₀ | L-type Ca²⁺ Channel (Ca_v_1.2) | - | 10 nM | [5] |
| IC₅₀ | Antioxidant Activity | - | 28.2 µM | [6] |
| IC₅₀ | Paraoxonase 1 Inhibition | Human | 13.987 µM |[6] |
Table 2: Hemodynamic Effects of Nisoldipine in Animal Models
| Animal Model | Nisoldipine Dose | Parameter | Effect | Reference(s) |
|---|---|---|---|---|
| Renovascular Hypertensive Rats | 10 mg/kg for 4 weeks | Systolic Blood Pressure | ↓ from 154 ± 4 to 107 ± 7.5 mmHg | [7] |
| Sham-operated Rats | 10 mg/kg for 4 weeks | Systolic Blood Pressure | ↓ from 117 ± 4.2 to 89 ± 5.4 mmHg | [7] |
| Anesthetized Dogs | 5 µg/kg i.v. | Heart Rate | ↑ by 68% | [8] |
| Cardiac Output | Doubled | [8] | ||
| Peripheral Resistance | ↓ by 57% | [8] | ||
| Coronary Vascular Resistance | ↓ by 50% | [8] |
| Renal Hypertensive Dogs | 0.3 mg/kg p.o. | Antihypertensive Action | Lasted for 12 hours |[9] |
Table 3: Clinical Efficacy of Nisoldipine in Humans
| Condition | Nisoldipine Dose | Comparator/Control | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Essential Hypertension | 10-40 mg once daily | Atenolol (50-100 mg) | Equivalent reduction in trough seated BP (-19/-14 mmHg vs. -17/-14 mmHg) | [10] |
| Essential Hypertension | 10-40 mg daily | Amlodipine (2.5-10 mg/d) | Equivalent reductions in 24-hour BP (-10/-7 mmHg vs. -8/-6 mmHg) | [10] |
| Chronic Stable Angina | 20 mg twice daily | Placebo | Increased total exercise time at peak effect | [11] |
| Coronary Artery Disease | 1 mg i.v. infusion | Nifedipine (2 mg) | Maximal coronary dilation of 18 ± 9% |
| Essential Hypertension | Brachial artery infusion | Verapamil | ~40-50 fold greater vasodilator potency | |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cardiovascular effects of Nisoldipine.
Protocol 1: In Vitro Vasodilation Assay Using Isolated Aortic Rings
Objective: To determine the vasodilatory effect of Nisoldipine on isolated arterial segments.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
Nisoldipine stock solution (in DMSO)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Aorta Isolation: Euthanize the rat via an approved method. Immediately perform a thoracotomy and carefully excise the descending thoracic aorta.
-
Preparation of Aortic Rings: Place the aorta in cold Krebs-Henseleit solution. Gently remove adherent connective and adipose tissue. Cut the aorta into rings of 3-4 mm in length.
-
Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. One end of the ring is attached to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the buffer every 15-20 minutes.
-
Viability Check: To assess the integrity of the endothelium, pre-contract the rings with Phenylephrine (1 µM). Once a stable contraction is achieved, add Acetylcholine (ACh, 1 µM). A relaxation of >80% indicates intact endothelium. Wash the rings and allow them to return to baseline.
-
Contraction: Induce a stable contraction in the aortic rings using a submaximal concentration of a vasoconstrictor (e.g., Phenylephrine, ~1 µM, or KCl, ~60-80 mM).
-
Nisoldipine Application: Once the contraction plateau is reached, add Nisoldipine cumulatively to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M). Allow the tissue to stabilize at each concentration before adding the next.
-
Data Acquisition: Record the isometric tension continuously. The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Data Analysis: Plot the concentration-response curve and calculate the EC₅₀ (the concentration of Nisoldipine that produces 50% of the maximal relaxation).
Protocol 2: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive effect of Nisoldipine in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Nisoldipine solution for oral gavage or other administration route.
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Blood pressure measurement system (e.g., tail-cuff plethysmography for non-invasive measurement or intra-arterial catheter with a pressure transducer for invasive measurement).
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing facility and the blood pressure measurement procedure for at least one week to minimize stress-induced fluctuations in blood pressure.
-
Baseline Measurement: Measure the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for several consecutive days before starting the treatment.
-
Grouping and Dosing: Randomly assign the SHR into treatment and vehicle control groups. A group of WKY rats serves as a normotensive control. Administer Nisoldipine (e.g., a specific dose in mg/kg) or vehicle to the rats daily via oral gavage at the same time each day for the duration of the study (e.g., 4 weeks).
-
Blood Pressure Monitoring:
-
Non-Invasive (Tail-Cuff): At regular intervals (e.g., weekly), measure SBP, DBP, and HR using the tail-cuff method. This involves placing the rat in a restrainer and fitting an inflatable cuff and a sensor on its tail.
-
Invasive (Telemetry/Catheter): For continuous and more accurate measurements, surgically implant a telemetric device or a catheter into the carotid or femoral artery. After a recovery period, record the blood pressure and heart rate. This method is considered the gold standard.
-
-
Data Collection: Record blood pressure and heart rate at specified time points post-dosing to assess the peak and duration of the antihypertensive effect.
-
Data Analysis: Compare the changes in blood pressure and heart rate from baseline between the Nisoldipine-treated group and the vehicle-treated SHR group. Also, compare these values to the normotensive WKY group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Nisoldipine in Vascular Smooth Muscle Cells
Caption: Mechanism of Nisoldipine-induced vasodilation.
Experimental Workflow for Preclinical Evaluation of an Antihypertensive Agent
Caption: Preclinical workflow for antihypertensive drug evaluation.
References
- 1. Energy conservation by nisoldipine in ischaemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Energy conservation by nisoldipine in ischaemic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta [mdpi.com]
- 5. Actions of nisoldipine in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic Agents in the Management of Hypertension—Nisoldipine Coat‐Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of nisoldipine on atherosclerosis in the cholesterol fed rabbit: endothelium dependent relaxation and aortic cholesterol content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of spontaneous and glucocorticoid hypertension in rats by nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Indirect Detection of Dehydronitrosonisoldipine in Cells Using a Fluorescent Probe for SARM1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydronitrosonisoldipine (dHNN), a metabolite of the calcium channel blocker nisoldipine, has been identified as a potent inhibitor of Sterile Alpha and Toll/Interleukin-1 Receptor (TIR) motif-containing 1 (SARM1). SARM1 is a key enzyme involved in the execution of programmed axon degeneration, making it a critical therapeutic target for a variety of neurodegenerative diseases. The NADase activity of SARM1 leads to the rapid depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial cellular metabolite, triggering a cascade of events that result in axonal destruction. Therefore, the identification and characterization of SARM1 inhibitors like dHNN are of significant interest in drug discovery.
This document provides detailed application notes and protocols for the indirect detection of dHNN in cells by monitoring its inhibitory effect on SARM1 activity using the fluorescent probe PC6. PC6 is a cell-permeable styrylpyridine conjugate that acts as a substrate for the base-exchange reaction catalyzed by SARM1. Upon reaction with activated SARM1 in the presence of NAD+, PC6 is converted to the highly fluorescent product PAD6, resulting in a significant increase in fluorescence intensity and a red shift in the emission spectrum. By measuring the change in fluorescence, the activity of SARM1 can be quantified, and the inhibitory potential of compounds like dHNN can be assessed.
Principle of the Assay
The assay is based on the enzymatic activity of SARM1, which, in addition to its NAD+ hydrolase activity, can catalyze a base-exchange reaction. The fluorescent probe PC6 is a substrate for this reaction.
-
SARM1 Activation: In healthy neurons, SARM1 is in an auto-inhibited state. Upon neuronal injury or stress, the levels of nicotinamide mononucleotide (NMN) rise, leading to the activation of SARM1.
-
PC6 Conversion: Activated SARM1 catalyzes the exchange of the pyridine (B92270) moiety of NAD+ with PC6, generating the fluorescent product PAD6 (Pyridine-Analog-ADP-Ribose).
-
Fluorescence Detection: PC6 itself is weakly fluorescent. However, its product, PAD6, is highly fluorescent with a significant red shift in its emission spectrum. This change in fluorescence can be monitored using a fluorescence plate reader or a fluorescence microscope.
-
Inhibition by dHNN: this compound (dHNN) inhibits the enzymatic activity of SARM1. In the presence of dHNN, the conversion of PC6 to PAD6 is reduced or completely blocked, leading to a decrease in the fluorescent signal. The degree of inhibition is proportional to the concentration of dHNN, allowing for its indirect detection and quantification of its inhibitory potency.
Data Presentation
Spectral Properties of PC6 and PAD6
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) |
| PC6 | ~390 | ~430 |
| PAD6 | ~390 | ~520 |
Quantitative Data for SARM1 Inhibition
| Inhibitor | Target | Assay Type | IC50 |
| This compound (dHNN) | SARM1 | In vitro enzymatic assay | single-digit µM potency[1] |
| DSRM-3716 | SARM1 | Biochemical NADase assay | 75 nM |
| DSRM-3716 | SARM1 | Cellular cADPR increase | 2.8 µM |
| DSRM-3716 | SARM1 | Axon degeneration | 2.1 µM |
Note: The specific IC50 value for dHNN can vary between studies and assay conditions. Researchers should determine the IC50 under their specific experimental setup.
Experimental Protocols
Protocol 1: In Vitro SARM1 Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of dHNN on recombinant SARM1 enzyme activity.
Materials Required:
-
Recombinant human SARM1 protein
-
PC6 fluorescent probe
-
Nicotinamide adenine dinucleotide (NAD+)
-
Nicotinamide mononucleotide (NMN) for SARM1 activation
-
This compound (dHNN)
-
Assay buffer (e.g., PBS, pH 7.4)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of PC6 in DMSO.
-
Prepare stock solutions of NAD+ and NMN in assay buffer.
-
Prepare a serial dilution of dHNN in DMSO.
-
-
Enzyme Reaction Setup:
-
In a 384-well plate, add the following components in order:
-
Assay buffer
-
dHNN or vehicle control (DMSO)
-
Recombinant SARM1 enzyme
-
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Prepare a substrate mix containing PC6, NAD+, and NMN in assay buffer.
-
Add the substrate mix to each well to start the reaction.
-
Final concentrations in the reaction should be optimized, but a starting point could be: 10 µM PC6, 100 µM NAD+, 100 µM NMN, and an appropriate concentration of SARM1 enzyme.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.
-
Use an excitation wavelength of ~390 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Plot the percentage of SARM1 inhibition versus the logarithm of the dHNN concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cellular SARM1 Inhibition Assay
This protocol describes how to assess the ability of dHNN to inhibit SARM1 activity in living cells.
Materials Required:
-
Cells expressing SARM1 (e.g., HEK293T cells overexpressing SARM1, or primary neurons)
-
Cell culture medium
-
PC6 fluorescent probe
-
SARM1 activator (e.g., vincristine (B1662923) or a cell-permeant NMN analog like CZ-48)
-
This compound (dHNN)
-
Hoechst 33342 or other nuclear stain (optional)
-
96-well black, clear-bottom imaging plates
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well imaging plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of dHNN or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Probe Loading and SARM1 Activation:
-
Add the PC6 probe to the cell culture medium to a final concentration of 5-10 µM.
-
Simultaneously or subsequently, add the SARM1 activator (e.g., vincristine at a final concentration of 1 µM).
-
Incubate the cells for the desired time to allow for SARM1 activation and PC6 conversion (e.g., 4-6 hours).
-
-
Cell Staining (Optional):
-
If desired, add a nuclear stain like Hoechst 33342 for cell segmentation and counting.
-
-
Imaging:
-
Wash the cells gently with pre-warmed PBS or live-cell imaging solution.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Use appropriate filter sets for PAD6 (Ex: ~390 nm, Em: ~520 nm) and the nuclear stain.
-
-
Image Analysis:
-
Use image analysis software to segment the cells based on the nuclear stain.
-
Measure the mean fluorescence intensity of PAD6 in the cytoplasm of each cell.
-
Calculate the average fluorescence intensity for each treatment condition.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the vehicle control.
-
Plot the percentage of SARM1 inhibition (reduction in fluorescence) versus the logarithm of the dHNN concentration.
-
Determine the cellular IC50 value.
-
Mandatory Visualizations
Caption: SARM1 signaling pathway leading to axon degeneration and its inhibition by dHNN.
References
Application Notes: Indirect Detection of Dehydronitrosonisoldipine in Cells Using a Fluorescent Probe for SARM1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydronitrosonisoldipine (dHNN), a metabolite of the calcium channel blocker nisoldipine, has been identified as a potent inhibitor of Sterile Alpha and Toll/Interleukin-1 Receptor (TIR) motif-containing 1 (SARM1). SARM1 is a key enzyme involved in the execution of programmed axon degeneration, making it a critical therapeutic target for a variety of neurodegenerative diseases. The NADase activity of SARM1 leads to the rapid depletion of nicotinamide adenine dinucleotide (NAD+), a crucial cellular metabolite, triggering a cascade of events that result in axonal destruction. Therefore, the identification and characterization of SARM1 inhibitors like dHNN are of significant interest in drug discovery.
This document provides detailed application notes and protocols for the indirect detection of dHNN in cells by monitoring its inhibitory effect on SARM1 activity using the fluorescent probe PC6. PC6 is a cell-permeable styrylpyridine conjugate that acts as a substrate for the base-exchange reaction catalyzed by SARM1. Upon reaction with activated SARM1 in the presence of NAD+, PC6 is converted to the highly fluorescent product PAD6, resulting in a significant increase in fluorescence intensity and a red shift in the emission spectrum. By measuring the change in fluorescence, the activity of SARM1 can be quantified, and the inhibitory potential of compounds like dHNN can be assessed.
Principle of the Assay
The assay is based on the enzymatic activity of SARM1, which, in addition to its NAD+ hydrolase activity, can catalyze a base-exchange reaction. The fluorescent probe PC6 is a substrate for this reaction.
-
SARM1 Activation: In healthy neurons, SARM1 is in an auto-inhibited state. Upon neuronal injury or stress, the levels of nicotinamide mononucleotide (NMN) rise, leading to the activation of SARM1.
-
PC6 Conversion: Activated SARM1 catalyzes the exchange of the pyridine moiety of NAD+ with PC6, generating the fluorescent product PAD6 (Pyridine-Analog-ADP-Ribose).
-
Fluorescence Detection: PC6 itself is weakly fluorescent. However, its product, PAD6, is highly fluorescent with a significant red shift in its emission spectrum. This change in fluorescence can be monitored using a fluorescence plate reader or a fluorescence microscope.
-
Inhibition by dHNN: this compound (dHNN) inhibits the enzymatic activity of SARM1. In the presence of dHNN, the conversion of PC6 to PAD6 is reduced or completely blocked, leading to a decrease in the fluorescent signal. The degree of inhibition is proportional to the concentration of dHNN, allowing for its indirect detection and quantification of its inhibitory potency.
Data Presentation
Spectral Properties of PC6 and PAD6
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) |
| PC6 | ~390 | ~430 |
| PAD6 | ~390 | ~520 |
Quantitative Data for SARM1 Inhibition
| Inhibitor | Target | Assay Type | IC50 |
| This compound (dHNN) | SARM1 | In vitro enzymatic assay | single-digit µM potency[1] |
| DSRM-3716 | SARM1 | Biochemical NADase assay | 75 nM |
| DSRM-3716 | SARM1 | Cellular cADPR increase | 2.8 µM |
| DSRM-3716 | SARM1 | Axon degeneration | 2.1 µM |
Note: The specific IC50 value for dHNN can vary between studies and assay conditions. Researchers should determine the IC50 under their specific experimental setup.
Experimental Protocols
Protocol 1: In Vitro SARM1 Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of dHNN on recombinant SARM1 enzyme activity.
Materials Required:
-
Recombinant human SARM1 protein
-
PC6 fluorescent probe
-
Nicotinamide adenine dinucleotide (NAD+)
-
Nicotinamide mononucleotide (NMN) for SARM1 activation
-
This compound (dHNN)
-
Assay buffer (e.g., PBS, pH 7.4)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of PC6 in DMSO.
-
Prepare stock solutions of NAD+ and NMN in assay buffer.
-
Prepare a serial dilution of dHNN in DMSO.
-
-
Enzyme Reaction Setup:
-
In a 384-well plate, add the following components in order:
-
Assay buffer
-
dHNN or vehicle control (DMSO)
-
Recombinant SARM1 enzyme
-
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Prepare a substrate mix containing PC6, NAD+, and NMN in assay buffer.
-
Add the substrate mix to each well to start the reaction.
-
Final concentrations in the reaction should be optimized, but a starting point could be: 10 µM PC6, 100 µM NAD+, 100 µM NMN, and an appropriate concentration of SARM1 enzyme.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.
-
Use an excitation wavelength of ~390 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Plot the percentage of SARM1 inhibition versus the logarithm of the dHNN concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cellular SARM1 Inhibition Assay
This protocol describes how to assess the ability of dHNN to inhibit SARM1 activity in living cells.
Materials Required:
-
Cells expressing SARM1 (e.g., HEK293T cells overexpressing SARM1, or primary neurons)
-
Cell culture medium
-
PC6 fluorescent probe
-
SARM1 activator (e.g., vincristine or a cell-permeant NMN analog like CZ-48)
-
This compound (dHNN)
-
Hoechst 33342 or other nuclear stain (optional)
-
96-well black, clear-bottom imaging plates
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well imaging plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of dHNN or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Probe Loading and SARM1 Activation:
-
Add the PC6 probe to the cell culture medium to a final concentration of 5-10 µM.
-
Simultaneously or subsequently, add the SARM1 activator (e.g., vincristine at a final concentration of 1 µM).
-
Incubate the cells for the desired time to allow for SARM1 activation and PC6 conversion (e.g., 4-6 hours).
-
-
Cell Staining (Optional):
-
If desired, add a nuclear stain like Hoechst 33342 for cell segmentation and counting.
-
-
Imaging:
-
Wash the cells gently with pre-warmed PBS or live-cell imaging solution.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Use appropriate filter sets for PAD6 (Ex: ~390 nm, Em: ~520 nm) and the nuclear stain.
-
-
Image Analysis:
-
Use image analysis software to segment the cells based on the nuclear stain.
-
Measure the mean fluorescence intensity of PAD6 in the cytoplasm of each cell.
-
Calculate the average fluorescence intensity for each treatment condition.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the vehicle control.
-
Plot the percentage of SARM1 inhibition (reduction in fluorescence) versus the logarithm of the dHNN concentration.
-
Determine the cellular IC50 value.
-
Mandatory Visualizations
Caption: SARM1 signaling pathway leading to axon degeneration and its inhibition by dHNN.
References
Application Notes and Protocols for Dehydronitrosonisoldipine in Animal Studies: Information Not Currently Available
A comprehensive search for published data on the dosage of Dehydronitrosonisoldipine in animal studies has yielded no specific information. As of December 2025, there are no publicly available research articles, patents, or regulatory documents detailing the in vivo administration, dosage, efficacy, or safety of this compound in any animal model.
This compound is known chemically as a derivative of nisoldipine (B1678946), a dihydropyridine (B1217469) calcium channel blocker. While extensive research exists for the parent compound, nisoldipine, this information cannot be reliably extrapolated to this compound. Chemical modifications, such as the dehydronitroso group, can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion, and target engagement. Therefore, providing dosage and protocol information would be scientifically unsound and potentially misleading for researchers.
Information on the Parent Compound: Nisoldipine
For researchers interested in the parent compound, nisoldipine has been investigated in various animal models, primarily for its cardiovascular effects. The following is a summary of dosages used in published studies on nisoldipine , presented here for informational purposes only and not as a substitute for data on this compound.
Nisoldipine Dosage in Animal Studies (Illustrative Examples)
| Animal Model | Condition | Dosage | Route of Administration | Key Findings |
| Rat | Ischemic Heart Failure | 10 mg/kg body weight | Oral (in water) | Ameliorated the detrimental impact of ischemic heart disease.[1] |
| Rat | Atherosclerosis (JCR:LA-cp strain) | 1 mg/kg | Oral (in drinking water) | Reduced the severity of atherosclerotic lesions and the incidence of ischemic myocardial lesions.[2] |
| Rat | Hemodynamics and Regional Blood Flow | 1.6 µg/kg/min | Intravenous | Potent vasodilator of skeletal muscle, coronary, and renal arteries.[3] |
| Dog | Renal Hypertension | 0.3 mg/kg | Oral | Long-lasting antihypertensive action.[4] |
| Dog | General and Coronary Hemodynamics | 5 µg/kg | Intravenous | Increased heart rate and cardiac output, and decreased systemic pressure.[5] |
Experimental Protocols for Nisoldipine (General Overview)
Detailed experimental protocols are specific to the research question and animal model. However, a general workflow for studying the effects of a cardiovascular agent like nisoldipine in an animal model, such as a rat model of hypertension, can be outlined.
General Experimental Workflow for Cardiovascular Drug Testing in Rats
Caption: A generalized workflow for assessing the efficacy of a cardiovascular drug in a rat model of hypertension.
Nisoldipine's Mechanism of Action: Signaling Pathway
Nisoldipine is a dihydropyridine calcium channel blocker.[6][7][8][9] Its primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle cells.[7][9] This prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[6][8]
Caption: Simplified signaling pathway of Nisoldipine's action on vascular smooth muscle cells.
References
- 1. Nisoldipine improves ventricular function in rats with ischemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective and hypolipidemic effects of nisoldipine in the JCR:LA-cp rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nisoldipine on cardiocirculatory dynamics and cardiac output distribution in conscious rats at rest and during treadmill exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nisoldipine (BAY K 5552), a new calcium antagonist. Antihypertensive effect in conscious, unrestrained renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of nisoldipine upon the general and coronary hemodynamics of the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Nisoldipine - Wikipedia [en.wikipedia.org]
- 8. Nisoldipine Monograph for Professionals - Drugs.com [drugs.com]
- 9. The pharmacology of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dehydronitrosonisoldipine in Animal Studies: Information Not Currently Available
A comprehensive search for published data on the dosage of Dehydronitrosonisoldipine in animal studies has yielded no specific information. As of December 2025, there are no publicly available research articles, patents, or regulatory documents detailing the in vivo administration, dosage, efficacy, or safety of this compound in any animal model.
This compound is known chemically as a derivative of nisoldipine, a dihydropyridine calcium channel blocker. While extensive research exists for the parent compound, nisoldipine, this information cannot be reliably extrapolated to this compound. Chemical modifications, such as the dehydronitroso group, can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion, and target engagement. Therefore, providing dosage and protocol information would be scientifically unsound and potentially misleading for researchers.
Information on the Parent Compound: Nisoldipine
For researchers interested in the parent compound, nisoldipine has been investigated in various animal models, primarily for its cardiovascular effects. The following is a summary of dosages used in published studies on nisoldipine , presented here for informational purposes only and not as a substitute for data on this compound.
Nisoldipine Dosage in Animal Studies (Illustrative Examples)
| Animal Model | Condition | Dosage | Route of Administration | Key Findings |
| Rat | Ischemic Heart Failure | 10 mg/kg body weight | Oral (in water) | Ameliorated the detrimental impact of ischemic heart disease.[1] |
| Rat | Atherosclerosis (JCR:LA-cp strain) | 1 mg/kg | Oral (in drinking water) | Reduced the severity of atherosclerotic lesions and the incidence of ischemic myocardial lesions.[2] |
| Rat | Hemodynamics and Regional Blood Flow | 1.6 µg/kg/min | Intravenous | Potent vasodilator of skeletal muscle, coronary, and renal arteries.[3] |
| Dog | Renal Hypertension | 0.3 mg/kg | Oral | Long-lasting antihypertensive action.[4] |
| Dog | General and Coronary Hemodynamics | 5 µg/kg | Intravenous | Increased heart rate and cardiac output, and decreased systemic pressure.[5] |
Experimental Protocols for Nisoldipine (General Overview)
Detailed experimental protocols are specific to the research question and animal model. However, a general workflow for studying the effects of a cardiovascular agent like nisoldipine in an animal model, such as a rat model of hypertension, can be outlined.
General Experimental Workflow for Cardiovascular Drug Testing in Rats
Caption: A generalized workflow for assessing the efficacy of a cardiovascular drug in a rat model of hypertension.
Nisoldipine's Mechanism of Action: Signaling Pathway
Nisoldipine is a dihydropyridine calcium channel blocker.[6][7][8][9] Its primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle cells.[7][9] This prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[6][8]
Caption: Simplified signaling pathway of Nisoldipine's action on vascular smooth muscle cells.
References
- 1. Nisoldipine improves ventricular function in rats with ischemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective and hypolipidemic effects of nisoldipine in the JCR:LA-cp rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nisoldipine on cardiocirculatory dynamics and cardiac output distribution in conscious rats at rest and during treadmill exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nisoldipine (BAY K 5552), a new calcium antagonist. Antihypertensive effect in conscious, unrestrained renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of nisoldipine upon the general and coronary hemodynamics of the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Nisoldipine - Wikipedia [en.wikipedia.org]
- 8. Nisoldipine Monograph for Professionals - Drugs.com [drugs.com]
- 9. The pharmacology of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dehydronitrosonisoldipine Synthesis
Welcome to the technical support center for the synthesis of Dehydronitrosonisoldipine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this compound synthesis through photochemical degradation of Nisoldipine (B1678946).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips for issues that may arise during the synthesis of this compound.
Q1: What is the primary method for synthesizing this compound?
A1: this compound is synthesized through the photochemical degradation of Nisoldipine. This process involves exposing a solution of Nisoldipine to a specific light source, which induces an intramolecular rearrangement to form the desired 4-(2-nitrosophenyl) pyridine (B92270) analog.[1]
Q2: My reaction is producing a significant amount of a byproduct, 3-isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. How can I minimize this?
A2: The formation of the nitrophenyl byproduct is a common issue and is primarily influenced by the wavelength of the light source used for the reaction. Studies have shown that daylight exposure favors the formation of the desired this compound (the nitrosophenyl analog).[1] In contrast, illumination with UV light can lead to the formation of the undesired nitrophenyl byproduct. Therefore, to minimize the formation of this byproduct, it is crucial to use a controlled light source that mimics daylight or filters out UV wavelengths.
Q3: I am observing a low yield of this compound. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors. Here are some key areas to troubleshoot:
-
Inappropriate Light Source: As mentioned in Q2, using a light source with a significant UV component can lead to the formation of byproducts, thus reducing the yield of the desired product.
-
Suboptimal Reaction Time: The conversion of Nisoldipine to this compound is time-dependent. Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, excessively long reaction times may lead to the degradation of the desired product. It is recommended to monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.
-
Inefficient Purification: The final product needs to be carefully separated from unreacted starting material and any byproducts. An inefficient purification process, such as using an incorrect solvent system for chromatography, can lead to significant product loss.
Q4: What is a recommended solvent for the photochemical reaction?
A4: Anhydrous ethanol (B145695) is a suitable solvent for the photochemical conversion of Nisoldipine.[2][3] It is important to use an anhydrous solvent to prevent potential side reactions.
Q5: How can I effectively purify the synthesized this compound?
A5: Flash chromatography is a recommended method for purifying the crude product.[2][3] A common solvent system for the purification of related dihydropyridine (B1217469) compounds is a mixture of ethyl acetate (B1210297) and ether. The exact ratio may need to be optimized based on the specific separation requirements observed by TLC analysis of the crude reaction mixture.
Quantitative Data Summary
The following table summarizes the key reactants and products involved in the synthesis of this compound. Please note that specific yield data is highly dependent on the experimental conditions and is not widely reported in publicly available literature.
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| Nisoldipine | 3-isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | C₂₀H₂₄N₂O₆ | 388.42 | Starting Material |
| This compound | 3-isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | C₂₀H₂₂N₂O₅ | 370.41 | Desired Product |
| Byproduct | 3-isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | C₂₀H₂₂N₂O₆ | 386.41 | Undesired Byproduct |
Experimental Protocols
The following is a general experimental protocol for the synthesis of a dihydropyridine derivative from Nisoldipine via photochemical degradation. This protocol should be adapted and optimized for the specific synthesis of this compound, with careful consideration of the light source to favor the formation of the desired nitroso- product.
Synthesis of a Photodegradation Product of Nisoldipine [2][3]
-
Reaction Setup: Dissolve Nisoldipine (10 mmol) in 50 mL of anhydrous ethanol in a suitable reaction vessel.
-
Photochemical Reaction: Expose the solution to a controlled light source that mimics daylight (avoiding direct UV irradiation) at ambient temperature. The original protocol for the nitrophenyl byproduct specifies 10 hours of sunlight exposure. For this compound, the optimal time should be determined by monitoring the reaction progress.
-
Work-up: After the reaction is complete (as determined by TLC or HPLC), add 50 mL of water to the reaction mixture.
-
Isolation of Crude Product: Filter the resulting precipitate to isolate the crude product.
-
Purification: Purify the crude product by flash chromatography. A suggested solvent system is a mixture of ethyl acetate and ether (e.g., 40:60), but the optimal eluent should be determined based on TLC analysis.
Visualizations
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Optimizing Dehydronitrosonisoldipine Synthesis
Welcome to the technical support center for the synthesis of Dehydronitrosonisoldipine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this compound synthesis through photochemical degradation of Nisoldipine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips for issues that may arise during the synthesis of this compound.
Q1: What is the primary method for synthesizing this compound?
A1: this compound is synthesized through the photochemical degradation of Nisoldipine. This process involves exposing a solution of Nisoldipine to a specific light source, which induces an intramolecular rearrangement to form the desired 4-(2-nitrosophenyl) pyridine analog.[1]
Q2: My reaction is producing a significant amount of a byproduct, 3-isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. How can I minimize this?
A2: The formation of the nitrophenyl byproduct is a common issue and is primarily influenced by the wavelength of the light source used for the reaction. Studies have shown that daylight exposure favors the formation of the desired this compound (the nitrosophenyl analog).[1] In contrast, illumination with UV light can lead to the formation of the undesired nitrophenyl byproduct. Therefore, to minimize the formation of this byproduct, it is crucial to use a controlled light source that mimics daylight or filters out UV wavelengths.
Q3: I am observing a low yield of this compound. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors. Here are some key areas to troubleshoot:
-
Inappropriate Light Source: As mentioned in Q2, using a light source with a significant UV component can lead to the formation of byproducts, thus reducing the yield of the desired product.
-
Suboptimal Reaction Time: The conversion of Nisoldipine to this compound is time-dependent. Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, excessively long reaction times may lead to the degradation of the desired product. It is recommended to monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.
-
Inefficient Purification: The final product needs to be carefully separated from unreacted starting material and any byproducts. An inefficient purification process, such as using an incorrect solvent system for chromatography, can lead to significant product loss.
Q4: What is a recommended solvent for the photochemical reaction?
A4: Anhydrous ethanol is a suitable solvent for the photochemical conversion of Nisoldipine.[2][3] It is important to use an anhydrous solvent to prevent potential side reactions.
Q5: How can I effectively purify the synthesized this compound?
A5: Flash chromatography is a recommended method for purifying the crude product.[2][3] A common solvent system for the purification of related dihydropyridine compounds is a mixture of ethyl acetate and ether. The exact ratio may need to be optimized based on the specific separation requirements observed by TLC analysis of the crude reaction mixture.
Quantitative Data Summary
The following table summarizes the key reactants and products involved in the synthesis of this compound. Please note that specific yield data is highly dependent on the experimental conditions and is not widely reported in publicly available literature.
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| Nisoldipine | 3-isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | C₂₀H₂₄N₂O₆ | 388.42 | Starting Material |
| This compound | 3-isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | C₂₀H₂₂N₂O₅ | 370.41 | Desired Product |
| Byproduct | 3-isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | C₂₀H₂₂N₂O₆ | 386.41 | Undesired Byproduct |
Experimental Protocols
The following is a general experimental protocol for the synthesis of a dihydropyridine derivative from Nisoldipine via photochemical degradation. This protocol should be adapted and optimized for the specific synthesis of this compound, with careful consideration of the light source to favor the formation of the desired nitroso- product.
Synthesis of a Photodegradation Product of Nisoldipine [2][3]
-
Reaction Setup: Dissolve Nisoldipine (10 mmol) in 50 mL of anhydrous ethanol in a suitable reaction vessel.
-
Photochemical Reaction: Expose the solution to a controlled light source that mimics daylight (avoiding direct UV irradiation) at ambient temperature. The original protocol for the nitrophenyl byproduct specifies 10 hours of sunlight exposure. For this compound, the optimal time should be determined by monitoring the reaction progress.
-
Work-up: After the reaction is complete (as determined by TLC or HPLC), add 50 mL of water to the reaction mixture.
-
Isolation of Crude Product: Filter the resulting precipitate to isolate the crude product.
-
Purification: Purify the crude product by flash chromatography. A suggested solvent system is a mixture of ethyl acetate and ether (e.g., 40:60), but the optimal eluent should be determined based on TLC analysis.
Visualizations
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Overcoming Dehydronitrosonisoldipine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Dehydronitrosonisoldipine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of Nisoldipine and functions as an irreversible, cell-permeant inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1).[1] It is a valuable tool for studying neurodegenerative disorders.[1] Like many dihydropyridine (B1217469) derivatives, this compound is a lipophilic molecule with poor aqueous solubility, which can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially impacting the accuracy and reproducibility of results.
Q2: What are the initial steps to dissolve this compound?
A2: The recommended starting point is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice, with a reported solubility of up to 100 mg/mL.[2] For in vivo studies, specific formulations using a combination of solvents and excipients are often necessary to achieve the desired concentration and stability.[1]
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What can I do?
A3: This phenomenon, often called "crashing out," is common with hydrophobic compounds. Here are several strategies to prevent it:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your aqueous solution, as higher concentrations can be toxic to cells and promote precipitation.
-
Use a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single one.
-
Employ solubilizing agents: Surfactants (e.g., Tween-80) or cyclodextrins (e.g., SBE-β-CD) can help encapsulate the compound and keep it in solution.[1]
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.[3]
-
Gentle warming: Briefly warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.
Q4: Are there alternatives to DMSO?
A4: While DMSO is a common choice, other water-miscible organic solvents like ethanol (B145695) or dimethylformamide (DMF) can also be used to prepare stock solutions. However, the compatibility of these solvents with your specific experimental system must be verified. Always include a vehicle control in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or visible particles upon dilution in aqueous buffer. | The compound is precipitating out of solution due to its low aqueous solubility. | 1. Reduce the final concentration of the compound. 2. Decrease the final percentage of the organic solvent (e.g., DMSO) in the aqueous buffer. 3. Incorporate a solubilizing agent such as Tween-80 or β-cyclodextrin into the aqueous buffer before adding the compound's stock solution. 4. Prepare the working solution by adding the stock solution to the pre-warmed (37°C) aqueous buffer while vortexing. |
| Inconsistent results between experiments. | The compound may not be fully dissolved, leading to variations in the actual concentration. | 1. Visually inspect your stock and working solutions for any signs of precipitation before each use. 2. Briefly sonicate the stock solution before making dilutions. 3. Prepare fresh working solutions for each experiment. |
| Cell toxicity observed at higher concentrations. | The toxicity may be due to the compound itself or the concentration of the organic solvent used. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is at a level well-tolerated by your cell line (typically ≤ 0.5%). 3. Always include a vehicle control (buffer with the same concentration of solvent) to differentiate between compound and solvent toxicity. |
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Notes | Reference |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (269.98 mM) | Requires sonication for complete dissolution. Suitable for preparing high-concentration stock solutions. | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL (8.10 mM) | A clear solution suitable for in vivo applications. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL (8.10 mM) | A clear solution utilizing cyclodextrin (B1172386) for enhanced solubility, suitable for in vivo use. | [1] |
| 10% DMSO, 90% Corn oil | ≥ 3 mg/mL (8.10 mM) | A formulation for in vivo administration where a lipid-based vehicle is appropriate. | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Visually inspect the solution to ensure no visible particles remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS) for In Vitro Assays
-
Pre-warm the sterile aqueous buffer (e.g., Phosphate Buffered Saline, PBS) to 37°C.
-
While gently vortexing the pre-warmed buffer, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is low and compatible with your experimental system (e.g., ≤ 0.5% for cell-based assays).
-
Continue to mix the solution for an additional 30 seconds.
-
Visually inspect the final working solution for any signs of precipitation or turbidity before adding it to your assay.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer to account for any solvent effects.
Mandatory Visualizations
SARM1 Signaling Pathway
This compound is an inhibitor of SARM1. The activation of SARM1 is a critical step in the pathway of axonal degeneration. Under normal conditions, SARM1 is inactive. However, upon nerve injury, the levels of NMNAT2 (a key enzyme for NAD+ synthesis) decrease, leading to an accumulation of NMN (nicotinamide mononucleotide) and a depletion of NAD+ (nicotinamide adenine (B156593) dinucleotide).[4][5][6] This shift activates SARM1, which then further depletes NAD+ through its NADase activity.[6][7] The severe reduction in NAD+ levels leads to an energy crisis within the axon, ultimately resulting in its degeneration.[6][8]
Caption: SARM1 activation and inhibition pathway.
Experimental Workflow for Solubilizing this compound
The following workflow outlines the logical steps for successfully preparing an aqueous solution of this compound for experimental use.
Caption: Workflow for this compound solubilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SARM1 activation triggers axon degeneration locally via NAD+ destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. discover.library.noaa.gov [discover.library.noaa.gov]
Technical Support Center: Overcoming Dehydronitrosonisoldipine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Dehydronitrosonisoldipine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of Nisoldipine and functions as an irreversible, cell-permeant inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1).[1] It is a valuable tool for studying neurodegenerative disorders.[1] Like many dihydropyridine derivatives, this compound is a lipophilic molecule with poor aqueous solubility, which can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially impacting the accuracy and reproducibility of results.
Q2: What are the initial steps to dissolve this compound?
A2: The recommended starting point is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice, with a reported solubility of up to 100 mg/mL.[2] For in vivo studies, specific formulations using a combination of solvents and excipients are often necessary to achieve the desired concentration and stability.[1]
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What can I do?
A3: This phenomenon, often called "crashing out," is common with hydrophobic compounds. Here are several strategies to prevent it:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your aqueous solution, as higher concentrations can be toxic to cells and promote precipitation.
-
Use a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single one.
-
Employ solubilizing agents: Surfactants (e.g., Tween-80) or cyclodextrins (e.g., SBE-β-CD) can help encapsulate the compound and keep it in solution.[1]
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.[3]
-
Gentle warming: Briefly warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.
Q4: Are there alternatives to DMSO?
A4: While DMSO is a common choice, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can also be used to prepare stock solutions. However, the compatibility of these solvents with your specific experimental system must be verified. Always include a vehicle control in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or visible particles upon dilution in aqueous buffer. | The compound is precipitating out of solution due to its low aqueous solubility. | 1. Reduce the final concentration of the compound. 2. Decrease the final percentage of the organic solvent (e.g., DMSO) in the aqueous buffer. 3. Incorporate a solubilizing agent such as Tween-80 or β-cyclodextrin into the aqueous buffer before adding the compound's stock solution. 4. Prepare the working solution by adding the stock solution to the pre-warmed (37°C) aqueous buffer while vortexing. |
| Inconsistent results between experiments. | The compound may not be fully dissolved, leading to variations in the actual concentration. | 1. Visually inspect your stock and working solutions for any signs of precipitation before each use. 2. Briefly sonicate the stock solution before making dilutions. 3. Prepare fresh working solutions for each experiment. |
| Cell toxicity observed at higher concentrations. | The toxicity may be due to the compound itself or the concentration of the organic solvent used. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is at a level well-tolerated by your cell line (typically ≤ 0.5%). 3. Always include a vehicle control (buffer with the same concentration of solvent) to differentiate between compound and solvent toxicity. |
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Notes | Reference |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (269.98 mM) | Requires sonication for complete dissolution. Suitable for preparing high-concentration stock solutions. | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL (8.10 mM) | A clear solution suitable for in vivo applications. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL (8.10 mM) | A clear solution utilizing cyclodextrin for enhanced solubility, suitable for in vivo use. | [1] |
| 10% DMSO, 90% Corn oil | ≥ 3 mg/mL (8.10 mM) | A formulation for in vivo administration where a lipid-based vehicle is appropriate. | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Visually inspect the solution to ensure no visible particles remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS) for In Vitro Assays
-
Pre-warm the sterile aqueous buffer (e.g., Phosphate Buffered Saline, PBS) to 37°C.
-
While gently vortexing the pre-warmed buffer, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is low and compatible with your experimental system (e.g., ≤ 0.5% for cell-based assays).
-
Continue to mix the solution for an additional 30 seconds.
-
Visually inspect the final working solution for any signs of precipitation or turbidity before adding it to your assay.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer to account for any solvent effects.
Mandatory Visualizations
SARM1 Signaling Pathway
This compound is an inhibitor of SARM1. The activation of SARM1 is a critical step in the pathway of axonal degeneration. Under normal conditions, SARM1 is inactive. However, upon nerve injury, the levels of NMNAT2 (a key enzyme for NAD+ synthesis) decrease, leading to an accumulation of NMN (nicotinamide mononucleotide) and a depletion of NAD+ (nicotinamide adenine dinucleotide).[4][5][6] This shift activates SARM1, which then further depletes NAD+ through its NADase activity.[6][7] The severe reduction in NAD+ levels leads to an energy crisis within the axon, ultimately resulting in its degeneration.[6][8]
Caption: SARM1 activation and inhibition pathway.
Experimental Workflow for Solubilizing this compound
The following workflow outlines the logical steps for successfully preparing an aqueous solution of this compound for experimental use.
Caption: Workflow for this compound solubilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SARM1 activation triggers axon degeneration locally via NAD+ destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. discover.library.noaa.gov [discover.library.noaa.gov]
Preventing Dehydronitrosonisoldipine degradation during experiments
Welcome to the Technical Support Center for Dehydronitrosonisoldipine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. The following information is based on studies of closely related dihydropyridine (B1217469) compounds, particularly Nisoldipine (B1678946), and should serve as a comprehensive guide for handling this compound.
Troubleshooting Guide: Preventing this compound Degradation
This compound, like other dihydropyridine derivatives, is susceptible to degradation under common experimental conditions. The primary degradation pathways are photodegradation and hydrolysis, particularly in alkaline environments. Below is a troubleshooting guide to help you identify and mitigate potential degradation issues.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency or inconsistent results | Photodegradation: Exposure to ambient or UV light. | - Work in a dimly lit area or use a darkroom. - Use amber-colored glassware or wrap experimental containers in aluminum foil.[1] - Prepare solutions fresh and minimize their exposure to light. |
| pH Instability: Use of basic (alkaline) buffers or solutions. | - Maintain the pH of solutions in the acidic to neutral range (pH < 7). - If basic conditions are necessary, minimize the exposure time and use the lowest effective temperature. | |
| Thermal Degradation: High temperatures during experiments or storage. | - Store stock solutions and the solid compound at recommended low temperatures (e.g., refrigerated or frozen). - Avoid heating solutions containing this compound unless absolutely necessary. | |
| Oxidation: Presence of oxidizing agents or exposure to air over extended periods. | - Use degassed solvents. - Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive, long-term experiments. | |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC) | Formation of degradation products. | - Photodegradation Products: The primary photodegradation product of related compounds is the corresponding pyridine (B92270) derivative, formed by the aromatization of the dihydropyridine ring. For nisoldipine, a nitrosophenylpyridine analog is a known photoproduct.[2][3] - Hydrolysis Products: Under alkaline conditions, ester functionalities can be hydrolyzed. |
| Precipitation of the compound from solution | Change in pH leading to decreased solubility. | - this compound is practically insoluble in water. Ensure the chosen solvent system is appropriate and maintains the compound in solution throughout the experiment. The solubility of nisoldipine is pH-dependent.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The two most significant factors leading to the degradation of dihydropyridine compounds like this compound are exposure to light (photodegradation) and high pH (alkaline hydrolysis). Temperature can also accelerate these degradation processes.
Q2: How should I store this compound?
A2: To ensure stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the solid compound in a tightly sealed container, protected from light, and at a low temperature (refrigerated or frozen). Solutions should be prepared fresh for each experiment and stored under the same protective conditions if not used immediately.
Q3: What is the optimal pH range for working with this compound?
A3: Based on studies with the closely related compound nisoldipine, significant degradation occurs at alkaline pH (>pH 8).[5][6] Therefore, it is strongly recommended to maintain experimental solutions at a pH below 7. Acidic to neutral conditions are generally safer for preventing hydrolytic degradation.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer them from its parent compound, nisoldipine.
-
Photodegradation: Exposure to daylight can lead to the formation of the corresponding nitrosophenylpyridine analog.[2][3] UV light exposure can result in the formation of the nitrophenylpyridine derivative.[2][3]
-
Hydrolysis: Under alkaline conditions, the ester groups of the dihydropyridine ring are susceptible to hydrolysis.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for quantifying nisoldipine and its degradation products.[2][5][7] This technique allows for the separation of the parent compound from its degradation products, enabling accurate assessment of stability.
Quantitative Data Summary
The following tables summarize quantitative data on the degradation of Nisoldipine , a close structural analog of this compound. This data should be considered as a strong indicator of the potential stability profile of this compound.
Table 1: Hydrolytic Degradation of Nisoldipine [5][6]
| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Kinetic Order |
| < 8 | 40, 60, 80 | Negligible Degradation | - |
| 12 | 80 | 2.22 x 10⁻² | First-Order |
Table 2: Photodegradation of Solid-State Nisoldipine [2]
| Light Source | Degradation Product(s) | Kinetic Order |
| Daylight | Nitrosophenylpyridine | Zero-Order |
| UV Light | Nitrosophenylpyridine, Nitrophenylpyridine | Zero-Order |
Experimental Protocols
Protocol 1: General Handling of this compound to Minimize Degradation
-
Preparation of Workspace: Conduct all work with the compound and its solutions in an area with minimal light. Use a darkroom or a workbench shielded from direct light. Employ red or yellow light if illumination is necessary, as longer wavelengths are generally less damaging.[8]
-
Glassware and Containers: Use amber-colored volumetric flasks, vials, and other glassware to protect solutions from light.[1] Alternatively, wrap standard glassware with aluminum foil.
-
Solvent Preparation: Use high-purity, HPLC-grade solvents. If oxidative degradation is a concern, degas solvents by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum.
-
Solution Preparation:
-
Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Prepare stock solutions in a suitable organic solvent where the compound is stable (e.g., methanol (B129727) or acetonitrile).
-
For aqueous experimental media, prepare buffer solutions with a pH in the acidic to neutral range (pH 4-7).
-
Prepare solutions fresh on the day of the experiment whenever possible.
-
-
During the Experiment:
-
Keep all vessels containing the compound covered and protected from light at all times.
-
If experiments are conducted over extended periods, periodically sample and analyze for degradation using a validated analytical method like HPLC.
-
-
Storage of Solutions: If solutions must be stored, they should be kept in tightly sealed, light-protected containers at low temperatures (2-8 °C or frozen). Before use, allow the solution to return to ambient temperature slowly and protected from light.
Protocol 2: Sample HPLC Method for Stability Assessment (based on Nisoldipine analysis) [7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) at an acidic pH (e.g., pH 4.0). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound has maximum absorbance (for nisoldipine, wavelengths around 238 nm or 275 nm are used).[7]
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a calibration curve with known concentrations of a this compound reference standard.
-
At specified time points during the experiment, withdraw an aliquot of the experimental solution.
-
Dilute the sample as necessary with the mobile phase to fall within the concentration range of the calibration curve.
-
Inject the sample into the HPLC system.
-
Quantify the peak area of this compound and any observed degradation products.
-
Calculate the percentage of the remaining parent compound and the formation of degradation products over time.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow to minimize degradation.
Caption: Troubleshooting decision tree for degradation issues.
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
Preventing Dehydronitrosonisoldipine degradation during experiments
Welcome to the Technical Support Center for Dehydronitrosonisoldipine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. The following information is based on studies of closely related dihydropyridine compounds, particularly Nisoldipine, and should serve as a comprehensive guide for handling this compound.
Troubleshooting Guide: Preventing this compound Degradation
This compound, like other dihydropyridine derivatives, is susceptible to degradation under common experimental conditions. The primary degradation pathways are photodegradation and hydrolysis, particularly in alkaline environments. Below is a troubleshooting guide to help you identify and mitigate potential degradation issues.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency or inconsistent results | Photodegradation: Exposure to ambient or UV light. | - Work in a dimly lit area or use a darkroom. - Use amber-colored glassware or wrap experimental containers in aluminum foil.[1] - Prepare solutions fresh and minimize their exposure to light. |
| pH Instability: Use of basic (alkaline) buffers or solutions. | - Maintain the pH of solutions in the acidic to neutral range (pH < 7). - If basic conditions are necessary, minimize the exposure time and use the lowest effective temperature. | |
| Thermal Degradation: High temperatures during experiments or storage. | - Store stock solutions and the solid compound at recommended low temperatures (e.g., refrigerated or frozen). - Avoid heating solutions containing this compound unless absolutely necessary. | |
| Oxidation: Presence of oxidizing agents or exposure to air over extended periods. | - Use degassed solvents. - Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive, long-term experiments. | |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC) | Formation of degradation products. | - Photodegradation Products: The primary photodegradation product of related compounds is the corresponding pyridine derivative, formed by the aromatization of the dihydropyridine ring. For nisoldipine, a nitrosophenylpyridine analog is a known photoproduct.[2][3] - Hydrolysis Products: Under alkaline conditions, ester functionalities can be hydrolyzed. |
| Precipitation of the compound from solution | Change in pH leading to decreased solubility. | - this compound is practically insoluble in water. Ensure the chosen solvent system is appropriate and maintains the compound in solution throughout the experiment. The solubility of nisoldipine is pH-dependent.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The two most significant factors leading to the degradation of dihydropyridine compounds like this compound are exposure to light (photodegradation) and high pH (alkaline hydrolysis). Temperature can also accelerate these degradation processes.
Q2: How should I store this compound?
A2: To ensure stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the solid compound in a tightly sealed container, protected from light, and at a low temperature (refrigerated or frozen). Solutions should be prepared fresh for each experiment and stored under the same protective conditions if not used immediately.
Q3: What is the optimal pH range for working with this compound?
A3: Based on studies with the closely related compound nisoldipine, significant degradation occurs at alkaline pH (>pH 8).[5][6] Therefore, it is strongly recommended to maintain experimental solutions at a pH below 7. Acidic to neutral conditions are generally safer for preventing hydrolytic degradation.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer them from its parent compound, nisoldipine.
-
Photodegradation: Exposure to daylight can lead to the formation of the corresponding nitrosophenylpyridine analog.[2][3] UV light exposure can result in the formation of the nitrophenylpyridine derivative.[2][3]
-
Hydrolysis: Under alkaline conditions, the ester groups of the dihydropyridine ring are susceptible to hydrolysis.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for quantifying nisoldipine and its degradation products.[2][5][7] This technique allows for the separation of the parent compound from its degradation products, enabling accurate assessment of stability.
Quantitative Data Summary
The following tables summarize quantitative data on the degradation of Nisoldipine , a close structural analog of this compound. This data should be considered as a strong indicator of the potential stability profile of this compound.
Table 1: Hydrolytic Degradation of Nisoldipine [5][6]
| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Kinetic Order |
| < 8 | 40, 60, 80 | Negligible Degradation | - |
| 12 | 80 | 2.22 x 10⁻² | First-Order |
Table 2: Photodegradation of Solid-State Nisoldipine [2]
| Light Source | Degradation Product(s) | Kinetic Order |
| Daylight | Nitrosophenylpyridine | Zero-Order |
| UV Light | Nitrosophenylpyridine, Nitrophenylpyridine | Zero-Order |
Experimental Protocols
Protocol 1: General Handling of this compound to Minimize Degradation
-
Preparation of Workspace: Conduct all work with the compound and its solutions in an area with minimal light. Use a darkroom or a workbench shielded from direct light. Employ red or yellow light if illumination is necessary, as longer wavelengths are generally less damaging.[8]
-
Glassware and Containers: Use amber-colored volumetric flasks, vials, and other glassware to protect solutions from light.[1] Alternatively, wrap standard glassware with aluminum foil.
-
Solvent Preparation: Use high-purity, HPLC-grade solvents. If oxidative degradation is a concern, degas solvents by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum.
-
Solution Preparation:
-
Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Prepare stock solutions in a suitable organic solvent where the compound is stable (e.g., methanol or acetonitrile).
-
For aqueous experimental media, prepare buffer solutions with a pH in the acidic to neutral range (pH 4-7).
-
Prepare solutions fresh on the day of the experiment whenever possible.
-
-
During the Experiment:
-
Keep all vessels containing the compound covered and protected from light at all times.
-
If experiments are conducted over extended periods, periodically sample and analyze for degradation using a validated analytical method like HPLC.
-
-
Storage of Solutions: If solutions must be stored, they should be kept in tightly sealed, light-protected containers at low temperatures (2-8 °C or frozen). Before use, allow the solution to return to ambient temperature slowly and protected from light.
Protocol 2: Sample HPLC Method for Stability Assessment (based on Nisoldipine analysis) [7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) at an acidic pH (e.g., pH 4.0). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound has maximum absorbance (for nisoldipine, wavelengths around 238 nm or 275 nm are used).[7]
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a calibration curve with known concentrations of a this compound reference standard.
-
At specified time points during the experiment, withdraw an aliquot of the experimental solution.
-
Dilute the sample as necessary with the mobile phase to fall within the concentration range of the calibration curve.
-
Inject the sample into the HPLC system.
-
Quantify the peak area of this compound and any observed degradation products.
-
Calculate the percentage of the remaining parent compound and the formation of degradation products over time.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow to minimize degradation.
Caption: Troubleshooting decision tree for degradation issues.
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing HPLC Separation of Dehydronitrosonisoldipine from Nisoldipine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Nisoldipine (B1678946) and its primary degradation product, Dehydronitrosonisoldipine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Nisoldipine and this compound in a question-and-answer format.
Q1: Why am I seeing poor resolution between the Nisoldipine and this compound peaks?
A1: Poor resolution is a common issue and can be caused by several factors. Consider the following troubleshooting steps:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer is critical.
-
If peaks are eluting too quickly and are not separated: Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention times of both compounds, potentially improving separation.
-
If retention times are excessively long: A slight increase in the organic solvent percentage may be necessary, but be mindful that this can decrease resolution.
-
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While Nisoldipine is not strongly ionizable, subtle changes in pH can affect selectivity. It is recommended to operate within a pH range of 3-7 for most silica-based C18 columns. A mobile phase pH of around 4.0 has been shown to be effective for Nisoldipine analysis.[1]
-
Column Efficiency:
-
Ensure your column is not old or contaminated, as this can lead to peak broadening and poor resolution.
-
Consider using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates and improve separation.
-
-
Flow Rate: A lower flow rate generally provides better resolution, but at the cost of longer run times. If your resolution is borderline, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
Q2: My Nisoldipine or this compound peak is tailing. What should I do?
A2: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system.
-
Mobile Phase pH and Buffering: For basic compounds, tailing can occur due to interaction with acidic silanol (B1196071) groups on the silica (B1680970) support of the column.
-
Ensure your mobile phase is adequately buffered. A phosphate (B84403) buffer concentration of 10-25 mM is typically sufficient.
-
Adjusting the mobile phase pH to be at least 2 pH units away from the pKa of the analyte can minimize tailing.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause tailing. Flush the column with a strong solvent.
-
System Dead Volume: Excessive tubing length or large internal diameter tubing between the column and the detector can contribute to peak broadening and tailing.
Q3: The retention times for my peaks are shifting between injections. What is the cause?
A3: Inconsistent retention times are often due to a lack of system stability.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 15-30 minutes or longer, especially when the mobile phase composition has been changed.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifting retention times. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Pump Performance: Air bubbles in the pump or faulty check valves can cause fluctuations in the flow rate, leading to variable retention times. Purge the pump to remove any air bubbles.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Q4: I am observing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?
A4: Ghost peaks can originate from several sources.
-
Sample Carryover: If a small peak from the previous injection appears in the current chromatogram, this is likely carryover. Ensure your injector wash solution is effective and consider increasing the wash volume or using a stronger wash solvent.
-
Contaminated Mobile Phase: Impurities in the solvents or buffer salts can accumulate on the column and elute as ghost peaks, especially during gradient elution. Use high-purity HPLC-grade solvents and reagents.
-
Sample Degradation: Nisoldipine is known to be light-sensitive.[2][3] Exposure of the sample to light in the autosampler can lead to the formation of degradation products, which will appear as extra peaks. Use amber vials or protect the autosampler from light. This compound itself is a photodegradation product.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate Nisoldipine and this compound?
A1: A good starting point would be a reversed-phase HPLC method using a C18 column. Based on published methods for Nisoldipine and its impurities, the following conditions are recommended:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid) and an organic modifier like acetonitrile or methanol (B129727). A common starting ratio is in the range of 60:40 to 70:30 (Aqueous:Organic).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Nisoldipine has a UV absorbance maximum around 238 nm, but detection at 275 nm has also been reported to be effective.[1] A photodiode array (PDA) detector is useful for monitoring peak purity.
-
Column Temperature: Ambient or controlled at 25°C.
Q2: How can I generate this compound in the lab to use as a reference standard?
A2: this compound is a photodegradation product of Nisoldipine.[4] To generate it, you can expose a solution of Nisoldipine in a suitable solvent (e.g., methanol or acetonitrile) to daylight or a UV lamp. The extent of degradation can be monitored by HPLC. It is important to note that other degradation products may also form, so further purification may be necessary if a pure standard is required.
Q3: What are the expected relative retention times for Nisoldipine and this compound?
A3: In reversed-phase HPLC, this compound is expected to be less retained than Nisoldipine due to its increased polarity from the nitroso group and the aromatization of the dihydropyridine (B1217469) ring. Therefore, the retention time of this compound will likely be shorter than that of Nisoldipine. The exact relative retention time (RRT) will depend on the specific chromatographic conditions.
Q4: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
A4: Acetonitrile and methanol have different selectivities and elution strengths.
-
Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, meaning it will lead to shorter retention times at the same percentage in the mobile phase. It often provides sharper peaks due to its lower viscosity.
-
Methanol can offer different selectivity for certain compounds, which might be advantageous for resolving closely eluting peaks.
It is recommended to screen both solvents during method development to determine which provides the optimal separation for Nisoldipine and this compound.
Data Presentation
Table 1: Typical HPLC Method Parameters for Nisoldipine and this compound Separation
| Parameter | Recommended Condition 1 | Recommended Condition 2 |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH 4.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Composition | 65:35 (A:B) | 60:40 (A:B) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 240 nm | 275 nm |
| Column Temperature | 25°C | 30°C |
| Injection Volume | 20 µL | 10 µL |
Table 2: Expected Chromatographic Outcomes and Acceptance Criteria
| Parameter | Expected Outcome | Acceptance Criteria |
| Retention Time (Nisoldipine) | 6 - 10 minutes | Reproducible within ± 2% |
| Relative Retention Time (this compound) | < 1.0 | Consistent for identification |
| Resolution (Rs) | > 2.0 | Rs > 1.5 for baseline separation |
| Tailing Factor (Tf) | 0.9 - 1.2 | Tf ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | As high as possible |
Experimental Protocols
Protocol 1: Forced Degradation Study to Generate this compound
-
Prepare a stock solution of Nisoldipine at a concentration of 1 mg/mL in methanol.
-
Transfer 5 mL of the stock solution into a clear glass vial.
-
Expose the vial to direct daylight or a UV lamp (e.g., 254 nm) for a specified period (e.g., 24 hours).
-
Periodically (e.g., every 4 hours), withdraw an aliquot of the solution, dilute it appropriately with the mobile phase, and inject it into the HPLC system to monitor the formation of the this compound peak and the decrease in the Nisoldipine peak.
-
Protect the collected degraded samples from further light exposure by using amber vials.
Protocol 2: HPLC Method for Separation of Nisoldipine and this compound
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 0.01 M solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 4.0 using dilute phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Organic Phase: Use HPLC-grade acetonitrile.
-
Final Mobile Phase: Mix the aqueous phase and acetonitrile in a ratio of 65:35 (v/v). Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Nisoldipine in methanol at a concentration of 100 µg/mL.
-
Use the solution from the forced degradation study containing both Nisoldipine and this compound.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with a C18 column (4.6 x 250 mm, 5 µm).
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.
-
Set the column oven temperature to 25°C.
-
Set the UV detector to a wavelength of 240 nm.
-
-
Analysis:
-
Inject 20 µL of the prepared standard solution.
-
Record the chromatogram for a sufficient time to allow for the elution of both peaks (e.g., 15 minutes).
-
Identify the peaks based on their expected retention order (this compound eluting before Nisoldipine).
-
Evaluate the system suitability parameters (resolution, tailing factor, theoretical plates).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Workflow for HPLC method development and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]
- 4. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Dehydronitrosonisoldipine from Nisoldipine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Nisoldipine and its primary degradation product, Dehydronitrosonisoldipine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Nisoldipine and this compound in a question-and-answer format.
Q1: Why am I seeing poor resolution between the Nisoldipine and this compound peaks?
A1: Poor resolution is a common issue and can be caused by several factors. Consider the following troubleshooting steps:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is critical.
-
If peaks are eluting too quickly and are not separated: Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention times of both compounds, potentially improving separation.
-
If retention times are excessively long: A slight increase in the organic solvent percentage may be necessary, but be mindful that this can decrease resolution.
-
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While Nisoldipine is not strongly ionizable, subtle changes in pH can affect selectivity. It is recommended to operate within a pH range of 3-7 for most silica-based C18 columns. A mobile phase pH of around 4.0 has been shown to be effective for Nisoldipine analysis.[1]
-
Column Efficiency:
-
Ensure your column is not old or contaminated, as this can lead to peak broadening and poor resolution.
-
Consider using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates and improve separation.
-
-
Flow Rate: A lower flow rate generally provides better resolution, but at the cost of longer run times. If your resolution is borderline, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
Q2: My Nisoldipine or this compound peak is tailing. What should I do?
A2: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system.
-
Mobile Phase pH and Buffering: For basic compounds, tailing can occur due to interaction with acidic silanol groups on the silica support of the column.
-
Ensure your mobile phase is adequately buffered. A phosphate buffer concentration of 10-25 mM is typically sufficient.
-
Adjusting the mobile phase pH to be at least 2 pH units away from the pKa of the analyte can minimize tailing.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause tailing. Flush the column with a strong solvent.
-
System Dead Volume: Excessive tubing length or large internal diameter tubing between the column and the detector can contribute to peak broadening and tailing.
Q3: The retention times for my peaks are shifting between injections. What is the cause?
A3: Inconsistent retention times are often due to a lack of system stability.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 15-30 minutes or longer, especially when the mobile phase composition has been changed.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifting retention times. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Pump Performance: Air bubbles in the pump or faulty check valves can cause fluctuations in the flow rate, leading to variable retention times. Purge the pump to remove any air bubbles.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Q4: I am observing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?
A4: Ghost peaks can originate from several sources.
-
Sample Carryover: If a small peak from the previous injection appears in the current chromatogram, this is likely carryover. Ensure your injector wash solution is effective and consider increasing the wash volume or using a stronger wash solvent.
-
Contaminated Mobile Phase: Impurities in the solvents or buffer salts can accumulate on the column and elute as ghost peaks, especially during gradient elution. Use high-purity HPLC-grade solvents and reagents.
-
Sample Degradation: Nisoldipine is known to be light-sensitive.[2][3] Exposure of the sample to light in the autosampler can lead to the formation of degradation products, which will appear as extra peaks. Use amber vials or protect the autosampler from light. This compound itself is a photodegradation product.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate Nisoldipine and this compound?
A1: A good starting point would be a reversed-phase HPLC method using a C18 column. Based on published methods for Nisoldipine and its impurities, the following conditions are recommended:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid) and an organic modifier like acetonitrile or methanol. A common starting ratio is in the range of 60:40 to 70:30 (Aqueous:Organic).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Nisoldipine has a UV absorbance maximum around 238 nm, but detection at 275 nm has also been reported to be effective.[1] A photodiode array (PDA) detector is useful for monitoring peak purity.
-
Column Temperature: Ambient or controlled at 25°C.
Q2: How can I generate this compound in the lab to use as a reference standard?
A2: this compound is a photodegradation product of Nisoldipine.[4] To generate it, you can expose a solution of Nisoldipine in a suitable solvent (e.g., methanol or acetonitrile) to daylight or a UV lamp. The extent of degradation can be monitored by HPLC. It is important to note that other degradation products may also form, so further purification may be necessary if a pure standard is required.
Q3: What are the expected relative retention times for Nisoldipine and this compound?
A3: In reversed-phase HPLC, this compound is expected to be less retained than Nisoldipine due to its increased polarity from the nitroso group and the aromatization of the dihydropyridine ring. Therefore, the retention time of this compound will likely be shorter than that of Nisoldipine. The exact relative retention time (RRT) will depend on the specific chromatographic conditions.
Q4: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
A4: Acetonitrile and methanol have different selectivities and elution strengths.
-
Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, meaning it will lead to shorter retention times at the same percentage in the mobile phase. It often provides sharper peaks due to its lower viscosity.
-
Methanol can offer different selectivity for certain compounds, which might be advantageous for resolving closely eluting peaks.
It is recommended to screen both solvents during method development to determine which provides the optimal separation for Nisoldipine and this compound.
Data Presentation
Table 1: Typical HPLC Method Parameters for Nisoldipine and this compound Separation
| Parameter | Recommended Condition 1 | Recommended Condition 2 |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH 4.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Composition | 65:35 (A:B) | 60:40 (A:B) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 240 nm | 275 nm |
| Column Temperature | 25°C | 30°C |
| Injection Volume | 20 µL | 10 µL |
Table 2: Expected Chromatographic Outcomes and Acceptance Criteria
| Parameter | Expected Outcome | Acceptance Criteria |
| Retention Time (Nisoldipine) | 6 - 10 minutes | Reproducible within ± 2% |
| Relative Retention Time (this compound) | < 1.0 | Consistent for identification |
| Resolution (Rs) | > 2.0 | Rs > 1.5 for baseline separation |
| Tailing Factor (Tf) | 0.9 - 1.2 | Tf ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | As high as possible |
Experimental Protocols
Protocol 1: Forced Degradation Study to Generate this compound
-
Prepare a stock solution of Nisoldipine at a concentration of 1 mg/mL in methanol.
-
Transfer 5 mL of the stock solution into a clear glass vial.
-
Expose the vial to direct daylight or a UV lamp (e.g., 254 nm) for a specified period (e.g., 24 hours).
-
Periodically (e.g., every 4 hours), withdraw an aliquot of the solution, dilute it appropriately with the mobile phase, and inject it into the HPLC system to monitor the formation of the this compound peak and the decrease in the Nisoldipine peak.
-
Protect the collected degraded samples from further light exposure by using amber vials.
Protocol 2: HPLC Method for Separation of Nisoldipine and this compound
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 0.01 M solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 4.0 using dilute phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Organic Phase: Use HPLC-grade acetonitrile.
-
Final Mobile Phase: Mix the aqueous phase and acetonitrile in a ratio of 65:35 (v/v). Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Nisoldipine in methanol at a concentration of 100 µg/mL.
-
Use the solution from the forced degradation study containing both Nisoldipine and this compound.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with a C18 column (4.6 x 250 mm, 5 µm).
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.
-
Set the column oven temperature to 25°C.
-
Set the UV detector to a wavelength of 240 nm.
-
-
Analysis:
-
Inject 20 µL of the prepared standard solution.
-
Record the chromatogram for a sufficient time to allow for the elution of both peaks (e.g., 15 minutes).
-
Identify the peaks based on their expected retention order (this compound eluting before Nisoldipine).
-
Evaluate the system suitability parameters (resolution, tailing factor, theoretical plates).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Workflow for HPLC method development and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]
- 4. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Dehydronitrosonisoldipine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydronitrosonisoldipine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a primary photodegradation product and impurity of Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker.[1] It is formed upon exposure of Nisoldipine to daylight.[2] Chemically, it is the nitrosophenylpyridine analog of Nisoldipine.[1][2] In recent research, this compound has been identified as an irreversible and cell-permeant inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1), a key protein involved in axon degeneration.[3][4]
Q2: What are the common assays involving this compound?
A2: Assays involving this compound generally fall into two categories:
-
Impurity analysis: Quantifying this compound as an impurity in Nisoldipine drug substances and formulations, typically using High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[2][5]
-
Bioactivity assays: Investigating its biological effects, particularly as a SARM1 inhibitor in cell-based assays to study neurodegenerative processes.[3]
Q3: Why am I seeing an unexpected peak in my Nisoldipine HPLC chromatogram?
A3: An unexpected peak in your Nisoldipine HPLC chromatogram, particularly one that appears or increases in intensity over time, could be a degradation product. Given that Nisoldipine is sensitive to light, the most likely candidate for this unexpected peak is this compound or other related photodegradation products.[2][5][6] Ensure that all samples and standards are protected from light during preparation, storage, and analysis.
Troubleshooting Guide for Unexpected Results
Issue 1: High Background or Unexpected Signal in SARM1 Inhibition Assays
-
Possible Cause 1: Compound Instability. this compound, being a photodegradation product, may itself be susceptible to further degradation under certain experimental conditions (e.g., prolonged exposure to assay media, light, or specific buffer components). This could lead to the formation of other species that interfere with the assay signal.
-
Troubleshooting Tip: Prepare fresh solutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Conduct stability tests of the compound in your specific assay buffer.
-
-
Possible Cause 2: Off-Target Effects. At higher concentrations, this compound may exhibit off-target effects that can lead to unexpected changes in cell health or reporter gene activity, confounding the results of your SARM1 inhibition assay.
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration range for SARM1 inhibition. Include cytotoxicity assays (e.g., MTT or LDH assays) to rule out cell death as a cause for a decrease in signal.
-
-
Possible Cause 3: Interference with Assay Reagents. The chemical structure of this compound may cause it to interact with fluorescent or luminescent reporters used in cell-based assays.
-
Troubleshooting Tip: Run a control experiment with the assay reagents and this compound in a cell-free system to check for any direct interactions that may be causing signal quenching or enhancement.
-
Issue 2: Inconsistent Quantification of this compound in HPLC Analysis
-
Possible Cause 1: Photodegradation during Sample Handling. Nisoldipine can degrade to this compound upon exposure to daylight.[2] If your goal is to quantify the initial amount of this impurity, any exposure of the Nisoldipine sample to light after collection will lead to artificially high and variable results.
-
Troubleshooting Tip: Work under amber or low-light conditions during sample preparation and analysis. Use amber vials for storing samples and standards.
-
-
Possible Cause 2: Poor Chromatographic Resolution. Inadequate separation between Nisoldipine, this compound, and other potential impurities or excipients can lead to inaccurate quantification.
-
Possible Cause 3: Co-elution with Other Degradation Products. Besides this compound (nitrosophenylpyridine), UV light can induce the formation of the nitrophenylpyridine derivative of Nisoldipine.[6] These closely related compounds may co-elute under certain chromatographic conditions.
-
Troubleshooting Tip: Employ a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development, such as adjusting the mobile phase or changing the stationary phase, is necessary.
-
Data Presentation
Table 1: HPLC Method Parameters for Nisoldipine and Impurity Analysis
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradients |
| Detector | UV-Vis or Photodiode Array (PDA) at ~280 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25°C) |
Note: These are general parameters and should be optimized for your specific application and instrumentation.
Table 2: Photodegradation Products of Nisoldipine
| Degradation Product | Condition of Formation |
| This compound (Nitrosophenylpyridine analog) | Exposure to daylight |
| Dehydronisoldipine (Nitrophenylpyridine analog) | Exposure to UV light |
Experimental Protocols
Protocol: HPLC Analysis of Nisoldipine and this compound
-
Standard Preparation:
-
Accurately weigh and dissolve Nisoldipine and this compound reference standards in a suitable solvent (e.g., methanol or acetonitrile) to prepare stock solutions. Protect from light.
-
Prepare a series of working standards by diluting the stock solutions to cover the expected concentration range in the samples.
-
-
Sample Preparation:
-
For drug products, accurately weigh and dissolve the sample in the same solvent as the standards. Sonicate if necessary to ensure complete dissolution.
-
For biological samples, perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes.
-
Filter all samples and standards through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the optimized parameters (see Table 1).
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Analysis:
-
Inject the standards and samples.
-
Identify the peaks based on the retention times of the reference standards.
-
Quantify the analytes by comparing their peak areas to the calibration curve generated from the standards.
-
Visualizations
Caption: Experimental workflow for HPLC analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting unexpected results in Dehydronitrosonisoldipine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydronitrosonisoldipine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a primary photodegradation product and impurity of Nisoldipine, a dihydropyridine calcium channel blocker.[1] It is formed upon exposure of Nisoldipine to daylight.[2] Chemically, it is the nitrosophenylpyridine analog of Nisoldipine.[1][2] In recent research, this compound has been identified as an irreversible and cell-permeant inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1), a key protein involved in axon degeneration.[3][4]
Q2: What are the common assays involving this compound?
A2: Assays involving this compound generally fall into two categories:
-
Impurity analysis: Quantifying this compound as an impurity in Nisoldipine drug substances and formulations, typically using High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[2][5]
-
Bioactivity assays: Investigating its biological effects, particularly as a SARM1 inhibitor in cell-based assays to study neurodegenerative processes.[3]
Q3: Why am I seeing an unexpected peak in my Nisoldipine HPLC chromatogram?
A3: An unexpected peak in your Nisoldipine HPLC chromatogram, particularly one that appears or increases in intensity over time, could be a degradation product. Given that Nisoldipine is sensitive to light, the most likely candidate for this unexpected peak is this compound or other related photodegradation products.[2][5][6] Ensure that all samples and standards are protected from light during preparation, storage, and analysis.
Troubleshooting Guide for Unexpected Results
Issue 1: High Background or Unexpected Signal in SARM1 Inhibition Assays
-
Possible Cause 1: Compound Instability. this compound, being a photodegradation product, may itself be susceptible to further degradation under certain experimental conditions (e.g., prolonged exposure to assay media, light, or specific buffer components). This could lead to the formation of other species that interfere with the assay signal.
-
Troubleshooting Tip: Prepare fresh solutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Conduct stability tests of the compound in your specific assay buffer.
-
-
Possible Cause 2: Off-Target Effects. At higher concentrations, this compound may exhibit off-target effects that can lead to unexpected changes in cell health or reporter gene activity, confounding the results of your SARM1 inhibition assay.
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration range for SARM1 inhibition. Include cytotoxicity assays (e.g., MTT or LDH assays) to rule out cell death as a cause for a decrease in signal.
-
-
Possible Cause 3: Interference with Assay Reagents. The chemical structure of this compound may cause it to interact with fluorescent or luminescent reporters used in cell-based assays.
-
Troubleshooting Tip: Run a control experiment with the assay reagents and this compound in a cell-free system to check for any direct interactions that may be causing signal quenching or enhancement.
-
Issue 2: Inconsistent Quantification of this compound in HPLC Analysis
-
Possible Cause 1: Photodegradation during Sample Handling. Nisoldipine can degrade to this compound upon exposure to daylight.[2] If your goal is to quantify the initial amount of this impurity, any exposure of the Nisoldipine sample to light after collection will lead to artificially high and variable results.
-
Troubleshooting Tip: Work under amber or low-light conditions during sample preparation and analysis. Use amber vials for storing samples and standards.
-
-
Possible Cause 2: Poor Chromatographic Resolution. Inadequate separation between Nisoldipine, this compound, and other potential impurities or excipients can lead to inaccurate quantification.
-
Possible Cause 3: Co-elution with Other Degradation Products. Besides this compound (nitrosophenylpyridine), UV light can induce the formation of the nitrophenylpyridine derivative of Nisoldipine.[6] These closely related compounds may co-elute under certain chromatographic conditions.
-
Troubleshooting Tip: Employ a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development, such as adjusting the mobile phase or changing the stationary phase, is necessary.
-
Data Presentation
Table 1: HPLC Method Parameters for Nisoldipine and Impurity Analysis
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients |
| Detector | UV-Vis or Photodiode Array (PDA) at ~280 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25°C) |
Note: These are general parameters and should be optimized for your specific application and instrumentation.
Table 2: Photodegradation Products of Nisoldipine
| Degradation Product | Condition of Formation |
| This compound (Nitrosophenylpyridine analog) | Exposure to daylight |
| Dehydronisoldipine (Nitrophenylpyridine analog) | Exposure to UV light |
Experimental Protocols
Protocol: HPLC Analysis of Nisoldipine and this compound
-
Standard Preparation:
-
Accurately weigh and dissolve Nisoldipine and this compound reference standards in a suitable solvent (e.g., methanol or acetonitrile) to prepare stock solutions. Protect from light.
-
Prepare a series of working standards by diluting the stock solutions to cover the expected concentration range in the samples.
-
-
Sample Preparation:
-
For drug products, accurately weigh and dissolve the sample in the same solvent as the standards. Sonicate if necessary to ensure complete dissolution.
-
For biological samples, perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes.
-
Filter all samples and standards through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the optimized parameters (see Table 1).
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Analysis:
-
Inject the standards and samples.
-
Identify the peaks based on the retention times of the reference standards.
-
Quantify the analytes by comparing their peak areas to the calibration curve generated from the standards.
-
Visualizations
Caption: Experimental workflow for HPLC analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Reducing off-target effects of Dehydronitrosonisoldipine in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dehydronitrosonisoldipine in cell culture, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeant, irreversible inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1).[1][2][3] It functions by covalently modifying cysteine residues on SARM1, which blocks its activation rather than directly inhibiting its enzymatic activity.[1][2][3] SARM1 is a key mediator of programmed axon degeneration, and its inhibition by this compound can protect against neurodegeneration.[1][4][5][6]
Q2: What are the potential off-target effects of this compound?
This compound is a derivative of Nisoldipine, a known L-type calcium channel blocker.[2][3] Therefore, a primary concern for off-target effects is the potential inhibition of L-type calcium channels, especially at higher concentrations.[7][8][9][10][11] It is crucial to experimentally verify whether observed cellular phenotypes are due to SARM1 inhibition or off-target effects on calcium channels.
Q3: What is the recommended starting concentration for this compound in cell culture?
The reported IC50 for this compound in SARM1-expressing cells is 4 μM.[1][2] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.1 μM) up to a higher concentration (e.g., 25 μM or higher, depending on solubility and cytotoxicity) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10-100 mM).[2][12] The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is typically below 0.5% to avoid solvent-induced toxicity.[13][14]
Q5: How can I confirm that this compound is engaging its target (SARM1) in my cells?
Target engagement can be confirmed using the Cellular Thermal Shift Assay (CETSA).[2][15][16][17][18] This method assesses the thermal stabilization of SARM1 upon binding of this compound. An increase in the melting temperature of SARM1 in the presence of the compound indicates direct target engagement.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity | Compound concentration is too high: Exceeding the optimal concentration can lead to off-target effects and general cytotoxicity. | Perform a dose-response cytotoxicity assay (e.g., MTT or resazurin-based) to determine the maximum non-toxic concentration for your cell line.[12][19][20][21] |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your culture medium is as low as possible, ideally ≤ 0.1%. Always include a vehicle control (medium with the same DMSO concentration as your highest treatment group).[12] | |
| Compound precipitation: this compound may precipitate in aqueous media if its solubility limit is exceeded. | Visually inspect the media for any precipitate after adding the compound. Prepare fresh dilutions and add them to the media with gentle mixing. Consider stepwise dilution to improve solubility.[13][22] | |
| Inconsistent or No On-Target Effect | Sub-optimal compound concentration: The concentration used may be too low to effectively inhibit SARM1. | Refer to your dose-response curve to ensure you are using a concentration at or above the IC50 for SARM1 inhibition. The reported IC50 is 4 μM.[1][2] |
| Compound degradation: this compound may be unstable in your cell culture medium over the course of the experiment. | Assess the stability of the compound in your specific medium at 37°C over time. Consider replenishing the medium with fresh compound for longer experiments.[14][22][23] | |
| Low SARM1 expression: The cell line you are using may not express sufficient levels of SARM1. | Confirm SARM1 expression in your cell line using techniques like Western blotting or qPCR. | |
| Observed Phenotype is an Off-Target Effect | Inhibition of L-type calcium channels: The observed effect may be due to the blockade of calcium channels rather than SARM1 inhibition. | 1. Use a structurally unrelated SARM1 inhibitor: If a different SARM1 inhibitor produces the same phenotype, it is more likely an on-target effect. 2. SARM1 knockdown/knockout: Use siRNA or CRISPR to reduce SARM1 expression. If the phenotype persists after this compound treatment in SARM1-deficient cells, it is likely an off-target effect.[24][25][26][27][28] 3. Calcium imaging: Use calcium indicators to assess if this compound alters intracellular calcium dynamics. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 for SARM1 Inhibition | 4 µM | SARM1-dN-expression cells | [1][2] |
| Solubility in DMSO | ≥ 100 mg/mL (269.98 mM) | Ultrasonic assistance may be needed | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration and Cytotoxicity of this compound using a Resazurin-Based Assay
This protocol is designed to establish a dose-response curve for both the desired biological effect and cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: a. Culture and harvest your cells. b. Seed cells into a 96-well plate at a density that will not reach confluency by the end of the assay. c. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 µM to 50 µM. b. Include a vehicle control (medium with the highest concentration of DMSO) and a no-treatment control. c. Remove the old medium from the cells and add 100 µL of the prepared dilutions or controls. d. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: a. Add 10 µL of resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure fluorescence with an excitation of ~560 nm and emission of ~590 nm.
-
Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle control. b. Plot the dose-response curve to determine the EC50 (for the desired effect) and CC50 (cytotoxic concentration 50%).
Protocol 2: Validating SARM1 On-Target Effect by Measuring cADPR Levels
This compound inhibits SARM1 activation, leading to a decrease in cyclic ADP-ribose (cADPR) production.[1] This protocol outlines a method to quantify intracellular cADPR.
Materials:
-
Cells treated with this compound or vehicle control
-
Perchloric acid (PCA), ice-cold
-
Chloroform/Tri-n-octylamine mixture
-
Reagents for cADPR cycling assay (e.g., ADP-ribosyl cyclase, NADase, alcohol dehydrogenase, diaphorase, resazurin)[29][30]
Procedure:
-
Cell Lysis and Extraction: a. After treatment, wash cells with ice-cold PBS. b. Lyse cells by adding ice-cold 0.6 M PCA. c. Collect the lysate and centrifuge to pellet cell debris. d. Neutralize the supernatant containing cADPR with the chloroform/tri-n-octylamine mixture.
-
cADPR Quantification: a. Use a commercially available cADPR assay kit or a published cycling assay protocol.[1][29][30][31][32] b. Briefly, the assay involves the conversion of cADPR to NAD+, which is then amplified through a series of enzymatic reactions, leading to the production of a fluorescent product (resorufin). c. Measure the fluorescence and calculate the cADPR concentration based on a standard curve.
-
Data Analysis: a. Normalize cADPR levels to total protein concentration in the cell lysate. b. Compare cADPR levels in this compound-treated cells to vehicle-treated cells. A significant decrease indicates on-target SARM1 inhibition.
Protocol 3: Assessing Off-Target Effects using SARM1 siRNA Knockdown
This protocol helps to determine if an observed phenotype is due to SARM1 inhibition or an off-target effect.
Materials:
-
Cell line of interest
-
SARM1-targeting siRNA and a non-targeting control siRNA
-
Transfection reagent
-
This compound
Procedure:
-
siRNA Transfection: a. Transfect cells with SARM1 siRNA or control siRNA according to the manufacturer's protocol. b. Incubate for 48-72 hours to allow for SARM1 knockdown.
-
Verification of Knockdown: a. Harvest a subset of cells to confirm SARM1 knockdown by Western blot or qPCR.
-
Compound Treatment and Phenotypic Assay: a. Treat the SARM1-knockdown and control cells with this compound or vehicle. b. Perform your primary phenotypic assay (e.g., cell viability, axon degeneration assay).[4][5][6][33][34][35]
-
Data Analysis: a. On-target effect: If the phenotype observed with this compound in control cells is absent or significantly reduced in SARM1-knockdown cells, the effect is likely on-target. b. Off-target effect: If the phenotype persists in SARM1-knockdown cells treated with this compound, the effect is likely off-target.
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: SARM1 signaling pathway and inhibition by this compound.
Caption: Logic for differentiating on-target vs. off-target effects.
References
- 1. Quantification of intracellular levels of cyclic ADP-ribose by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 5. JCI Insight - Vincristine and bortezomib use distinct upstream mechanisms to activate a common SARM1-dependent axon degeneration program [insight.jci.org]
- 6. Vincristine and bortezomib use distinct upstream mechanisms to activate a common SARM1-dependent axon degeneration program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric interactions required for high-affinity binding of dihydropyridine antagonists to Ca(V)1.1 Channels are modulated by calcium in the pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of isoform-specific gating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+ channel sensitivity towards the blocker isradipine is affected by alternative splicing of the human alpha1C subunit gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. annualreviews.org [annualreviews.org]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 26. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 27. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 28. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Measurement of the cADPR levels in DRGs [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. What is the best way to quantitate Cyclic ADP-Ribose (cADPR)? | AAT Bioquest [aatbio.com]
- 32. researchgate.net [researchgate.net]
- 33. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening | PLOS One [journals.plos.org]
- 34. Unlocking New Therapeutic Options for Vincristine-Induced Neuropathic Pain: The Impact of Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Reducing off-target effects of Dehydronitrosonisoldipine in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dehydronitrosonisoldipine in cell culture, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeant, irreversible inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1).[1][2][3] It functions by covalently modifying cysteine residues on SARM1, which blocks its activation rather than directly inhibiting its enzymatic activity.[1][2][3] SARM1 is a key mediator of programmed axon degeneration, and its inhibition by this compound can protect against neurodegeneration.[1][4][5][6]
Q2: What are the potential off-target effects of this compound?
This compound is a derivative of Nisoldipine, a known L-type calcium channel blocker.[2][3] Therefore, a primary concern for off-target effects is the potential inhibition of L-type calcium channels, especially at higher concentrations.[7][8][9][10][11] It is crucial to experimentally verify whether observed cellular phenotypes are due to SARM1 inhibition or off-target effects on calcium channels.
Q3: What is the recommended starting concentration for this compound in cell culture?
The reported IC50 for this compound in SARM1-expressing cells is 4 μM.[1][2] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.1 μM) up to a higher concentration (e.g., 25 μM or higher, depending on solubility and cytotoxicity) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-100 mM).[2][12] The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is typically below 0.5% to avoid solvent-induced toxicity.[13][14]
Q5: How can I confirm that this compound is engaging its target (SARM1) in my cells?
Target engagement can be confirmed using the Cellular Thermal Shift Assay (CETSA).[2][15][16][17][18] This method assesses the thermal stabilization of SARM1 upon binding of this compound. An increase in the melting temperature of SARM1 in the presence of the compound indicates direct target engagement.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity | Compound concentration is too high: Exceeding the optimal concentration can lead to off-target effects and general cytotoxicity. | Perform a dose-response cytotoxicity assay (e.g., MTT or resazurin-based) to determine the maximum non-toxic concentration for your cell line.[12][19][20][21] |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your culture medium is as low as possible, ideally ≤ 0.1%. Always include a vehicle control (medium with the same DMSO concentration as your highest treatment group).[12] | |
| Compound precipitation: this compound may precipitate in aqueous media if its solubility limit is exceeded. | Visually inspect the media for any precipitate after adding the compound. Prepare fresh dilutions and add them to the media with gentle mixing. Consider stepwise dilution to improve solubility.[13][22] | |
| Inconsistent or No On-Target Effect | Sub-optimal compound concentration: The concentration used may be too low to effectively inhibit SARM1. | Refer to your dose-response curve to ensure you are using a concentration at or above the IC50 for SARM1 inhibition. The reported IC50 is 4 μM.[1][2] |
| Compound degradation: this compound may be unstable in your cell culture medium over the course of the experiment. | Assess the stability of the compound in your specific medium at 37°C over time. Consider replenishing the medium with fresh compound for longer experiments.[14][22][23] | |
| Low SARM1 expression: The cell line you are using may not express sufficient levels of SARM1. | Confirm SARM1 expression in your cell line using techniques like Western blotting or qPCR. | |
| Observed Phenotype is an Off-Target Effect | Inhibition of L-type calcium channels: The observed effect may be due to the blockade of calcium channels rather than SARM1 inhibition. | 1. Use a structurally unrelated SARM1 inhibitor: If a different SARM1 inhibitor produces the same phenotype, it is more likely an on-target effect. 2. SARM1 knockdown/knockout: Use siRNA or CRISPR to reduce SARM1 expression. If the phenotype persists after this compound treatment in SARM1-deficient cells, it is likely an off-target effect.[24][25][26][27][28] 3. Calcium imaging: Use calcium indicators to assess if this compound alters intracellular calcium dynamics. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 for SARM1 Inhibition | 4 µM | SARM1-dN-expression cells | [1][2] |
| Solubility in DMSO | ≥ 100 mg/mL (269.98 mM) | Ultrasonic assistance may be needed | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration and Cytotoxicity of this compound using a Resazurin-Based Assay
This protocol is designed to establish a dose-response curve for both the desired biological effect and cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: a. Culture and harvest your cells. b. Seed cells into a 96-well plate at a density that will not reach confluency by the end of the assay. c. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 µM to 50 µM. b. Include a vehicle control (medium with the highest concentration of DMSO) and a no-treatment control. c. Remove the old medium from the cells and add 100 µL of the prepared dilutions or controls. d. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: a. Add 10 µL of resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure fluorescence with an excitation of ~560 nm and emission of ~590 nm.
-
Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle control. b. Plot the dose-response curve to determine the EC50 (for the desired effect) and CC50 (cytotoxic concentration 50%).
Protocol 2: Validating SARM1 On-Target Effect by Measuring cADPR Levels
This compound inhibits SARM1 activation, leading to a decrease in cyclic ADP-ribose (cADPR) production.[1] This protocol outlines a method to quantify intracellular cADPR.
Materials:
-
Cells treated with this compound or vehicle control
-
Perchloric acid (PCA), ice-cold
-
Chloroform/Tri-n-octylamine mixture
-
Reagents for cADPR cycling assay (e.g., ADP-ribosyl cyclase, NADase, alcohol dehydrogenase, diaphorase, resazurin)[29][30]
Procedure:
-
Cell Lysis and Extraction: a. After treatment, wash cells with ice-cold PBS. b. Lyse cells by adding ice-cold 0.6 M PCA. c. Collect the lysate and centrifuge to pellet cell debris. d. Neutralize the supernatant containing cADPR with the chloroform/tri-n-octylamine mixture.
-
cADPR Quantification: a. Use a commercially available cADPR assay kit or a published cycling assay protocol.[1][29][30][31][32] b. Briefly, the assay involves the conversion of cADPR to NAD+, which is then amplified through a series of enzymatic reactions, leading to the production of a fluorescent product (resorufin). c. Measure the fluorescence and calculate the cADPR concentration based on a standard curve.
-
Data Analysis: a. Normalize cADPR levels to total protein concentration in the cell lysate. b. Compare cADPR levels in this compound-treated cells to vehicle-treated cells. A significant decrease indicates on-target SARM1 inhibition.
Protocol 3: Assessing Off-Target Effects using SARM1 siRNA Knockdown
This protocol helps to determine if an observed phenotype is due to SARM1 inhibition or an off-target effect.
Materials:
-
Cell line of interest
-
SARM1-targeting siRNA and a non-targeting control siRNA
-
Transfection reagent
-
This compound
Procedure:
-
siRNA Transfection: a. Transfect cells with SARM1 siRNA or control siRNA according to the manufacturer's protocol. b. Incubate for 48-72 hours to allow for SARM1 knockdown.
-
Verification of Knockdown: a. Harvest a subset of cells to confirm SARM1 knockdown by Western blot or qPCR.
-
Compound Treatment and Phenotypic Assay: a. Treat the SARM1-knockdown and control cells with this compound or vehicle. b. Perform your primary phenotypic assay (e.g., cell viability, axon degeneration assay).[4][5][6][33][34][35]
-
Data Analysis: a. On-target effect: If the phenotype observed with this compound in control cells is absent or significantly reduced in SARM1-knockdown cells, the effect is likely on-target. b. Off-target effect: If the phenotype persists in SARM1-knockdown cells treated with this compound, the effect is likely off-target.
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: SARM1 signaling pathway and inhibition by this compound.
Caption: Logic for differentiating on-target vs. off-target effects.
References
- 1. Quantification of intracellular levels of cyclic ADP-ribose by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 5. JCI Insight - Vincristine and bortezomib use distinct upstream mechanisms to activate a common SARM1-dependent axon degeneration program [insight.jci.org]
- 6. Vincristine and bortezomib use distinct upstream mechanisms to activate a common SARM1-dependent axon degeneration program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric interactions required for high-affinity binding of dihydropyridine antagonists to Ca(V)1.1 Channels are modulated by calcium in the pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of isoform-specific gating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+ channel sensitivity towards the blocker isradipine is affected by alternative splicing of the human alpha1C subunit gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. annualreviews.org [annualreviews.org]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 26. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 27. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 28. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Measurement of the cADPR levels in DRGs [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. What is the best way to quantitate Cyclic ADP-Ribose (cADPR)? | AAT Bioquest [aatbio.com]
- 32. researchgate.net [researchgate.net]
- 33. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening | PLOS One [journals.plos.org]
- 34. Unlocking New Therapeutic Options for Vincristine-Induced Neuropathic Pain: The Impact of Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Technical Support Center: Dehydronitrosonisoldipine Stock Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the stability of Dehydronitrosonisoldipine stock solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound stock solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage, especially after freeze-thaw cycles. | The compound's solubility limit may have been exceeded in the chosen solvent, or the solvent is not optimal for long-term storage at low temperatures. | - Ensure you are using a recommended solvent such as DMSO.[1] - Prepare the stock solution at a concentration known to be soluble.[1] - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] - If precipitation persists, consider preparing a fresh solution before each experiment. |
| Noticeable color change (e.g., deepening of yellow) in the solution over time. | This may indicate chemical degradation of the compound, potentially due to oxidation or photodegradation.[3][4] this compound is a yellow crystalline substance and its parent compound, Nisoldipine (B1678946), is known to degrade into colored products.[3][5][6] | - Store the solution protected from light at all times by using amber-colored vials or by wrapping the container in aluminum foil.[7][8] - Store at a lower temperature, such as -80°C, for long-term storage.[1] - Prepare fresh solutions more frequently. |
| Loss of compound potency or inconsistent experimental results. | This is a strong indicator of degradation. This compound, like other 1,4-dihydropyridines, is susceptible to degradation, leading to a loss of pharmacological activity.[3][9] The primary degradation pathway is oxidation of the dihydropyridine (B1217469) ring.[3][4] | - Strictly follow light protection protocols during solution preparation, storage, and handling.[7][8] - Minimize the solution's exposure to ambient temperatures.[10] - Use freshly prepared or properly stored (aliquoted, at -80°C, light-protected) stock solutions for all experiments.[1] - Consider quantifying the concentration of your stock solution via HPLC or UV spectrophotometry before use if you suspect degradation.[5][11] |
| Solution pH shifts over time. | Hydrolytic degradation can occur, especially at alkaline pH, which has been observed for the related compound nisoldipine.[11] | - If working with aqueous buffers, ensure the pH is not alkaline.[11] - For non-aqueous stock solutions like DMSO, this is less of a concern, but ensure your final assay buffer is pH-stable. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The primary cause of instability for this compound, a 1,4-dihydropyridine (B1200194) derivative, is exposure to light (photodegradation).[3][4] This class of compounds is known to be highly light-sensitive, especially in solution, leading to oxidation of the dihydropyridine ring and a loss of biological activity.[9][12]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][13]
Q3: What are the optimal storage conditions for a this compound stock solution?
A3: To ensure stability, stock solutions should be stored protected from light in tightly sealed containers.[1][7] For short-term storage (up to one month), -20°C is acceptable. For long-term storage (up to six months), -80°C is recommended.[1][2] It is also crucial to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q4: How should I handle the stock solution during my experiments to minimize degradation?
A4: Minimize the exposure of the solution to light by working under subdued lighting conditions and using amber-colored or foil-wrapped tubes.[7][8] Keep the solution on ice when not in use to minimize thermal degradation. Thaw aliquots immediately before use and discard any unused portion of the thawed aliquot.
Q5: Can I sterilize my this compound stock solution by autoclaving?
A5: No, high temperatures can cause degradation.[14] If sterile filtration is required, use a 0.22 µm filter that is compatible with your solvent (e.g., a PTFE syringe filter for DMSO-based solutions).
Data on Storage Stability
The following table summarizes recommended storage conditions to enhance the stability of this compound stock solutions.
| Parameter | Recommendation | Rationale | References |
| Solvent | DMSO | High solubility and commonly used for this class of compounds. | [1][13] |
| Temperature | -20°C (short-term, ≤ 1 month) -80°C (long-term, ≤ 6 months) | Lower temperatures slow down chemical degradation processes. | [1][2] |
| Light Exposure | Protect from light at all times (use amber vials or foil wrapping). | This compound is a 1,4-dihydropyridine derivative and is highly susceptible to photodegradation. | [3][4][7][8] |
| Storage Container | Tightly sealed, single-use aliquots. | Prevents solvent evaporation and contamination. Aliquoting minimizes degradation from repeated freeze-thaw cycles. | [1][2] |
| pH (for aqueous dilutions) | Avoid alkaline conditions (pH > 8). | The related compound nisoldipine shows significant hydrolytic degradation at alkaline pH. | [11] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials: this compound powder, high-purity DMSO, sterile amber-colored microcentrifuge tubes or clear tubes to be wrapped in aluminum foil, precision balance, and appropriate personal protective equipment (PPE).
-
Procedure:
-
Work in an area with subdued lighting.[8]
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 370.40 g/mol , dissolve 3.704 mg in 1 mL of DMSO).
-
Vortex or sonicate briefly at room temperature until the powder is completely dissolved.[13]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Label the tubes clearly with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
-
Protocol 2: Forced Degradation Study to Assess Stability
-
Objective: To evaluate the stability of a this compound solution under various stress conditions (light, temperature, pH).
-
Procedure:
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile (B52724) for better compatibility with HPLC mobile phases).
-
Divide the solution into several amber and clear vials.
-
Photostability: Expose the clear vials to a controlled light source (e.g., a photostability chamber with a D65 lamp) for a defined period. Keep the amber vials as dark controls.[3]
-
Thermal Stability: Store vials at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (-20°C or -80°C) as a control.[11]
-
pH Stability: Dilute the stock solution in aqueous buffers of different pH values (e.g., pH 4, 7, 9) and store at a controlled temperature.[11]
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take samples from each condition.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.[11][15]
-
Calculate the percentage degradation over time for each condition.
-
Visualizations
Caption: Potential photodegradation pathway of this compound.
Caption: Recommended workflow for preparing and storing stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. UV derivative spectrophotometric study of the photochemical degradation of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. lfatabletpresses.com [lfatabletpresses.com]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 9. PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW | Semantic Scholar [semanticscholar.org]
- 10. brightstarcare.com [brightstarcare.com]
- 11. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.eu [file.medchemexpress.eu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Dehydronitrosonisoldipine Stock Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the stability of Dehydronitrosonisoldipine stock solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound stock solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage, especially after freeze-thaw cycles. | The compound's solubility limit may have been exceeded in the chosen solvent, or the solvent is not optimal for long-term storage at low temperatures. | - Ensure you are using a recommended solvent such as DMSO.[1] - Prepare the stock solution at a concentration known to be soluble.[1] - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] - If precipitation persists, consider preparing a fresh solution before each experiment. |
| Noticeable color change (e.g., deepening of yellow) in the solution over time. | This may indicate chemical degradation of the compound, potentially due to oxidation or photodegradation.[3][4] this compound is a yellow crystalline substance and its parent compound, Nisoldipine, is known to degrade into colored products.[3][5][6] | - Store the solution protected from light at all times by using amber-colored vials or by wrapping the container in aluminum foil.[7][8] - Store at a lower temperature, such as -80°C, for long-term storage.[1] - Prepare fresh solutions more frequently. |
| Loss of compound potency or inconsistent experimental results. | This is a strong indicator of degradation. This compound, like other 1,4-dihydropyridines, is susceptible to degradation, leading to a loss of pharmacological activity.[3][9] The primary degradation pathway is oxidation of the dihydropyridine ring.[3][4] | - Strictly follow light protection protocols during solution preparation, storage, and handling.[7][8] - Minimize the solution's exposure to ambient temperatures.[10] - Use freshly prepared or properly stored (aliquoted, at -80°C, light-protected) stock solutions for all experiments.[1] - Consider quantifying the concentration of your stock solution via HPLC or UV spectrophotometry before use if you suspect degradation.[5][11] |
| Solution pH shifts over time. | Hydrolytic degradation can occur, especially at alkaline pH, which has been observed for the related compound nisoldipine.[11] | - If working with aqueous buffers, ensure the pH is not alkaline.[11] - For non-aqueous stock solutions like DMSO, this is less of a concern, but ensure your final assay buffer is pH-stable. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The primary cause of instability for this compound, a 1,4-dihydropyridine derivative, is exposure to light (photodegradation).[3][4] This class of compounds is known to be highly light-sensitive, especially in solution, leading to oxidation of the dihydropyridine ring and a loss of biological activity.[9][12]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][13]
Q3: What are the optimal storage conditions for a this compound stock solution?
A3: To ensure stability, stock solutions should be stored protected from light in tightly sealed containers.[1][7] For short-term storage (up to one month), -20°C is acceptable. For long-term storage (up to six months), -80°C is recommended.[1][2] It is also crucial to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q4: How should I handle the stock solution during my experiments to minimize degradation?
A4: Minimize the exposure of the solution to light by working under subdued lighting conditions and using amber-colored or foil-wrapped tubes.[7][8] Keep the solution on ice when not in use to minimize thermal degradation. Thaw aliquots immediately before use and discard any unused portion of the thawed aliquot.
Q5: Can I sterilize my this compound stock solution by autoclaving?
A5: No, high temperatures can cause degradation.[14] If sterile filtration is required, use a 0.22 µm filter that is compatible with your solvent (e.g., a PTFE syringe filter for DMSO-based solutions).
Data on Storage Stability
The following table summarizes recommended storage conditions to enhance the stability of this compound stock solutions.
| Parameter | Recommendation | Rationale | References |
| Solvent | DMSO | High solubility and commonly used for this class of compounds. | [1][13] |
| Temperature | -20°C (short-term, ≤ 1 month) -80°C (long-term, ≤ 6 months) | Lower temperatures slow down chemical degradation processes. | [1][2] |
| Light Exposure | Protect from light at all times (use amber vials or foil wrapping). | This compound is a 1,4-dihydropyridine derivative and is highly susceptible to photodegradation. | [3][4][7][8] |
| Storage Container | Tightly sealed, single-use aliquots. | Prevents solvent evaporation and contamination. Aliquoting minimizes degradation from repeated freeze-thaw cycles. | [1][2] |
| pH (for aqueous dilutions) | Avoid alkaline conditions (pH > 8). | The related compound nisoldipine shows significant hydrolytic degradation at alkaline pH. | [11] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials: this compound powder, high-purity DMSO, sterile amber-colored microcentrifuge tubes or clear tubes to be wrapped in aluminum foil, precision balance, and appropriate personal protective equipment (PPE).
-
Procedure:
-
Work in an area with subdued lighting.[8]
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 370.40 g/mol , dissolve 3.704 mg in 1 mL of DMSO).
-
Vortex or sonicate briefly at room temperature until the powder is completely dissolved.[13]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Label the tubes clearly with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
-
Protocol 2: Forced Degradation Study to Assess Stability
-
Objective: To evaluate the stability of a this compound solution under various stress conditions (light, temperature, pH).
-
Procedure:
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile for better compatibility with HPLC mobile phases).
-
Divide the solution into several amber and clear vials.
-
Photostability: Expose the clear vials to a controlled light source (e.g., a photostability chamber with a D65 lamp) for a defined period. Keep the amber vials as dark controls.[3]
-
Thermal Stability: Store vials at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (-20°C or -80°C) as a control.[11]
-
pH Stability: Dilute the stock solution in aqueous buffers of different pH values (e.g., pH 4, 7, 9) and store at a controlled temperature.[11]
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take samples from each condition.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.[11][15]
-
Calculate the percentage degradation over time for each condition.
-
Visualizations
Caption: Potential photodegradation pathway of this compound.
Caption: Recommended workflow for preparing and storing stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. UV derivative spectrophotometric study of the photochemical degradation of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. lfatabletpresses.com [lfatabletpresses.com]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 9. PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW | Semantic Scholar [semanticscholar.org]
- 10. brightstarcare.com [brightstarcare.com]
- 11. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.eu [file.medchemexpress.eu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Dehydronitrosonisoldipine Electrophysiology Recordings
Welcome to the technical support center for researchers utilizing Dehydronitrosonisoldipine in electrophysiological studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common artifacts and issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected electrophysiological effects?
This compound is a derivative of nisoldipine (B1678946), a dihydropyridine (B1217469) calcium channel blocker.[1][2][3][4] As such, it is expected to inhibit the transmembrane influx of calcium into vascular smooth muscle and cardiac muscle by targeting L-type calcium channels.[3][4] This action can lead to vasodilation and alterations in cardiac contractility.[3][4] Additionally, the "nitroso" component suggests that it is a nitric oxide (NO) donor. NO is a signaling molecule known to modulate the activity of various cardiac ion channels through both cGMP-dependent and independent pathways.[5] Therefore, the compound may have complex effects on cellular electrophysiology beyond simple calcium channel blockade.
Q2: I'm observing a slow, continuous drift in my baseline after applying this compound. What could be the cause?
Slow baseline drifts are a common issue in electrophysiology and can be caused by several factors. When using this compound, consider the following possibilities:
-
Compound-related effects: The vasodilatory properties of the dihydropyridine component or the signaling effects of nitric oxide could be causing gradual changes in cell volume, membrane properties, or the electrode-cell interface.
-
Electrode Instability: The compound might be interacting with the Ag/AgCl electrode, leading to a changing junction potential.
-
Seal Instability: The nitric oxide component could be affecting the cell membrane's health or the integrity of the giga-seal in patch-clamp experiments.
-
Perfusion System Issues: Inconsistent flow rates or temperature fluctuations in your perfusion system can also manifest as baseline drift.
Q3: My signal-to-noise ratio has significantly decreased after drug application. How can I improve it?
A decrease in signal-to-noise ratio can be attributed to either a reduction in the signal amplitude or an increase in the noise level. Here are some troubleshooting steps:
-
Check Your Grounding: Ensure all components of your setup are connected to a common ground to prevent ground loops. A poor ground connection is a frequent source of electrical noise.
-
Shielding: Verify that your Faraday cage is properly closed and grounded to shield the setup from external electromagnetic interference.
-
Perfusion and Tubing: Ensure that the perfusion lines are not introducing mechanical vibrations or electrical noise.
-
Vehicle Control: Run a control experiment with the vehicle (e.g., DMSO) used to dissolve this compound to rule out any effects of the solvent itself.
Q4: I am seeing high-frequency noise in my recordings after applying the compound. What is the likely source?
High-frequency noise is often due to environmental electrical interference. Common sources include:
-
60/50 Hz Line Noise: This is the most common type of electrical noise from power lines.
-
Equipment Interference: Nearby equipment such as centrifuges, pumps, or computer monitors can be sources of high-frequency noise.
-
Lighting: Fluorescent lights can introduce significant noise.
To troubleshoot, systematically turn off non-essential equipment in the room to identify the source. If the noise persists, ensure your headstage and cables are properly shielded.
Troubleshooting Guides
Issue 1: Baseline Instability and Drift
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound-Induced Cellular Changes | 1. Allow for a longer equilibration period after drug application for the effects to stabilize. 2. Monitor cell health and morphology visually if possible. 3. Use a lower concentration of the compound if the effect is too pronounced. | A more stable baseline after the initial equilibration period. |
| Electrode Junction Potential Drift | 1. Ensure your reference electrode is properly chlorided and stable. 2. Use a salt bridge with a known and stable junction potential. 3. Zero the amplifier potential immediately before recording. | Minimized drift originating from the electrode interface. |
| Seal Instability (Patch Clamp) | 1. Monitor the seal resistance throughout the experiment. 2. If the seal deteriorates after drug application, it may indicate a cytotoxic effect at the concentration used. Consider lowering the concentration. 3. Ensure the pipette solution is optimal for maintaining seal integrity. | Maintenance of a stable high-resistance seal. |
| Perfusion System Instability | 1. Check for and eliminate any bubbles in the perfusion lines. 2. Ensure a constant and gentle flow rate. 3. Use a temperature controller to maintain a stable temperature in the recording chamber. | A stable baseline free from flow or temperature-induced artifacts. |
Issue 2: Increased Noise
| Type of Noise | Identification | Troubleshooting Steps | Expected Outcome |
| 60/50 Hz Line Noise | A sharp peak at 60 Hz (or 50 Hz) and its harmonics in the power spectrum. | 1. Ensure proper grounding of all equipment to a single point. 2. Use a high-quality, well-shielded Faraday cage. 3. Try a hum eliminator or a notch filter (use with caution as it can distort the signal). | Significant reduction or elimination of the 60/50 Hz peak. |
| High-Frequency "Fuzzy" Noise | Broad-spectrum increase in high-frequency components. | 1. Systematically power down non-essential lab equipment to identify the source. 2. Ensure the headstage is securely connected and shielded. 3. Keep recording and reference electrodes away from noise sources. | A cleaner baseline with reduced high-frequency components. |
| Low-Frequency "Wandering" Noise | Slow, irregular fluctuations in the baseline. | 1. Check for mechanical vibrations from the building or equipment (e.g., air conditioning). 2. Ensure the recording setup is on a vibration-isolation table. 3. Check for drafts or temperature changes in the room. | A more stable and less wandering baseline. |
Experimental Protocols
Protocol 1: Vehicle Control Experiment
Objective: To determine if the observed artifacts are due to this compound or the solvent used for its dilution.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a vehicle control solution containing the same final concentration of the solvent as in your drug-containing solution, but without the drug.
-
Establish a stable baseline recording in your standard extracellular or intracellular solution.
-
Perfuse the preparation with the vehicle control solution for the same duration as you would for the drug application.
-
Record the electrophysiological parameters and observe for any artifacts that mimic those seen with the drug.
-
Wash out the vehicle control and ensure the recording returns to the initial baseline.
Protocol 2: Concentration-Response Curve for Artifact Onset
Objective: To identify the concentration at which recording artifacts become significant.
Methodology:
-
Prepare serial dilutions of this compound, starting from a concentration below the expected effective range up to a concentration where artifacts are consistently observed.
-
Establish a stable baseline recording.
-
Apply the lowest concentration of the drug and record for a set period.
-
Wash out the drug and allow the recording to return to baseline.
-
Repeat steps 3 and 4 for each concentration in ascending order.
-
Analyze the recordings to determine the threshold concentration at which specific artifacts (e.g., baseline drift, noise) appear or become unacceptable.
Visualizations
Caption: Experimental workflow for identifying and troubleshooting artifacts.
Caption: Putative signaling pathways of this compound.
References
- 1. [Effect of the calcium antagonist nisoldipine on electrophysiologic parameters in the human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of nisoldipine on electrophysiological parameters in patients pretreated with beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Nisoldipine? [synapse.patsnap.com]
- 5. Cardiac electrophysiological effects of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dehydronitrosonisoldipine Electrophysiology Recordings
Welcome to the technical support center for researchers utilizing Dehydronitrosonisoldipine in electrophysiological studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common artifacts and issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected electrophysiological effects?
This compound is a derivative of nisoldipine, a dihydropyridine calcium channel blocker.[1][2][3][4] As such, it is expected to inhibit the transmembrane influx of calcium into vascular smooth muscle and cardiac muscle by targeting L-type calcium channels.[3][4] This action can lead to vasodilation and alterations in cardiac contractility.[3][4] Additionally, the "nitroso" component suggests that it is a nitric oxide (NO) donor. NO is a signaling molecule known to modulate the activity of various cardiac ion channels through both cGMP-dependent and independent pathways.[5] Therefore, the compound may have complex effects on cellular electrophysiology beyond simple calcium channel blockade.
Q2: I'm observing a slow, continuous drift in my baseline after applying this compound. What could be the cause?
Slow baseline drifts are a common issue in electrophysiology and can be caused by several factors. When using this compound, consider the following possibilities:
-
Compound-related effects: The vasodilatory properties of the dihydropyridine component or the signaling effects of nitric oxide could be causing gradual changes in cell volume, membrane properties, or the electrode-cell interface.
-
Electrode Instability: The compound might be interacting with the Ag/AgCl electrode, leading to a changing junction potential.
-
Seal Instability: The nitric oxide component could be affecting the cell membrane's health or the integrity of the giga-seal in patch-clamp experiments.
-
Perfusion System Issues: Inconsistent flow rates or temperature fluctuations in your perfusion system can also manifest as baseline drift.
Q3: My signal-to-noise ratio has significantly decreased after drug application. How can I improve it?
A decrease in signal-to-noise ratio can be attributed to either a reduction in the signal amplitude or an increase in the noise level. Here are some troubleshooting steps:
-
Check Your Grounding: Ensure all components of your setup are connected to a common ground to prevent ground loops. A poor ground connection is a frequent source of electrical noise.
-
Shielding: Verify that your Faraday cage is properly closed and grounded to shield the setup from external electromagnetic interference.
-
Perfusion and Tubing: Ensure that the perfusion lines are not introducing mechanical vibrations or electrical noise.
-
Vehicle Control: Run a control experiment with the vehicle (e.g., DMSO) used to dissolve this compound to rule out any effects of the solvent itself.
Q4: I am seeing high-frequency noise in my recordings after applying the compound. What is the likely source?
High-frequency noise is often due to environmental electrical interference. Common sources include:
-
60/50 Hz Line Noise: This is the most common type of electrical noise from power lines.
-
Equipment Interference: Nearby equipment such as centrifuges, pumps, or computer monitors can be sources of high-frequency noise.
-
Lighting: Fluorescent lights can introduce significant noise.
To troubleshoot, systematically turn off non-essential equipment in the room to identify the source. If the noise persists, ensure your headstage and cables are properly shielded.
Troubleshooting Guides
Issue 1: Baseline Instability and Drift
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound-Induced Cellular Changes | 1. Allow for a longer equilibration period after drug application for the effects to stabilize. 2. Monitor cell health and morphology visually if possible. 3. Use a lower concentration of the compound if the effect is too pronounced. | A more stable baseline after the initial equilibration period. |
| Electrode Junction Potential Drift | 1. Ensure your reference electrode is properly chlorided and stable. 2. Use a salt bridge with a known and stable junction potential. 3. Zero the amplifier potential immediately before recording. | Minimized drift originating from the electrode interface. |
| Seal Instability (Patch Clamp) | 1. Monitor the seal resistance throughout the experiment. 2. If the seal deteriorates after drug application, it may indicate a cytotoxic effect at the concentration used. Consider lowering the concentration. 3. Ensure the pipette solution is optimal for maintaining seal integrity. | Maintenance of a stable high-resistance seal. |
| Perfusion System Instability | 1. Check for and eliminate any bubbles in the perfusion lines. 2. Ensure a constant and gentle flow rate. 3. Use a temperature controller to maintain a stable temperature in the recording chamber. | A stable baseline free from flow or temperature-induced artifacts. |
Issue 2: Increased Noise
| Type of Noise | Identification | Troubleshooting Steps | Expected Outcome |
| 60/50 Hz Line Noise | A sharp peak at 60 Hz (or 50 Hz) and its harmonics in the power spectrum. | 1. Ensure proper grounding of all equipment to a single point. 2. Use a high-quality, well-shielded Faraday cage. 3. Try a hum eliminator or a notch filter (use with caution as it can distort the signal). | Significant reduction or elimination of the 60/50 Hz peak. |
| High-Frequency "Fuzzy" Noise | Broad-spectrum increase in high-frequency components. | 1. Systematically power down non-essential lab equipment to identify the source. 2. Ensure the headstage is securely connected and shielded. 3. Keep recording and reference electrodes away from noise sources. | A cleaner baseline with reduced high-frequency components. |
| Low-Frequency "Wandering" Noise | Slow, irregular fluctuations in the baseline. | 1. Check for mechanical vibrations from the building or equipment (e.g., air conditioning). 2. Ensure the recording setup is on a vibration-isolation table. 3. Check for drafts or temperature changes in the room. | A more stable and less wandering baseline. |
Experimental Protocols
Protocol 1: Vehicle Control Experiment
Objective: To determine if the observed artifacts are due to this compound or the solvent used for its dilution.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a vehicle control solution containing the same final concentration of the solvent as in your drug-containing solution, but without the drug.
-
Establish a stable baseline recording in your standard extracellular or intracellular solution.
-
Perfuse the preparation with the vehicle control solution for the same duration as you would for the drug application.
-
Record the electrophysiological parameters and observe for any artifacts that mimic those seen with the drug.
-
Wash out the vehicle control and ensure the recording returns to the initial baseline.
Protocol 2: Concentration-Response Curve for Artifact Onset
Objective: To identify the concentration at which recording artifacts become significant.
Methodology:
-
Prepare serial dilutions of this compound, starting from a concentration below the expected effective range up to a concentration where artifacts are consistently observed.
-
Establish a stable baseline recording.
-
Apply the lowest concentration of the drug and record for a set period.
-
Wash out the drug and allow the recording to return to baseline.
-
Repeat steps 3 and 4 for each concentration in ascending order.
-
Analyze the recordings to determine the threshold concentration at which specific artifacts (e.g., baseline drift, noise) appear or become unacceptable.
Visualizations
Caption: Experimental workflow for identifying and troubleshooting artifacts.
Caption: Putative signaling pathways of this compound.
References
- 1. [Effect of the calcium antagonist nisoldipine on electrophysiologic parameters in the human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of nisoldipine on electrophysiological parameters in patients pretreated with beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Nisoldipine? [synapse.patsnap.com]
- 5. Cardiac electrophysiological effects of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydronitrosonisoldipine interference with common laboratory reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with Dehydronitrosonisoldipine. The information is based on the chemical properties of its core moieties: a 1,4-dihydropyridine (DHP) ring and a nitroso group.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: this compound's stability is primarily influenced by its 1,4-dihydropyridine (DHP) structure, which is susceptible to light and oxidation.[1][2] Exposure to light, particularly UV, can lead to the aromatization of the DHP ring to a pyridine derivative, resulting in a loss of biological activity.[1][2] The stability of the DHP ring is also pH-dependent, with potential for degradation under both acidic and basic conditions.[3] Additionally, the nitroso group may exhibit reactivity, particularly with reducing agents.
Q2: How should I store this compound solutions?
A2: To ensure maximum stability, this compound solutions should be stored protected from light in a tightly sealed container. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. It is crucial to use amber vials or wrap containers in aluminum foil to prevent photodegradation.[4]
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can often be attributed to the degradation of the compound.[5] Given its photosensitivity, even ambient laboratory light can lead to gradual degradation over the course of an experiment, altering the effective concentration of the active compound.[4] It is also possible that the compound is interfering with the assay itself. Refer to the troubleshooting guides below for more specific issues.
Troubleshooting Guides
Issue 1: Suspected Compound Degradation
Symptoms:
-
Loss of expected biological activity over time.
-
Appearance of unknown peaks in chromatography (HPLC, LC-MS).
-
Visible color change in the solution.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected degradation of this compound.
Potential Degradation Pathway:
The primary degradation pathway for 1,4-dihydropyridines like this compound is oxidation to the corresponding pyridine derivative, which is pharmacologically inactive.[1]
Caption: Primary degradation pathway of the 1,4-dihydropyridine ring.
Issue 2: Potential Assay Interference
This compound, due to its chemical structure, may interfere with various common laboratory assays.
Table 1: Summary of Potential Interferences
| Assay Type | Potential Interference Mechanism | Recommendations |
| Absorbance-Based Assays | The 1,4-dihydropyridine ring has a characteristic UV absorbance.[6] The compound itself may absorb light at the detection wavelength, leading to false positive or negative results. | Run a control with the compound alone (no other assay components) to measure its intrinsic absorbance at the assay wavelength. Subtract this background from the experimental values.[7] |
| Fluorescence-Based Assays | The compound may be fluorescent itself (autofluorescence) or may quench the fluorescence of the reporter molecule.[8] | Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If interference is observed, consider using a different fluorophore with a shifted spectrum. |
| Luciferase-Based Assays | Some dihydropyridine compounds have been shown to inhibit luciferase enzymes.[9] This can lead to a false interpretation of the biological effect. | Perform a counter-screen with the luciferase enzyme in the absence of the primary biological target to determine if this compound directly inhibits the reporter enzyme.[10] |
| Nitrate/Nitrite Assays | S-nitroso compounds can interfere with assays that require the reduction of nitrate to nitrite, such as the Griess assay.[11] | If measuring nitrate/nitrite, consider alternative methods that do not involve a cadmium reduction step or validate the assay in the presence of the compound. |
| Protein Quantification Assays | BCA Assay: Reducing agents can interfere with the BCA assay.[12][13] While the nitroso group is an oxidizing agent, its reactivity in the assay should be considered. Bradford Assay: While generally more resistant to reducing agents, high concentrations of certain compounds can interfere.[14][15] | It is advisable to perform a control by spiking a known amount of protein standard with this compound to see if it affects the reading. If interference is observed, protein precipitation prior to quantification may be necessary.[16] |
| Enzymatic Assays | The compound may directly inhibit or activate the enzyme being studied, independent of the intended biological target. | Run the assay with and without the enzyme to see if the compound has any effect on the substrate or detection system. Also, consider performing the assay with a structurally related but inactive compound as a negative control.[17] |
Troubleshooting Workflow for Assay Interference:
Caption: Logical workflow to identify the source of assay interference.
Experimental Protocols
Protocol 1: Assessment of this compound Photostability
Objective: To determine the stability of this compound in a specific solvent under defined light conditions.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Amber and clear glass vials
-
Calibrated light source (or ambient laboratory light)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into two sets of vials: one set of amber vials (light-protected control) and one set of clear vials (light-exposed sample).
-
Place the clear vials under the light source for defined periods (e.g., 0, 1, 2, 4, 8, 24 hours). Keep the amber vials wrapped in foil at the same temperature.
-
At each time point, take a sample from both the clear and amber vials.
-
Analyze the samples by HPLC or LC-MS to determine the remaining concentration of this compound.[18][19]
-
Compare the chromatograms of the light-exposed samples to the light-protected controls to identify degradation products.
Data Analysis:
-
Plot the percentage of remaining this compound against time for both conditions.
-
Calculate the degradation rate constant and half-life under the specific light conditions.
Protocol 2: General Protocol for Assessing Assay Interference
Objective: To determine if this compound interferes with a specific assay readout.
Materials:
-
This compound
-
All components of the primary assay (buffer, substrates, enzymes, detection reagents)
-
Microplate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Compound-Only Control:
-
In a microplate, add this compound at the same concentrations used in the main experiment to wells containing only the assay buffer.
-
Read the plate using the same detection method as the main assay. This will determine if the compound itself contributes to the signal.
-
-
Assay Components Control (minus one key element):
-
Set up control wells containing all assay components except for one key element (e.g., the primary enzyme or the substrate).
-
Add this compound at various concentrations.
-
This helps to identify if the compound interacts with other assay components to produce a signal.
-
-
Direct Reporter Enzyme Inhibition (for assays like luciferase or ELISA):
-
Set up a reaction with just the reporter enzyme (e.g., luciferase or HRP) and its substrate.
-
Add this compound at various concentrations to determine if it directly inhibits the detection enzyme.[7]
-
Data Analysis:
-
If the compound-only control shows a significant signal, this background should be subtracted from the experimental data.
-
If the compound shows activity in the absence of the primary biological target, it indicates off-target effects or assay interference.
-
If direct inhibition of a reporter enzyme is observed, the results of the primary screen may be invalid.
References
- 1. scispace.com [scispace.com]
- 2. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pHo on calcium channel block by amlodipine, a charged dihydropyridine compound. Implications for location of the dihydropyridine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Interference by S-nitroso compounds with the measurement of nitrate in methods requiring reduction of nitrate to nitrite by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
Dehydronitrosonisoldipine interference with common laboratory reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with Dehydronitrosonisoldipine. The information is based on the chemical properties of its core moieties: a 1,4-dihydropyridine (B1200194) (DHP) ring and a nitroso group.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: this compound's stability is primarily influenced by its 1,4-dihydropyridine (DHP) structure, which is susceptible to light and oxidation.[1][2] Exposure to light, particularly UV, can lead to the aromatization of the DHP ring to a pyridine (B92270) derivative, resulting in a loss of biological activity.[1][2] The stability of the DHP ring is also pH-dependent, with potential for degradation under both acidic and basic conditions.[3] Additionally, the nitroso group may exhibit reactivity, particularly with reducing agents.
Q2: How should I store this compound solutions?
A2: To ensure maximum stability, this compound solutions should be stored protected from light in a tightly sealed container. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. It is crucial to use amber vials or wrap containers in aluminum foil to prevent photodegradation.[4]
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can often be attributed to the degradation of the compound.[5] Given its photosensitivity, even ambient laboratory light can lead to gradual degradation over the course of an experiment, altering the effective concentration of the active compound.[4] It is also possible that the compound is interfering with the assay itself. Refer to the troubleshooting guides below for more specific issues.
Troubleshooting Guides
Issue 1: Suspected Compound Degradation
Symptoms:
-
Loss of expected biological activity over time.
-
Appearance of unknown peaks in chromatography (HPLC, LC-MS).
-
Visible color change in the solution.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected degradation of this compound.
Potential Degradation Pathway:
The primary degradation pathway for 1,4-dihydropyridines like this compound is oxidation to the corresponding pyridine derivative, which is pharmacologically inactive.[1]
Caption: Primary degradation pathway of the 1,4-dihydropyridine ring.
Issue 2: Potential Assay Interference
This compound, due to its chemical structure, may interfere with various common laboratory assays.
Table 1: Summary of Potential Interferences
| Assay Type | Potential Interference Mechanism | Recommendations |
| Absorbance-Based Assays | The 1,4-dihydropyridine ring has a characteristic UV absorbance.[6] The compound itself may absorb light at the detection wavelength, leading to false positive or negative results. | Run a control with the compound alone (no other assay components) to measure its intrinsic absorbance at the assay wavelength. Subtract this background from the experimental values.[7] |
| Fluorescence-Based Assays | The compound may be fluorescent itself (autofluorescence) or may quench the fluorescence of the reporter molecule.[8] | Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If interference is observed, consider using a different fluorophore with a shifted spectrum. |
| Luciferase-Based Assays | Some dihydropyridine (B1217469) compounds have been shown to inhibit luciferase enzymes.[9] This can lead to a false interpretation of the biological effect. | Perform a counter-screen with the luciferase enzyme in the absence of the primary biological target to determine if this compound directly inhibits the reporter enzyme.[10] |
| Nitrate (B79036)/Nitrite (B80452) Assays | S-nitroso compounds can interfere with assays that require the reduction of nitrate to nitrite, such as the Griess assay.[11] | If measuring nitrate/nitrite, consider alternative methods that do not involve a cadmium reduction step or validate the assay in the presence of the compound. |
| Protein Quantification Assays | BCA Assay: Reducing agents can interfere with the BCA assay.[12][13] While the nitroso group is an oxidizing agent, its reactivity in the assay should be considered. Bradford Assay: While generally more resistant to reducing agents, high concentrations of certain compounds can interfere.[14][15] | It is advisable to perform a control by spiking a known amount of protein standard with this compound to see if it affects the reading. If interference is observed, protein precipitation prior to quantification may be necessary.[16] |
| Enzymatic Assays | The compound may directly inhibit or activate the enzyme being studied, independent of the intended biological target. | Run the assay with and without the enzyme to see if the compound has any effect on the substrate or detection system. Also, consider performing the assay with a structurally related but inactive compound as a negative control.[17] |
Troubleshooting Workflow for Assay Interference:
Caption: Logical workflow to identify the source of assay interference.
Experimental Protocols
Protocol 1: Assessment of this compound Photostability
Objective: To determine the stability of this compound in a specific solvent under defined light conditions.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Amber and clear glass vials
-
Calibrated light source (or ambient laboratory light)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into two sets of vials: one set of amber vials (light-protected control) and one set of clear vials (light-exposed sample).
-
Place the clear vials under the light source for defined periods (e.g., 0, 1, 2, 4, 8, 24 hours). Keep the amber vials wrapped in foil at the same temperature.
-
At each time point, take a sample from both the clear and amber vials.
-
Analyze the samples by HPLC or LC-MS to determine the remaining concentration of this compound.[18][19]
-
Compare the chromatograms of the light-exposed samples to the light-protected controls to identify degradation products.
Data Analysis:
-
Plot the percentage of remaining this compound against time for both conditions.
-
Calculate the degradation rate constant and half-life under the specific light conditions.
Protocol 2: General Protocol for Assessing Assay Interference
Objective: To determine if this compound interferes with a specific assay readout.
Materials:
-
This compound
-
All components of the primary assay (buffer, substrates, enzymes, detection reagents)
-
Microplate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Compound-Only Control:
-
In a microplate, add this compound at the same concentrations used in the main experiment to wells containing only the assay buffer.
-
Read the plate using the same detection method as the main assay. This will determine if the compound itself contributes to the signal.
-
-
Assay Components Control (minus one key element):
-
Set up control wells containing all assay components except for one key element (e.g., the primary enzyme or the substrate).
-
Add this compound at various concentrations.
-
This helps to identify if the compound interacts with other assay components to produce a signal.
-
-
Direct Reporter Enzyme Inhibition (for assays like luciferase or ELISA):
-
Set up a reaction with just the reporter enzyme (e.g., luciferase or HRP) and its substrate.
-
Add this compound at various concentrations to determine if it directly inhibits the detection enzyme.[7]
-
Data Analysis:
-
If the compound-only control shows a significant signal, this background should be subtracted from the experimental data.
-
If the compound shows activity in the absence of the primary biological target, it indicates off-target effects or assay interference.
-
If direct inhibition of a reporter enzyme is observed, the results of the primary screen may be invalid.
References
- 1. scispace.com [scispace.com]
- 2. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pHo on calcium channel block by amlodipine, a charged dihydropyridine compound. Implications for location of the dihydropyridine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Interference by S-nitroso compounds with the measurement of nitrate in methods requiring reduction of nitrate to nitrite by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Comparative Analysis of Dehydronitrosonisoldipine and Nisoldipine: Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dehydronitrosonisoldipine and its parent compound, nisoldipine (B1678946). While both originate from the same chemical scaffold, their pharmacological activities and therapeutic targets diverge significantly. This document outlines their respective mechanisms of action, summarizes key quantitative data, and provides illustrative diagrams to clarify their distinct cellular pathways.
Overview
Nisoldipine is a well-established dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension.[1][2][3] Its therapeutic effect is achieved through the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][4][5] In contrast, this compound, a derivative of nisoldipine, has emerged as a potent and irreversible inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1), a key mediator of axon degeneration.[4] This positions this compound as a promising candidate for research into neurodegenerative disorders. While one source also refers to it as a calcium channel antagonist, its primary and more potent activity appears to be SARM1 inhibition.[4][5]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key pharmacological and physical properties of this compound and nisoldipine.
| Feature | This compound | Nisoldipine |
| Primary Mechanism of Action | Irreversible SARM1 inhibitor[4] | L-type calcium channel blocker[1][3][5] |
| Therapeutic Indication | Investigational for neurodegenerative disorders[4] | Hypertension, Angina Pectoris[2][3] |
| Cellular Target | SARM1 protein[4] | Voltage-gated L-type calcium channels[1][5] |
| Reported IC50 | 4 µM (in SARM1-dN-expression cells)[4] | Not applicable for this mechanism |
| Chemical Formula | C20H22N2O5[5] | C20H24N2O6[2] |
| Physiological Effect | Inhibition of axon degeneration[4] | Vasodilation, reduction of blood pressure[1][5] |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic applications of this compound and nisoldipine stem from their different molecular targets and signaling pathways.
This compound: SARM1 Inhibition Pathway
This compound acts by blocking the activation of SARM1, a protein that plays a critical role in the initiation of programmed axon degeneration. Under conditions of axonal injury or stress, SARM1 is activated, leading to the depletion of NAD+ and subsequent axonal destruction. By irreversibly inhibiting SARM1 activation, this compound preserves axonal integrity.
Caption: Mechanism of this compound in preventing axon degeneration.
Nisoldipine: Calcium Channel Blockade and Vasodilation
Nisoldipine's antihypertensive effect is a direct result of its ability to block L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, which is essential for muscle contraction. The resulting relaxation of the vascular smooth muscle leads to vasodilation and a decrease in peripheral vascular resistance.
Caption: Mechanism of nisoldipine-induced vasodilation.
Experimental Protocols
Detailed experimental protocols for assessing the efficacy of these compounds would be specific to their therapeutic targets.
Assessment of SARM1 Inhibition by this compound (Conceptual Workflow)
A typical experimental workflow to determine the efficacy of a SARM1 inhibitor like this compound would involve cell-based assays.
Caption: Experimental workflow for assessing SARM1 inhibitor efficacy.
Methodology:
-
Cell Culture: Primary dorsal root ganglion (DRG) neurons would be cultured in vitro.
-
Compound Treatment: Neurons would be pre-incubated with a range of concentrations of this compound.
-
Induction of Axonopathy: Axon degeneration would be induced using a neurotoxic agent such as vincristine.
-
Measurement of SARM1 Activity: Cellular levels of cyclic ADP-ribose (cADPR), a product of SARM1 enzymatic activity, would be quantified using techniques like mass spectrometry or specific immunoassays.
-
Assessment of Axon Integrity: Axon degeneration would be visualized and quantified using microscopy and immunofluorescence staining for axonal markers (e.g., β-III tubulin).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound on SARM1 activity would be calculated from the cADPR measurements. A dose-response curve for the neuroprotective effect would be generated based on the axon degeneration data.
Assessment of Vasodilatory Efficacy of Nisoldipine
The vasodilatory properties of nisoldipine are typically assessed using ex vivo organ bath experiments with isolated arterial rings.
Methodology:
-
Tissue Preparation: Arterial segments (e.g., rat aorta or mesenteric artery) are isolated and mounted in an organ bath containing a physiological salt solution.
-
Induction of Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent like phenylephrine (B352888) or potassium chloride.
-
Cumulative Concentration-Response Curve: Nisoldipine is added to the organ bath in a cumulative manner, and the relaxation of the arterial ring is measured at each concentration using an isometric force transducer.
-
Data Analysis: The percentage of relaxation at each concentration is calculated relative to the pre-contracted tension. A concentration-response curve is plotted, and the EC50 (half-maximal effective concentration) is determined to quantify the potency of nisoldipine as a vasodilator.
Conclusion
This compound and nisoldipine, despite their structural similarity, are pharmacologically distinct molecules with different mechanisms of action and therapeutic potentials. Nisoldipine is a well-characterized vasodilator that acts via calcium channel blockade, making it an effective antihypertensive agent. This compound, on the other hand, is an investigational SARM1 inhibitor with potential applications in the treatment of neurodegenerative diseases. This guide highlights the importance of understanding the specific molecular targets of drug candidates to guide their development and clinical application. Further research into the efficacy and safety of this compound is warranted to explore its full therapeutic potential.
References
A Comparative Analysis of Dehydronitrosonisoldipine and Nisoldipine: Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dehydronitrosonisoldipine and its parent compound, nisoldipine. While both originate from the same chemical scaffold, their pharmacological activities and therapeutic targets diverge significantly. This document outlines their respective mechanisms of action, summarizes key quantitative data, and provides illustrative diagrams to clarify their distinct cellular pathways.
Overview
Nisoldipine is a well-established dihydropyridine calcium channel blocker widely used in the management of hypertension.[1][2][3] Its therapeutic effect is achieved through the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][4][5] In contrast, this compound, a derivative of nisoldipine, has emerged as a potent and irreversible inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1), a key mediator of axon degeneration.[4] This positions this compound as a promising candidate for research into neurodegenerative disorders. While one source also refers to it as a calcium channel antagonist, its primary and more potent activity appears to be SARM1 inhibition.[4][5]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key pharmacological and physical properties of this compound and nisoldipine.
| Feature | This compound | Nisoldipine |
| Primary Mechanism of Action | Irreversible SARM1 inhibitor[4] | L-type calcium channel blocker[1][3][5] |
| Therapeutic Indication | Investigational for neurodegenerative disorders[4] | Hypertension, Angina Pectoris[2][3] |
| Cellular Target | SARM1 protein[4] | Voltage-gated L-type calcium channels[1][5] |
| Reported IC50 | 4 µM (in SARM1-dN-expression cells)[4] | Not applicable for this mechanism |
| Chemical Formula | C20H22N2O5[5] | C20H24N2O6[2] |
| Physiological Effect | Inhibition of axon degeneration[4] | Vasodilation, reduction of blood pressure[1][5] |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic applications of this compound and nisoldipine stem from their different molecular targets and signaling pathways.
This compound: SARM1 Inhibition Pathway
This compound acts by blocking the activation of SARM1, a protein that plays a critical role in the initiation of programmed axon degeneration. Under conditions of axonal injury or stress, SARM1 is activated, leading to the depletion of NAD+ and subsequent axonal destruction. By irreversibly inhibiting SARM1 activation, this compound preserves axonal integrity.
Caption: Mechanism of this compound in preventing axon degeneration.
Nisoldipine: Calcium Channel Blockade and Vasodilation
Nisoldipine's antihypertensive effect is a direct result of its ability to block L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, which is essential for muscle contraction. The resulting relaxation of the vascular smooth muscle leads to vasodilation and a decrease in peripheral vascular resistance.
Caption: Mechanism of nisoldipine-induced vasodilation.
Experimental Protocols
Detailed experimental protocols for assessing the efficacy of these compounds would be specific to their therapeutic targets.
Assessment of SARM1 Inhibition by this compound (Conceptual Workflow)
A typical experimental workflow to determine the efficacy of a SARM1 inhibitor like this compound would involve cell-based assays.
Caption: Experimental workflow for assessing SARM1 inhibitor efficacy.
Methodology:
-
Cell Culture: Primary dorsal root ganglion (DRG) neurons would be cultured in vitro.
-
Compound Treatment: Neurons would be pre-incubated with a range of concentrations of this compound.
-
Induction of Axonopathy: Axon degeneration would be induced using a neurotoxic agent such as vincristine.
-
Measurement of SARM1 Activity: Cellular levels of cyclic ADP-ribose (cADPR), a product of SARM1 enzymatic activity, would be quantified using techniques like mass spectrometry or specific immunoassays.
-
Assessment of Axon Integrity: Axon degeneration would be visualized and quantified using microscopy and immunofluorescence staining for axonal markers (e.g., β-III tubulin).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound on SARM1 activity would be calculated from the cADPR measurements. A dose-response curve for the neuroprotective effect would be generated based on the axon degeneration data.
Assessment of Vasodilatory Efficacy of Nisoldipine
The vasodilatory properties of nisoldipine are typically assessed using ex vivo organ bath experiments with isolated arterial rings.
Methodology:
-
Tissue Preparation: Arterial segments (e.g., rat aorta or mesenteric artery) are isolated and mounted in an organ bath containing a physiological salt solution.
-
Induction of Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent like phenylephrine or potassium chloride.
-
Cumulative Concentration-Response Curve: Nisoldipine is added to the organ bath in a cumulative manner, and the relaxation of the arterial ring is measured at each concentration using an isometric force transducer.
-
Data Analysis: The percentage of relaxation at each concentration is calculated relative to the pre-contracted tension. A concentration-response curve is plotted, and the EC50 (half-maximal effective concentration) is determined to quantify the potency of nisoldipine as a vasodilator.
Conclusion
This compound and nisoldipine, despite their structural similarity, are pharmacologically distinct molecules with different mechanisms of action and therapeutic potentials. Nisoldipine is a well-characterized vasodilator that acts via calcium channel blockade, making it an effective antihypertensive agent. This compound, on the other hand, is an investigational SARM1 inhibitor with potential applications in the treatment of neurodegenerative diseases. This guide highlights the importance of understanding the specific molecular targets of drug candidates to guide their development and clinical application. Further research into the efficacy and safety of this compound is warranted to explore its full therapeutic potential.
References
Dehydronitrosonisoldipine vs. Other Dihydropyridine Derivatives: A Comparative Guide for Researchers
A new frontier in dihydropyridine (B1217469) research emerges with Dehydronitrosonisoldipine, a derivative of the classic calcium channel blocker Nisoldipine. While structurally related to traditional dihydropyridines used in cardiovascular medicine, this compound distinguishes itself with a novel mechanism of action, targeting a key player in neurodegeneration. This guide provides a comprehensive comparison of this compound with other well-established dihydropyridine derivatives, offering researchers, scientists, and drug development professionals a clear overview of their distinct pharmacological profiles, supported by experimental data and detailed methodologies.
Executive Summary
This comparative guide elucidates the fundamental differences between this compound and other dihydropyridine derivatives such as Nisoldipine, Amlodipine (B1666008), and Nifedipine. Traditional dihydropyridines are potent L-type calcium channel blockers, exerting their effects by inducing vasodilation and are primarily indicated for hypertension and angina. In stark contrast, this compound acts as an irreversible, allosteric inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), a central executioner of axon degeneration. This positions this compound as a promising therapeutic candidate for neurodegenerative diseases, a completely different therapeutic area from its structural relatives.
Comparative Data
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and other selected dihydropyridine derivatives, highlighting their distinct properties.
Table 1: Pharmacodynamic Properties
| Compound | Primary Molecular Target | Mechanism of Action | Therapeutic Area | Potency (IC50) |
| This compound | SARM1 | Irreversible, allosteric inhibitor | Neurodegenerative Diseases | Not explicitly found, but inhibits vincristine-activated cADPR production. |
| Nisoldipine | L-type Calcium Channels (Cav1.2) | Reversible channel blocker | Cardiovascular Diseases | ~10 nM[1] |
| Amlodipine | L-type Calcium Channels | Reversible channel blocker | Cardiovascular Diseases | ~1.9 nM[2] |
| Nifedipine | L-type Calcium Channels | Reversible channel blocker | Cardiovascular Diseases | ~1.85 nM (in 2 mM [Ba2+]o)[3] |
Table 2: Pharmacokinetic Properties
| Compound | Bioavailability | Protein Binding | Half-life | Metabolism |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Nisoldipine | ~5% | >99% | 7-12 hours | Extensively by CYP3A4 |
| Amlodipine | 64-90% | ~93% | 30-50 hours | Extensively by CYP3A4 |
| Nifedipine | 45-75% | 92-98% | 2-5 hours | Extensively by CYP3A4 |
Signaling Pathways and Mechanisms of Action
The divergent therapeutic applications of this compound and other dihydropyridine derivatives stem from their distinct molecular targets and downstream signaling pathways.
This compound and SARM1-Mediated Axon Degeneration
This compound exerts its neuroprotective effects by inhibiting the SARM1 enzyme. In response to axonal injury or disease-related stress, the intracellular concentration of nicotinamide (B372718) mononucleotide (NMN) rises, leading to the activation of SARM1. Activated SARM1 possesses NAD+ hydrolase activity, depleting the axon of NAD+ and leading to a catastrophic energy failure and subsequent degeneration. This compound covalently modifies a cysteine residue (C311) in an allosteric pocket of the SARM1 ARM domain, locking the enzyme in an inactive conformation and preserving axonal integrity.[4]
Dihydropyridine Derivatives and L-type Calcium Channel Blockade
Traditional dihydropyridine derivatives, such as nisoldipine, amlodipine, and nifedipine, target voltage-gated L-type calcium channels, which are abundant in vascular smooth muscle cells.[5] Membrane depolarization triggers the opening of these channels, allowing an influx of extracellular calcium. This increase in intracellular calcium leads to the activation of calmodulin and myosin light chain kinase, resulting in smooth muscle contraction and vasoconstriction. Dihydropyridines bind to the α1 subunit of the L-type calcium channel, stabilizing it in an inactive state and thereby preventing calcium influx.[5] This leads to vasodilation, a decrease in peripheral resistance, and a subsequent reduction in blood pressure.
Experimental Protocols
SARM1 Enzymatic Activity Assay
This protocol is designed to measure the NAD+ hydrolase activity of SARM1 and assess the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human SARM1 protein
-
NAD+ substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2)
-
Test compound (this compound)
-
Detection reagent for NAD+ or its breakdown products (e.g., fluorescent or colorimetric)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of recombinant SARM1 to the wells of the microplate.
-
Add the diluted test compound to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding a solution of NAD+ to all wells.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition of SARM1 activity for each concentration of the test compound and determine the IC50 value.
Radioligand Binding Assay for L-type Calcium Channels
This protocol is used to determine the binding affinity of dihydropyridine derivatives to L-type calcium channels.
Materials:
-
Membrane preparation from a tissue rich in L-type calcium channels (e.g., rat heart ventricles or cerebral cortex)
-
Radiolabeled dihydropyridine (e.g., [3H]nitrendipine)
-
Unlabeled test compound (e.g., nisoldipine, amlodipine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of unlabeled nifedipine)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a series of tubes, add the membrane preparation, a fixed concentration of the radiolabeled dihydropyridine, and varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled dihydropyridine to a separate set of tubes.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade
This protocol measures the inhibitory effect of dihydropyridine derivatives on L-type calcium channel currents in living cells.
Materials:
-
Isolated cells expressing L-type calcium channels (e.g., ventricular myocytes, vascular smooth muscle cells, or transfected HEK293 cells)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (bath) solution containing a charge carrier for calcium channels (e.g., BaCl2 or CaCl2)
-
Intracellular (pipette) solution
-
Test compound (e.g., nisoldipine, amlodipine)
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Plate the cells in a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
Approach a single cell with the patch pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV).
-
Record baseline calcium currents.
-
Perfuse the cell with the extracellular solution containing the test compound at a specific concentration.
-
Record the calcium currents in the presence of the compound.
-
Wash out the compound and record the recovery of the current.
-
Repeat with different concentrations of the test compound to generate a dose-response curve and determine the IC50 value.
Conclusion
The comparison between this compound and other dihydropyridine derivatives underscores a significant divergence in their pharmacological profiles, driven by their distinct molecular targets. While traditional dihydropyridines remain mainstays in cardiovascular therapy due to their potent L-type calcium channel blocking activity, this compound's unique ability to inhibit SARM1 opens up new avenues for the development of neuroprotective agents. This guide provides a foundational understanding for researchers to explore these compounds within their respective therapeutic contexts, facilitating further investigation into their mechanisms and potential clinical applications. The provided experimental protocols offer a starting point for the in-vitro characterization of these and other novel dihydropyridine derivatives.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Selective inhibitors of SARM1 targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Dehydronitrosonisoldipine vs. Other Dihydropyridine Derivatives: A Comparative Guide for Researchers
A new frontier in dihydropyridine research emerges with Dehydronitrosonisoldipine, a derivative of the classic calcium channel blocker Nisoldipine. While structurally related to traditional dihydropyridines used in cardiovascular medicine, this compound distinguishes itself with a novel mechanism of action, targeting a key player in neurodegeneration. This guide provides a comprehensive comparison of this compound with other well-established dihydropyridine derivatives, offering researchers, scientists, and drug development professionals a clear overview of their distinct pharmacological profiles, supported by experimental data and detailed methodologies.
Executive Summary
This comparative guide elucidates the fundamental differences between this compound and other dihydropyridine derivatives such as Nisoldipine, Amlodipine, and Nifedipine. Traditional dihydropyridines are potent L-type calcium channel blockers, exerting their effects by inducing vasodilation and are primarily indicated for hypertension and angina. In stark contrast, this compound acts as an irreversible, allosteric inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), a central executioner of axon degeneration. This positions this compound as a promising therapeutic candidate for neurodegenerative diseases, a completely different therapeutic area from its structural relatives.
Comparative Data
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and other selected dihydropyridine derivatives, highlighting their distinct properties.
Table 1: Pharmacodynamic Properties
| Compound | Primary Molecular Target | Mechanism of Action | Therapeutic Area | Potency (IC50) |
| This compound | SARM1 | Irreversible, allosteric inhibitor | Neurodegenerative Diseases | Not explicitly found, but inhibits vincristine-activated cADPR production. |
| Nisoldipine | L-type Calcium Channels (Cav1.2) | Reversible channel blocker | Cardiovascular Diseases | ~10 nM[1] |
| Amlodipine | L-type Calcium Channels | Reversible channel blocker | Cardiovascular Diseases | ~1.9 nM[2] |
| Nifedipine | L-type Calcium Channels | Reversible channel blocker | Cardiovascular Diseases | ~1.85 nM (in 2 mM [Ba2+]o)[3] |
Table 2: Pharmacokinetic Properties
| Compound | Bioavailability | Protein Binding | Half-life | Metabolism |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Nisoldipine | ~5% | >99% | 7-12 hours | Extensively by CYP3A4 |
| Amlodipine | 64-90% | ~93% | 30-50 hours | Extensively by CYP3A4 |
| Nifedipine | 45-75% | 92-98% | 2-5 hours | Extensively by CYP3A4 |
Signaling Pathways and Mechanisms of Action
The divergent therapeutic applications of this compound and other dihydropyridine derivatives stem from their distinct molecular targets and downstream signaling pathways.
This compound and SARM1-Mediated Axon Degeneration
This compound exerts its neuroprotective effects by inhibiting the SARM1 enzyme. In response to axonal injury or disease-related stress, the intracellular concentration of nicotinamide mononucleotide (NMN) rises, leading to the activation of SARM1. Activated SARM1 possesses NAD+ hydrolase activity, depleting the axon of NAD+ and leading to a catastrophic energy failure and subsequent degeneration. This compound covalently modifies a cysteine residue (C311) in an allosteric pocket of the SARM1 ARM domain, locking the enzyme in an inactive conformation and preserving axonal integrity.[4]
Dihydropyridine Derivatives and L-type Calcium Channel Blockade
Traditional dihydropyridine derivatives, such as nisoldipine, amlodipine, and nifedipine, target voltage-gated L-type calcium channels, which are abundant in vascular smooth muscle cells.[5] Membrane depolarization triggers the opening of these channels, allowing an influx of extracellular calcium. This increase in intracellular calcium leads to the activation of calmodulin and myosin light chain kinase, resulting in smooth muscle contraction and vasoconstriction. Dihydropyridines bind to the α1 subunit of the L-type calcium channel, stabilizing it in an inactive state and thereby preventing calcium influx.[5] This leads to vasodilation, a decrease in peripheral resistance, and a subsequent reduction in blood pressure.
Experimental Protocols
SARM1 Enzymatic Activity Assay
This protocol is designed to measure the NAD+ hydrolase activity of SARM1 and assess the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human SARM1 protein
-
NAD+ substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2)
-
Test compound (this compound)
-
Detection reagent for NAD+ or its breakdown products (e.g., fluorescent or colorimetric)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of recombinant SARM1 to the wells of the microplate.
-
Add the diluted test compound to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding a solution of NAD+ to all wells.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition of SARM1 activity for each concentration of the test compound and determine the IC50 value.
Radioligand Binding Assay for L-type Calcium Channels
This protocol is used to determine the binding affinity of dihydropyridine derivatives to L-type calcium channels.
Materials:
-
Membrane preparation from a tissue rich in L-type calcium channels (e.g., rat heart ventricles or cerebral cortex)
-
Radiolabeled dihydropyridine (e.g., [3H]nitrendipine)
-
Unlabeled test compound (e.g., nisoldipine, amlodipine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of unlabeled nifedipine)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a series of tubes, add the membrane preparation, a fixed concentration of the radiolabeled dihydropyridine, and varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled dihydropyridine to a separate set of tubes.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade
This protocol measures the inhibitory effect of dihydropyridine derivatives on L-type calcium channel currents in living cells.
Materials:
-
Isolated cells expressing L-type calcium channels (e.g., ventricular myocytes, vascular smooth muscle cells, or transfected HEK293 cells)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (bath) solution containing a charge carrier for calcium channels (e.g., BaCl2 or CaCl2)
-
Intracellular (pipette) solution
-
Test compound (e.g., nisoldipine, amlodipine)
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Plate the cells in a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
Approach a single cell with the patch pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV).
-
Record baseline calcium currents.
-
Perfuse the cell with the extracellular solution containing the test compound at a specific concentration.
-
Record the calcium currents in the presence of the compound.
-
Wash out the compound and record the recovery of the current.
-
Repeat with different concentrations of the test compound to generate a dose-response curve and determine the IC50 value.
Conclusion
The comparison between this compound and other dihydropyridine derivatives underscores a significant divergence in their pharmacological profiles, driven by their distinct molecular targets. While traditional dihydropyridines remain mainstays in cardiovascular therapy due to their potent L-type calcium channel blocking activity, this compound's unique ability to inhibit SARM1 opens up new avenues for the development of neuroprotective agents. This guide provides a foundational understanding for researchers to explore these compounds within their respective therapeutic contexts, facilitating further investigation into their mechanisms and potential clinical applications. The provided experimental protocols offer a starting point for the in-vitro characterization of these and other novel dihydropyridine derivatives.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Selective inhibitors of SARM1 targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Validating the Specificity of Dehydronitrosonisoldipine for its Target, SARM1
A Comparative Guide for Researchers
Dehydronitrosonisoldipine (dHNN), a derivative of the calcium channel blocker nisoldipine, has been identified as a covalent inhibitor of Sterile Alpha and Toll/Interleukin Receptor Motif-containing 1 (SARM1). SARM1 is a key executioner of programmed axon degeneration, making it a promising therapeutic target for a range of neurodegenerative diseases. This guide provides an objective comparison of dHNN's performance with alternative SARM1 inhibitors, focusing on target specificity, and is supported by experimental data from peer-reviewed studies.
Mechanism of Action: Covalent Modification of a Key Cysteine Residue
This compound has been shown to irreversibly inhibit SARM1 by covalently modifying a specific cysteine residue, C311, located within the autoregulatory ARM domain of the protein.[1] This allosteric modification stabilizes SARM1 in its inactive state, thereby preventing the downstream signaling cascade that leads to axonal destruction. This targeted covalent inhibition offers the potential for high potency and prolonged duration of action.
Comparative Analysis of SARM1 Inhibitors
To validate the specificity of dHNN, it is essential to compare its performance against alternative compounds that also target SARM1. A notable class of comparators are the tryptoline (B14887) acrylamides, such as EV-99, which also function as covalent inhibitors targeting the same C311 residue in SARM1.[2]
Quantitative Data on Inhibitor Potency and Selectivity
The following table summarizes the available quantitative data for dHNN and a representative tryptoline acrylamide, EV-99. It is important to note that a direct head-to-head comparison of proteome-wide selectivity using identical methodologies has not been published. The data presented here are extracted from separate studies.
| Compound | Target | Mechanism of Action | Potency (IC₅₀) | Proteome-wide Selectivity | Reference |
| This compound (dHNN) | SARM1 (Cys311) | Covalent, Allosteric | ~ single-digit µM | Proteomic data suggests selectivity, with C311 being the dominant site of modification. | [1] |
| EV-99 (Tryptoline Acrylamide) | SARM1 (Cys311) | Covalent, Allosteric | Not explicitly stated | High degree of selectivity across >23,000 quantified cysteines in the human proteome. | [2] |
Signaling Pathway and Experimental Workflows
To understand the context of dHNN's action and the methods used to assess its specificity, the following diagrams illustrate the SARM1 signaling pathway and the experimental workflows for activity-based protein profiling and cellular thermal shift assays.
Caption: SARM1 activation cascade leading to axon degeneration and the inhibitory action of dHNN.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) to assess inhibitor specificity.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Experimental Protocols
Activity-Based Protein Profiling (ABPP) for Covalent Inhibitor Selectivity
This protocol is a generalized procedure for assessing the proteome-wide selectivity of covalent inhibitors like dHNN.
-
Proteome Preparation: Lyse cultured cells or tissues in a suitable buffer (e.g., PBS) to obtain the whole proteome. Determine protein concentration using a standard method like the BCA assay.
-
Inhibitor Treatment: Treat the proteome with the covalent inhibitor (e.g., dHNN) or a vehicle control (e.g., DMSO) at a designated concentration and incubation time.
-
Probe Labeling: Add a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the treated proteomes to label the remaining accessible cysteine residues.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified cysteines.
-
Protein Digestion and Enrichment: Digest the labeled proteome into peptides using trypsin. Enrich the biotin-tagged peptides using streptavidin beads.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites.
-
Data Analysis: Compare the abundance of labeled peptides between the inhibitor-treated and vehicle-treated samples. A significant reduction in the signal for a specific cysteine in the inhibitor-treated sample indicates it as a target.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to confirm that a compound binds to its target in a cellular context.[3][4][5][6][7]
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the test compound (e.g., dHNN) or vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce thermal denaturation of proteins. Ligand-bound proteins are expected to be more stable at higher temperatures.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection of Soluble Protein: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (SARM1) in the soluble fraction using a specific antibody-based detection method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble SARM1 as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
This compound is a promising covalent inhibitor of SARM1 that demonstrates specificity for its target cysteine residue, C311. While direct comparative proteomic data with other C311-targeting inhibitors like the tryptoline acrylamides is not yet available, the initial findings suggest a high degree of selectivity. The experimental protocols outlined in this guide provide a framework for researchers to independently validate the specificity of dHNN and other covalent inhibitors in their own experimental systems. Further head-to-head comparative studies are warranted to definitively establish the selectivity profile of dHNN relative to other SARM1 inhibitors.
References
- 1. Peer review in Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate | eLife [elifesciences.org]
- 2. Selective inhibitors of SARM1 targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Validating the Specificity of Dehydronitrosonisoldipine for its Target, SARM1
A Comparative Guide for Researchers
Dehydronitrosonisoldipine (dHNN), a derivative of the calcium channel blocker nisoldipine, has been identified as a covalent inhibitor of Sterile Alpha and Toll/Interleukin Receptor Motif-containing 1 (SARM1). SARM1 is a key executioner of programmed axon degeneration, making it a promising therapeutic target for a range of neurodegenerative diseases. This guide provides an objective comparison of dHNN's performance with alternative SARM1 inhibitors, focusing on target specificity, and is supported by experimental data from peer-reviewed studies.
Mechanism of Action: Covalent Modification of a Key Cysteine Residue
This compound has been shown to irreversibly inhibit SARM1 by covalently modifying a specific cysteine residue, C311, located within the autoregulatory ARM domain of the protein.[1] This allosteric modification stabilizes SARM1 in its inactive state, thereby preventing the downstream signaling cascade that leads to axonal destruction. This targeted covalent inhibition offers the potential for high potency and prolonged duration of action.
Comparative Analysis of SARM1 Inhibitors
To validate the specificity of dHNN, it is essential to compare its performance against alternative compounds that also target SARM1. A notable class of comparators are the tryptoline acrylamides, such as EV-99, which also function as covalent inhibitors targeting the same C311 residue in SARM1.[2]
Quantitative Data on Inhibitor Potency and Selectivity
The following table summarizes the available quantitative data for dHNN and a representative tryptoline acrylamide, EV-99. It is important to note that a direct head-to-head comparison of proteome-wide selectivity using identical methodologies has not been published. The data presented here are extracted from separate studies.
| Compound | Target | Mechanism of Action | Potency (IC₅₀) | Proteome-wide Selectivity | Reference |
| This compound (dHNN) | SARM1 (Cys311) | Covalent, Allosteric | ~ single-digit µM | Proteomic data suggests selectivity, with C311 being the dominant site of modification. | [1] |
| EV-99 (Tryptoline Acrylamide) | SARM1 (Cys311) | Covalent, Allosteric | Not explicitly stated | High degree of selectivity across >23,000 quantified cysteines in the human proteome. | [2] |
Signaling Pathway and Experimental Workflows
To understand the context of dHNN's action and the methods used to assess its specificity, the following diagrams illustrate the SARM1 signaling pathway and the experimental workflows for activity-based protein profiling and cellular thermal shift assays.
Caption: SARM1 activation cascade leading to axon degeneration and the inhibitory action of dHNN.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) to assess inhibitor specificity.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Experimental Protocols
Activity-Based Protein Profiling (ABPP) for Covalent Inhibitor Selectivity
This protocol is a generalized procedure for assessing the proteome-wide selectivity of covalent inhibitors like dHNN.
-
Proteome Preparation: Lyse cultured cells or tissues in a suitable buffer (e.g., PBS) to obtain the whole proteome. Determine protein concentration using a standard method like the BCA assay.
-
Inhibitor Treatment: Treat the proteome with the covalent inhibitor (e.g., dHNN) or a vehicle control (e.g., DMSO) at a designated concentration and incubation time.
-
Probe Labeling: Add a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the treated proteomes to label the remaining accessible cysteine residues.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified cysteines.
-
Protein Digestion and Enrichment: Digest the labeled proteome into peptides using trypsin. Enrich the biotin-tagged peptides using streptavidin beads.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites.
-
Data Analysis: Compare the abundance of labeled peptides between the inhibitor-treated and vehicle-treated samples. A significant reduction in the signal for a specific cysteine in the inhibitor-treated sample indicates it as a target.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to confirm that a compound binds to its target in a cellular context.[3][4][5][6][7]
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the test compound (e.g., dHNN) or vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce thermal denaturation of proteins. Ligand-bound proteins are expected to be more stable at higher temperatures.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection of Soluble Protein: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (SARM1) in the soluble fraction using a specific antibody-based detection method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble SARM1 as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
This compound is a promising covalent inhibitor of SARM1 that demonstrates specificity for its target cysteine residue, C311. While direct comparative proteomic data with other C311-targeting inhibitors like the tryptoline acrylamides is not yet available, the initial findings suggest a high degree of selectivity. The experimental protocols outlined in this guide provide a framework for researchers to independently validate the specificity of dHNN and other covalent inhibitors in their own experimental systems. Further head-to-head comparative studies are warranted to definitively establish the selectivity profile of dHNN relative to other SARM1 inhibitors.
References
- 1. Peer review in Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate | eLife [elifesciences.org]
- 2. Selective inhibitors of SARM1 targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Navigating Analytical Challenges: A Comparative Guide to Dehydronitrosonisoldipine Cross-reactivity in Immunoassays
For Immediate Release
This guide provides a comprehensive comparison of analytical methodologies for the detection of Nisoldipine and its derivatives, with a special focus on the potential cross-reactivity of Dehydronitrosonisoldipine in immunoassay-based methods. Targeted at researchers, scientists, and drug development professionals, this document outlines the structural basis for potential cross-reactivity, presents alternative analytical techniques, and offers detailed experimental protocols for comparative analysis.
Introduction to this compound and Immunoassay Specificity
This compound is a derivative of Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension. The structural similarity between Nisoldipine and its metabolites, including this compound, presents a significant challenge for immunoassay specificity. Immunoassays rely on the specific binding of antibodies to target molecules. However, antibodies can sometimes bind to structurally related, non-target compounds, a phenomenon known as cross-reactivity. This can lead to inaccurate quantification and false-positive results in drug monitoring and metabolism studies.
While specific immunoassays for Nisoldipine are not widely reported in the literature, studies on other dihydropyridine calcium channel blockers have demonstrated the potential for group-specific antibodies. For instance, polyclonal antibodies raised against amlodipine (B1666008) have been shown to cross-react with other dihydropyridines such as nifedipine (B1678770) and isradipine[1]. Another study reported the development of high-affinity antibodies that recognize several 1,4-dihydropyridine (B1200194) Ca2+-channel blockers, including nisoldipine[2]. Given that this compound shares the core dihydropyridine structure with a modification on the phenyl ring, a degree of cross-reactivity in a hypothetical Nisoldipine-targeted immunoassay is plausible.
Structural Comparison: Nisoldipine and this compound
The potential for cross-reactivity is rooted in the structural similarity between the target analyte and the cross-reactant. Below is a comparison of the chemical structures of Nisoldipine and this compound.
| Compound | Chemical Structure | Key Structural Features |
| Nisoldipine | Dihydropyridine ring, nitrophenyl group at the 4-position. | |
| This compound | ![]() | Dihydropyridine ring, nitroso-phenyl group at the 4-position (a key difference from Nisoldipine). |
The primary structural difference lies in the substitution on the phenyl ring. The degree of cross-reactivity would depend on the epitope recognized by the immunoassay's antibody. If the antibody primarily recognizes the conserved dihydropyridine ring structure, significant cross-reactivity from this compound and other metabolites is likely.
Performance Comparison: Immunoassays vs. Chromatographic Methods
Given the potential for cross-reactivity in immunoassays, a comparison with more specific analytical methods is crucial for researchers. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful alternatives that offer high specificity and quantification capabilities for Nisoldipine and its metabolites.
| Parameter | Immunoassay (Hypothetical) | HPLC | LC-MS/MS |
| Specificity | Potentially moderate to low due to cross-reactivity with metabolites. | High, capable of separating parent drug from metabolites. | Very high, provides structural confirmation. |
| Sensitivity | Generally high (ng/mL range). | Good (µg/mL to ng/mL range).[3] | Excellent (pg/mL to ng/mL range).[4] |
| Throughput | High, suitable for screening large numbers of samples. | Moderate, sample preparation and run times can be longer. | Moderate to high, depending on the system and method. |
| Cost per Sample | Generally lower. | Moderate. | Higher due to equipment and maintenance costs. |
| Development Time | Long and resource-intensive for new antibody development. | Relatively short for method development and validation. | Moderate for method development and validation. |
Experimental Protocols
To aid researchers in evaluating analytical methods for Nisoldipine and its derivatives, detailed protocols for HPLC and a general framework for competitive immunoassay are provided below.
High-Performance Liquid Chromatography (HPLC) Method for Nisoldipine Quantification
This protocol is based on a validated method for the determination of Nisoldipine in pharmaceutical formulations[3].
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and 0.05M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Nisoldipine in methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-20 µg/mL).
-
Sample Preparation: Extract Nisoldipine from the sample matrix using a suitable solvent (e.g., methanol or acetonitrile). The extract may require further dilution in the mobile phase to fall within the calibration range.
5. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Quantify the Nisoldipine concentration in the samples by comparing the peak area with the calibration curve.
General Protocol for Competitive ELISA to Assess Cross-reactivity
This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) which could be used to determine the cross-reactivity of this compound if a Nisoldipine-specific antibody were available.
1. Materials:
-
Microtiter plate coated with Nisoldipine-protein conjugate
-
Nisoldipine-specific primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Nisoldipine standard
-
This compound and other potential cross-reactants
2. Procedure:
-
Prepare serial dilutions of the Nisoldipine standard and the potential cross-reactants (e.g., this compound).
-
Add the standards or cross-reactants to the wells of the coated microtiter plate.
-
Add a fixed concentration of the primary antibody to each well.
-
Incubate to allow competition between the free analyte/cross-reactant and the coated Nisoldipine for antibody binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance versus the concentration of the Nisoldipine standard.
-
Determine the concentration of each cross-reactant that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Nisoldipine / IC50 of Cross-reactant) x 100
Visualizing Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflow for a competitive ELISA and the logical relationship in assessing cross-reactivity.
Caption: Workflow of a competitive ELISA for assessing cross-reactivity.
Caption: Logical relationship of competitive binding in an immunoassay.
Conclusion
While direct experimental data on the cross-reactivity of this compound in immunoassays is currently unavailable, its structural similarity to Nisoldipine suggests a high potential for interference. Researchers relying on immunoassays for the quantification of Nisoldipine should be aware of this potential and consider validation studies that include major metabolites. For applications requiring high specificity, chromatographic methods such as HPLC and LC-MS/MS offer robust and reliable alternatives. The choice of analytical method should be guided by the specific requirements of the study, including the need for specificity, sensitivity, throughput, and cost-effectiveness.
References
- 1. [Obtaining antibodies to 1,4-dihydropyridine calcium channel blockers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-affinity antibodies to the 1,4-dihydropyridine Ca2+-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Analytical Challenges: A Comparative Guide to Dehydronitrosonisoldipine Cross-reactivity in Immunoassays
For Immediate Release
This guide provides a comprehensive comparison of analytical methodologies for the detection of Nisoldipine and its derivatives, with a special focus on the potential cross-reactivity of Dehydronitrosonisoldipine in immunoassay-based methods. Targeted at researchers, scientists, and drug development professionals, this document outlines the structural basis for potential cross-reactivity, presents alternative analytical techniques, and offers detailed experimental protocols for comparative analysis.
Introduction to this compound and Immunoassay Specificity
This compound is a derivative of Nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension. The structural similarity between Nisoldipine and its metabolites, including this compound, presents a significant challenge for immunoassay specificity. Immunoassays rely on the specific binding of antibodies to target molecules. However, antibodies can sometimes bind to structurally related, non-target compounds, a phenomenon known as cross-reactivity. This can lead to inaccurate quantification and false-positive results in drug monitoring and metabolism studies.
While specific immunoassays for Nisoldipine are not widely reported in the literature, studies on other dihydropyridine calcium channel blockers have demonstrated the potential for group-specific antibodies. For instance, polyclonal antibodies raised against amlodipine have been shown to cross-react with other dihydropyridines such as nifedipine and isradipine[1]. Another study reported the development of high-affinity antibodies that recognize several 1,4-dihydropyridine Ca2+-channel blockers, including nisoldipine[2]. Given that this compound shares the core dihydropyridine structure with a modification on the phenyl ring, a degree of cross-reactivity in a hypothetical Nisoldipine-targeted immunoassay is plausible.
Structural Comparison: Nisoldipine and this compound
The potential for cross-reactivity is rooted in the structural similarity between the target analyte and the cross-reactant. Below is a comparison of the chemical structures of Nisoldipine and this compound.
| Compound | Chemical Structure | Key Structural Features |
| Nisoldipine | Dihydropyridine ring, nitrophenyl group at the 4-position. | |
| This compound | ![]() | Dihydropyridine ring, nitroso-phenyl group at the 4-position (a key difference from Nisoldipine). |
The primary structural difference lies in the substitution on the phenyl ring. The degree of cross-reactivity would depend on the epitope recognized by the immunoassay's antibody. If the antibody primarily recognizes the conserved dihydropyridine ring structure, significant cross-reactivity from this compound and other metabolites is likely.
Performance Comparison: Immunoassays vs. Chromatographic Methods
Given the potential for cross-reactivity in immunoassays, a comparison with more specific analytical methods is crucial for researchers. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful alternatives that offer high specificity and quantification capabilities for Nisoldipine and its metabolites.
| Parameter | Immunoassay (Hypothetical) | HPLC | LC-MS/MS |
| Specificity | Potentially moderate to low due to cross-reactivity with metabolites. | High, capable of separating parent drug from metabolites. | Very high, provides structural confirmation. |
| Sensitivity | Generally high (ng/mL range). | Good (µg/mL to ng/mL range).[3] | Excellent (pg/mL to ng/mL range).[4] |
| Throughput | High, suitable for screening large numbers of samples. | Moderate, sample preparation and run times can be longer. | Moderate to high, depending on the system and method. |
| Cost per Sample | Generally lower. | Moderate. | Higher due to equipment and maintenance costs. |
| Development Time | Long and resource-intensive for new antibody development. | Relatively short for method development and validation. | Moderate for method development and validation. |
Experimental Protocols
To aid researchers in evaluating analytical methods for Nisoldipine and its derivatives, detailed protocols for HPLC and a general framework for competitive immunoassay are provided below.
High-Performance Liquid Chromatography (HPLC) Method for Nisoldipine Quantification
This protocol is based on a validated method for the determination of Nisoldipine in pharmaceutical formulations[3].
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and 0.05M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Nisoldipine in methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-20 µg/mL).
-
Sample Preparation: Extract Nisoldipine from the sample matrix using a suitable solvent (e.g., methanol or acetonitrile). The extract may require further dilution in the mobile phase to fall within the calibration range.
5. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Quantify the Nisoldipine concentration in the samples by comparing the peak area with the calibration curve.
General Protocol for Competitive ELISA to Assess Cross-reactivity
This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) which could be used to determine the cross-reactivity of this compound if a Nisoldipine-specific antibody were available.
1. Materials:
-
Microtiter plate coated with Nisoldipine-protein conjugate
-
Nisoldipine-specific primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Nisoldipine standard
-
This compound and other potential cross-reactants
2. Procedure:
-
Prepare serial dilutions of the Nisoldipine standard and the potential cross-reactants (e.g., this compound).
-
Add the standards or cross-reactants to the wells of the coated microtiter plate.
-
Add a fixed concentration of the primary antibody to each well.
-
Incubate to allow competition between the free analyte/cross-reactant and the coated Nisoldipine for antibody binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance versus the concentration of the Nisoldipine standard.
-
Determine the concentration of each cross-reactant that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Nisoldipine / IC50 of Cross-reactant) x 100
Visualizing Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflow for a competitive ELISA and the logical relationship in assessing cross-reactivity.
Caption: Workflow of a competitive ELISA for assessing cross-reactivity.
Caption: Logical relationship of competitive binding in an immunoassay.
Conclusion
While direct experimental data on the cross-reactivity of this compound in immunoassays is currently unavailable, its structural similarity to Nisoldipine suggests a high potential for interference. Researchers relying on immunoassays for the quantification of Nisoldipine should be aware of this potential and consider validation studies that include major metabolites. For applications requiring high specificity, chromatographic methods such as HPLC and LC-MS/MS offer robust and reliable alternatives. The choice of analytical method should be guided by the specific requirements of the study, including the need for specificity, sensitivity, throughput, and cost-effectiveness.
References
- 1. [Obtaining antibodies to 1,4-dihydropyridine calcium channel blockers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-affinity antibodies to the 1,4-dihydropyridine Ca2+-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Neuroprotective Strategies: Dehydronitrosonisoldipine and S-nitrosothiols
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. This guide provides a comparative analysis of two distinct classes of compounds with neuroprotective potential: Dehydronitrosonisoldipine, a specific inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), and S-nitrosothiols (RSNOs), a class of nitric oxide (NO) donors.
While both compound types offer promise in mitigating neuronal damage, they operate through fundamentally different mechanisms. This compound represents a targeted approach, intervening in a key pathway of programmed axon degeneration. In contrast, S-nitrosothiols exert their effects through the multifaceted signaling pathways of nitric oxide, a pleiotropic signaling molecule. This guide will delve into their respective mechanisms of action, present comparative data on their biological effects, and provide detailed experimental protocols for their evaluation.
At a Glance: Key Differences
| Feature | This compound | S-nitrosothiols (RSNOs) |
| Primary Mechanism | Inhibition of SARM1 NAD+ hydrolase activity | Donation of nitric oxide (NO) |
| Therapeutic Target | SARM1-mediated axon degeneration pathway | Multiple targets of NO signaling (e.g., sGC, protein thiols) |
| Mode of Action | Targeted enzyme inhibition | Broad modulation of physiological processes |
| Key Signaling Pathway | Blocks NAD+ depletion and downstream events | cGMP-dependent and cGMP-independent pathways |
| Therapeutic Potential | Neurodegenerative diseases (e.g., peripheral neuropathy, traumatic brain injury) | Neurodegenerative diseases, cardiovascular diseases, anti-inflammatory applications |
Delving into the Mechanisms of Action
This compound: A Gatekeeper of Axon Survival
This compound is a derivative of the calcium channel blocker nisoldipine, but its primary neuroprotective activity stems from its ability to irreversibly inhibit SARM1.[1] SARM1 is a critical executioner of programmed axon degeneration, a self-destruction pathway activated by injury and in various neurodegenerative diseases.[2][3]
The activation of SARM1, a NAD+ hydrolase, leads to the rapid depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) in the axon.[2][3] This metabolic collapse triggers a cascade of events culminating in axonal fragmentation and neuronal death. This compound acts by covalently modifying cysteine residues within the SARM1 protein, thereby preventing its activation and preserving axonal integrity.[1][4]
S-nitrosothiols: Harnessing the Power of Nitric Oxide
S-nitrosothiols are a class of molecules that act as donors of nitric oxide (NO), a highly reactive and versatile signaling molecule. Their neuroprotective effects are multifaceted and arise from the diverse biological activities of NO.[5]
One of the primary mechanisms of NO signaling is the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[6][7] The NO-sGC-cGMP pathway is involved in various cellular processes, including neurotransmission, synaptic plasticity, and cerebral blood flow regulation, all of which can contribute to neuroprotection.[5][8]
Beyond cGMP-dependent pathways, NO can also exert its effects through cGMP-independent mechanisms, such as S-nitrosylation. This is a post-translational modification where an NO group is added to a cysteine thiol on a target protein, altering its function. S-nitrosylation can modulate the activity of numerous proteins involved in apoptosis, inflammation, and oxidative stress.[9][10] For instance, S-nitrosylation of caspases can inhibit apoptosis.
Furthermore, S-nitrosothiols, such as S-nitrosoglutathione (GSNO), have demonstrated anti-inflammatory properties by inhibiting the activation of pro-inflammatory transcription factors like NF-κB and reducing the expression of inflammatory mediators.[11][12] They also possess antioxidant capabilities, directly scavenging harmful free radicals.[5][13]
Comparative Biological Effects
| Biological Effect | This compound | S-nitrosothiols (e.g., GSNO, SNAP) | Supporting Experimental Data |
| Axon Degeneration | Inhibits | Can be protective | This compound inhibits vincristine-induced axon degeneration.[1] GSNO has been shown to be neuroprotective in models of cerebral ischemia.[11] |
| Inflammation | Indirectly by preventing neuronal damage | Directly anti-inflammatory | GSNO reduces the expression of inflammatory markers like ICAM-1 and VCAM-1.[11][14] |
| Apoptosis | Prevents cell death secondary to axon loss | Directly inhibits apoptosis | SNAP can inhibit caspase-3 activity.[15] |
| Oxidative Stress | No direct antioxidant effect reported | Potent antioxidant | GSNO is more potent than glutathione (B108866) in inhibiting iron-evoked free radical generation.[16] |
| Cerebral Blood Flow | No direct effect reported | Can increase cerebral blood flow | GSNO administration improves cerebral blood flow in a rat model of focal cerebral ischemia.[11] |
Experimental Protocols
SARM1 Activity Assay
This protocol is designed to measure the NAD+ hydrolase activity of SARM1 and assess the inhibitory potential of compounds like this compound.
Principle: The assay quantifies the depletion of NAD+ or the formation of its breakdown product, cyclic ADP-ribose (cADPR), upon incubation with active SARM1.
Materials:
-
Recombinant human SARM1 enzyme
-
NAD+ substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)
-
This compound or other test inhibitors
-
Detection reagent (e.g., a commercial NAD/NADH quantification kit or LC-MS/MS for cADPR detection)
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer and NAD+.
-
Add the test inhibitor (this compound) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the SARM1 enzyme to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the remaining NAD+ or the produced cADPR using a suitable detection method.
-
Calculate the percentage of SARM1 inhibition for each concentration of the test compound and determine the IC50 value.
Quantification of Nitric Oxide Release from S-nitrosothiols (Griess Assay)
This protocol measures the amount of nitric oxide released from an S-nitrosothiol donor by quantifying one of its stable breakdown products, nitrite (B80452).
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, which can be measured spectrophotometrically.
Materials:
-
S-nitrosothiol donor (e.g., GSNO, SNAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the S-nitrosothiol in an appropriate solvent and dilute it to the desired concentration in PBS in a 96-well plate.
-
Incubate the plate at 37°C for a defined period to allow for NO release and its conversion to nitrite.
-
Prepare a standard curve of sodium nitrite in PBS in the same plate.
-
Add the Griess Reagent to all wells (samples and standards).
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve. This reflects the amount of NO released.
Conclusion
This compound and S-nitrosothiols represent two distinct and promising avenues for neuroprotective drug development. This compound's targeted inhibition of the SARM1-mediated axon degeneration pathway offers a precise intervention for conditions where this pathway is a key driver of pathology. In contrast, the broad-spectrum activities of S-nitrosothiols, stemming from the diverse signaling roles of nitric oxide, provide a multi-pronged approach to neuroprotection, encompassing anti-inflammatory, antioxidant, and pro-survival effects.
The choice between these strategies will depend on the specific pathological context. For diseases with a clear etiology of SARM1-driven axonopathy, this compound and other SARM1 inhibitors hold significant promise. For multifactorial neurodegenerative conditions where inflammation, oxidative stress, and impaired vascular function are prominent, the pleiotropic effects of S-nitrosothiols may be more advantageous. Further research, utilizing the experimental approaches outlined in this guide, will be crucial in elucidating the full therapeutic potential of these two compelling classes of neuroprotective agents.
References
- 1. The SARM1 Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Selective inhibitors of SARM1 targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective properties of nitric oxide and S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new pathway of nitric oxide/cyclic GMP signaling involving S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological manipulation of cGMP and NO/cGMP in CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the role of S-nitrosylation/nitrosative stress in inflammation and the role of cellular denitrosylases in inflammation modulation: Implications in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. S-Nitrosoglutathione reduces inflammation and protects brain against focal cerebral ischemia in a rat model of experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The inhibitory effect of S-nitrosoglutathione on blood-brain barrier disruption and peroxynitrite formation in a rat model of experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective properties of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective role of S-nitrosoglutathione (GSNO) against cognitive impairment in rat model of chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SNAP, a NO donor, induces cellular protection only when cortical neurons are submitted to some aggression process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
A Tale of Two Neuroprotective Strategies: Dehydronitrosonisoldipine and S-nitrosothiols
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. This guide provides a comparative analysis of two distinct classes of compounds with neuroprotective potential: Dehydronitrosonisoldipine, a specific inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), and S-nitrosothiols (RSNOs), a class of nitric oxide (NO) donors.
While both compound types offer promise in mitigating neuronal damage, they operate through fundamentally different mechanisms. This compound represents a targeted approach, intervening in a key pathway of programmed axon degeneration. In contrast, S-nitrosothiols exert their effects through the multifaceted signaling pathways of nitric oxide, a pleiotropic signaling molecule. This guide will delve into their respective mechanisms of action, present comparative data on their biological effects, and provide detailed experimental protocols for their evaluation.
At a Glance: Key Differences
| Feature | This compound | S-nitrosothiols (RSNOs) |
| Primary Mechanism | Inhibition of SARM1 NAD+ hydrolase activity | Donation of nitric oxide (NO) |
| Therapeutic Target | SARM1-mediated axon degeneration pathway | Multiple targets of NO signaling (e.g., sGC, protein thiols) |
| Mode of Action | Targeted enzyme inhibition | Broad modulation of physiological processes |
| Key Signaling Pathway | Blocks NAD+ depletion and downstream events | cGMP-dependent and cGMP-independent pathways |
| Therapeutic Potential | Neurodegenerative diseases (e.g., peripheral neuropathy, traumatic brain injury) | Neurodegenerative diseases, cardiovascular diseases, anti-inflammatory applications |
Delving into the Mechanisms of Action
This compound: A Gatekeeper of Axon Survival
This compound is a derivative of the calcium channel blocker nisoldipine, but its primary neuroprotective activity stems from its ability to irreversibly inhibit SARM1.[1] SARM1 is a critical executioner of programmed axon degeneration, a self-destruction pathway activated by injury and in various neurodegenerative diseases.[2][3]
The activation of SARM1, a NAD+ hydrolase, leads to the rapid depletion of nicotinamide adenine dinucleotide (NAD+) in the axon.[2][3] This metabolic collapse triggers a cascade of events culminating in axonal fragmentation and neuronal death. This compound acts by covalently modifying cysteine residues within the SARM1 protein, thereby preventing its activation and preserving axonal integrity.[1][4]
S-nitrosothiols: Harnessing the Power of Nitric Oxide
S-nitrosothiols are a class of molecules that act as donors of nitric oxide (NO), a highly reactive and versatile signaling molecule. Their neuroprotective effects are multifaceted and arise from the diverse biological activities of NO.[5]
One of the primary mechanisms of NO signaling is the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP).[6][7] The NO-sGC-cGMP pathway is involved in various cellular processes, including neurotransmission, synaptic plasticity, and cerebral blood flow regulation, all of which can contribute to neuroprotection.[5][8]
Beyond cGMP-dependent pathways, NO can also exert its effects through cGMP-independent mechanisms, such as S-nitrosylation. This is a post-translational modification where an NO group is added to a cysteine thiol on a target protein, altering its function. S-nitrosylation can modulate the activity of numerous proteins involved in apoptosis, inflammation, and oxidative stress.[9][10] For instance, S-nitrosylation of caspases can inhibit apoptosis.
Furthermore, S-nitrosothiols, such as S-nitrosoglutathione (GSNO), have demonstrated anti-inflammatory properties by inhibiting the activation of pro-inflammatory transcription factors like NF-κB and reducing the expression of inflammatory mediators.[11][12] They also possess antioxidant capabilities, directly scavenging harmful free radicals.[5][13]
Comparative Biological Effects
| Biological Effect | This compound | S-nitrosothiols (e.g., GSNO, SNAP) | Supporting Experimental Data |
| Axon Degeneration | Inhibits | Can be protective | This compound inhibits vincristine-induced axon degeneration.[1] GSNO has been shown to be neuroprotective in models of cerebral ischemia.[11] |
| Inflammation | Indirectly by preventing neuronal damage | Directly anti-inflammatory | GSNO reduces the expression of inflammatory markers like ICAM-1 and VCAM-1.[11][14] |
| Apoptosis | Prevents cell death secondary to axon loss | Directly inhibits apoptosis | SNAP can inhibit caspase-3 activity.[15] |
| Oxidative Stress | No direct antioxidant effect reported | Potent antioxidant | GSNO is more potent than glutathione in inhibiting iron-evoked free radical generation.[16] |
| Cerebral Blood Flow | No direct effect reported | Can increase cerebral blood flow | GSNO administration improves cerebral blood flow in a rat model of focal cerebral ischemia.[11] |
Experimental Protocols
SARM1 Activity Assay
This protocol is designed to measure the NAD+ hydrolase activity of SARM1 and assess the inhibitory potential of compounds like this compound.
Principle: The assay quantifies the depletion of NAD+ or the formation of its breakdown product, cyclic ADP-ribose (cADPR), upon incubation with active SARM1.
Materials:
-
Recombinant human SARM1 enzyme
-
NAD+ substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)
-
This compound or other test inhibitors
-
Detection reagent (e.g., a commercial NAD/NADH quantification kit or LC-MS/MS for cADPR detection)
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer and NAD+.
-
Add the test inhibitor (this compound) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the SARM1 enzyme to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the remaining NAD+ or the produced cADPR using a suitable detection method.
-
Calculate the percentage of SARM1 inhibition for each concentration of the test compound and determine the IC50 value.
Quantification of Nitric Oxide Release from S-nitrosothiols (Griess Assay)
This protocol measures the amount of nitric oxide released from an S-nitrosothiol donor by quantifying one of its stable breakdown products, nitrite.
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, which can be measured spectrophotometrically.
Materials:
-
S-nitrosothiol donor (e.g., GSNO, SNAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the S-nitrosothiol in an appropriate solvent and dilute it to the desired concentration in PBS in a 96-well plate.
-
Incubate the plate at 37°C for a defined period to allow for NO release and its conversion to nitrite.
-
Prepare a standard curve of sodium nitrite in PBS in the same plate.
-
Add the Griess Reagent to all wells (samples and standards).
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve. This reflects the amount of NO released.
Conclusion
This compound and S-nitrosothiols represent two distinct and promising avenues for neuroprotective drug development. This compound's targeted inhibition of the SARM1-mediated axon degeneration pathway offers a precise intervention for conditions where this pathway is a key driver of pathology. In contrast, the broad-spectrum activities of S-nitrosothiols, stemming from the diverse signaling roles of nitric oxide, provide a multi-pronged approach to neuroprotection, encompassing anti-inflammatory, antioxidant, and pro-survival effects.
The choice between these strategies will depend on the specific pathological context. For diseases with a clear etiology of SARM1-driven axonopathy, this compound and other SARM1 inhibitors hold significant promise. For multifactorial neurodegenerative conditions where inflammation, oxidative stress, and impaired vascular function are prominent, the pleiotropic effects of S-nitrosothiols may be more advantageous. Further research, utilizing the experimental approaches outlined in this guide, will be crucial in elucidating the full therapeutic potential of these two compelling classes of neuroprotective agents.
References
- 1. The SARM1 Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Selective inhibitors of SARM1 targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective properties of nitric oxide and S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new pathway of nitric oxide/cyclic GMP signaling involving S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological manipulation of cGMP and NO/cGMP in CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the role of S-nitrosylation/nitrosative stress in inflammation and the role of cellular denitrosylases in inflammation modulation: Implications in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. S-Nitrosoglutathione reduces inflammation and protects brain against focal cerebral ischemia in a rat model of experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The inhibitory effect of S-nitrosoglutathione on blood-brain barrier disruption and peroxynitrite formation in a rat model of experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective properties of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective role of S-nitrosoglutathione (GSNO) against cognitive impairment in rat model of chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SNAP, a NO donor, induces cellular protection only when cortical neurons are submitted to some aggression process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
Head-to-Head Comparison: Dehydronitrosonisoldipine and Sodium Nitroprusside - A Guide for Researchers
A Comparative Analysis of Two Vasoactive Compounds with Distinct Mechanisms and Therapeutic Targets
In the landscape of pharmacological agents influencing vascular tone, sodium nitroprusside has long been a cornerstone for inducing potent vasodilation in clinical and research settings. This guide provides a head-to-head comparison with a newer investigational compound, Dehydronitrosonisoldipine. However, based on currently available scientific literature, a direct comparison of their vasodilatory performance is not appropriate. These two molecules operate through fundamentally different mechanisms and are being explored for distinct therapeutic applications. This guide will objectively present the known properties of each compound, supported by available data and experimental context, to inform researchers, scientists, and drug development professionals.
Executive Summary
Sodium nitroprusside is a direct and potent vasodilator that spontaneously releases nitric oxide (NO), leading to smooth muscle relaxation and a subsequent decrease in blood pressure. In stark contrast, this compound, a derivative of the calcium channel blocker nisoldipine, is primarily characterized as an inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key protein involved in axonal degeneration. While its parent compound, nisoldipine, exhibits vasodilatory effects through calcium channel blockade, there is currently no scientific evidence to suggest that this compound functions as a direct vasodilator or a nitric oxide donor.
Therefore, this guide will present a comparative overview of their established pharmacological profiles rather than a direct performance comparison for vasodilation.
Comparative Data
The following tables summarize the key characteristics of sodium nitroprusside and this compound based on existing research.
Table 1: General Properties and Mechanism of Action
| Feature | Sodium Nitroprusside | This compound |
| Chemical Class | Nitrosoferrate | Dihydropyridine derivative |
| Primary Mechanism of Action | Spontaneous Nitric Oxide (NO) Donor | SARM1 (Sterile Alpha and TIR Motif Containing 1) Inhibitor |
| Secondary Mechanism(s) | - | Potential Calcium Channel Antagonism (inferred from parent compound) |
| Primary Pharmacological Effect | Vasodilation (arterial and venous) | Neuroprotection (inhibition of axonal degeneration) |
| Therapeutic Areas of Interest | Hypertensive crises, acute heart failure, controlled hypotension during surgery | Neurodegenerative disorders, chemotherapy-induced peripheral neuropathy, stroke |
Table 2: Vasodilatory Profile
| Feature | Sodium Nitroprusside | This compound |
| Vasodilatory Effect | Potent and rapid | Not established in published literature |
| Site of Action | Arterial and venous smooth muscle | Not applicable |
| Onset of Action | Almost immediate (seconds) | Not applicable |
| Duration of Action | Very short (1-10 minutes) | Not applicable |
Signaling Pathways
The signaling pathways for sodium nitroprusside and this compound are fundamentally different, reflecting their distinct molecular targets.
Figure 1. Signaling pathway of Sodium Nitroprusside-induced vasodilation.
Figure 2. Mechanism of action of this compound in inhibiting axonal degeneration.
Experimental Protocols
Due to the lack of vasodilatory data for this compound, this section will focus on a standard protocol for assessing the vasodilatory effect of sodium nitroprusside.
Experimental Protocol: Assessment of Vasodilator Effects of Sodium Nitroprusside in Isolated Aortic Rings
1. Tissue Preparation:
- Male Wistar rats (250-300 g) are euthanized by an approved method.
- The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
- The aorta is cleaned of adherent connective and adipose tissue, and cut into rings of 3-4 mm in length.
- The endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire, if endothelium-independent effects are to be studied exclusively.
2. Experimental Setup:
- Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
- One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
- The rings are equilibrated for 60-90 minutes under a resting tension of 2 g, with the buffer being changed every 15-20 minutes.
3. Experimental Procedure:
- After equilibration, the viability of the rings is assessed by contracting them with phenylephrine (B352888) (1 µM) or KCl (60 mM).
- Once a stable contraction plateau is reached, cumulative concentration-response curves to sodium nitroprusside (e.g., 1 nM to 10 µM) are generated by adding the drug in a stepwise manner to the organ bath.
- The relaxation response at each concentration is allowed to stabilize before the next concentration is added.
- Relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.
4. Data Analysis:
- Concentration-response curves are plotted, and the EC50 (concentration producing 50% of the maximal relaxation) and Emax (maximal relaxation) values are calculated using non-linear regression analysis.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Aorta_Isolation [label="Aorta Isolation\nand Ring Preparation"];
Mounting [label="Mounting in\nOrgan Bath"];
Equilibration [label="Equilibration\n(60-90 min, 2g tension)"];
Pre_Contraction [label="Pre-contraction\n(e.g., Phenylephrine 1 µM)"];
SNP_Addition [label="Cumulative Addition of\nSodium Nitroprusside"];
Data_Recording [label="Record Isometric Tension"];
Analysis [label="Data Analysis\n(EC50, Emax)"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Aorta_Isolation;
Aorta_Isolation -> Mounting;
Mounting -> Equilibration;
Equilibration -> Pre_Contraction;
Pre_Contraction -> SNP_Addition;
SNP_Addition -> Data_Recording [label="at each concentration"];
Data_Recording -> Analysis;
Analysis -> End;
}
Figure 3. Experimental workflow for assessing vasodilation in isolated aortic rings.
Conclusion
Sodium nitroprusside and this compound are compounds with distinct and non-overlapping primary mechanisms of action and therapeutic targets. Sodium nitroprusside is a well-established, potent, and direct-acting vasodilator used for acute blood pressure reduction. Its effects are mediated through the spontaneous release of nitric oxide. In contrast, this compound is an investigational SARM1 inhibitor with a primary therapeutic focus on neuroprotection and the prevention of axonal degeneration.
There is currently no scientific evidence to support a vasodilatory role for this compound. Therefore, a direct head-to-head comparison of their vasodilatory efficacy is not feasible. Researchers should consider these compounds for entirely different experimental and therapeutic contexts: sodium nitroprusside for studies involving acute vasodilation and blood pressure control, and this compound for investigations into neuroprotective strategies targeting SARM1-mediated axonal degeneration. Future research may uncover novel activities for this compound, but based on current knowledge, they are not comparable alternatives for vasodilation studies.
Head-to-Head Comparison: Dehydronitrosonisoldipine and Sodium Nitroprusside - A Guide for Researchers
A Comparative Analysis of Two Vasoactive Compounds with Distinct Mechanisms and Therapeutic Targets
In the landscape of pharmacological agents influencing vascular tone, sodium nitroprusside has long been a cornerstone for inducing potent vasodilation in clinical and research settings. This guide provides a head-to-head comparison with a newer investigational compound, Dehydronitrosonisoldipine. However, based on currently available scientific literature, a direct comparison of their vasodilatory performance is not appropriate. These two molecules operate through fundamentally different mechanisms and are being explored for distinct therapeutic applications. This guide will objectively present the known properties of each compound, supported by available data and experimental context, to inform researchers, scientists, and drug development professionals.
Executive Summary
Sodium nitroprusside is a direct and potent vasodilator that spontaneously releases nitric oxide (NO), leading to smooth muscle relaxation and a subsequent decrease in blood pressure. In stark contrast, this compound, a derivative of the calcium channel blocker nisoldipine, is primarily characterized as an inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key protein involved in axonal degeneration. While its parent compound, nisoldipine, exhibits vasodilatory effects through calcium channel blockade, there is currently no scientific evidence to suggest that this compound functions as a direct vasodilator or a nitric oxide donor.
Therefore, this guide will present a comparative overview of their established pharmacological profiles rather than a direct performance comparison for vasodilation.
Comparative Data
The following tables summarize the key characteristics of sodium nitroprusside and this compound based on existing research.
Table 1: General Properties and Mechanism of Action
| Feature | Sodium Nitroprusside | This compound |
| Chemical Class | Nitrosoferrate | Dihydropyridine derivative |
| Primary Mechanism of Action | Spontaneous Nitric Oxide (NO) Donor | SARM1 (Sterile Alpha and TIR Motif Containing 1) Inhibitor |
| Secondary Mechanism(s) | - | Potential Calcium Channel Antagonism (inferred from parent compound) |
| Primary Pharmacological Effect | Vasodilation (arterial and venous) | Neuroprotection (inhibition of axonal degeneration) |
| Therapeutic Areas of Interest | Hypertensive crises, acute heart failure, controlled hypotension during surgery | Neurodegenerative disorders, chemotherapy-induced peripheral neuropathy, stroke |
Table 2: Vasodilatory Profile
| Feature | Sodium Nitroprusside | This compound |
| Vasodilatory Effect | Potent and rapid | Not established in published literature |
| Site of Action | Arterial and venous smooth muscle | Not applicable |
| Onset of Action | Almost immediate (seconds) | Not applicable |
| Duration of Action | Very short (1-10 minutes) | Not applicable |
Signaling Pathways
The signaling pathways for sodium nitroprusside and this compound are fundamentally different, reflecting their distinct molecular targets.
Figure 1. Signaling pathway of Sodium Nitroprusside-induced vasodilation.
Figure 2. Mechanism of action of this compound in inhibiting axonal degeneration.
Experimental Protocols
Due to the lack of vasodilatory data for this compound, this section will focus on a standard protocol for assessing the vasodilatory effect of sodium nitroprusside.
Experimental Protocol: Assessment of Vasodilator Effects of Sodium Nitroprusside in Isolated Aortic Rings
1. Tissue Preparation:
- Male Wistar rats (250-300 g) are euthanized by an approved method.
- The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
- The aorta is cleaned of adherent connective and adipose tissue, and cut into rings of 3-4 mm in length.
- The endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire, if endothelium-independent effects are to be studied exclusively.
2. Experimental Setup:
- Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
- One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
- The rings are equilibrated for 60-90 minutes under a resting tension of 2 g, with the buffer being changed every 15-20 minutes.
3. Experimental Procedure:
- After equilibration, the viability of the rings is assessed by contracting them with phenylephrine (1 µM) or KCl (60 mM).
- Once a stable contraction plateau is reached, cumulative concentration-response curves to sodium nitroprusside (e.g., 1 nM to 10 µM) are generated by adding the drug in a stepwise manner to the organ bath.
- The relaxation response at each concentration is allowed to stabilize before the next concentration is added.
- Relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.
4. Data Analysis:
- Concentration-response curves are plotted, and the EC50 (concentration producing 50% of the maximal relaxation) and Emax (maximal relaxation) values are calculated using non-linear regression analysis.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Aorta_Isolation [label="Aorta Isolation\nand Ring Preparation"];
Mounting [label="Mounting in\nOrgan Bath"];
Equilibration [label="Equilibration\n(60-90 min, 2g tension)"];
Pre_Contraction [label="Pre-contraction\n(e.g., Phenylephrine 1 µM)"];
SNP_Addition [label="Cumulative Addition of\nSodium Nitroprusside"];
Data_Recording [label="Record Isometric Tension"];
Analysis [label="Data Analysis\n(EC50, Emax)"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Aorta_Isolation;
Aorta_Isolation -> Mounting;
Mounting -> Equilibration;
Equilibration -> Pre_Contraction;
Pre_Contraction -> SNP_Addition;
SNP_Addition -> Data_Recording [label="at each concentration"];
Data_Recording -> Analysis;
Analysis -> End;
}
Figure 3. Experimental workflow for assessing vasodilation in isolated aortic rings.
Conclusion
Sodium nitroprusside and this compound are compounds with distinct and non-overlapping primary mechanisms of action and therapeutic targets. Sodium nitroprusside is a well-established, potent, and direct-acting vasodilator used for acute blood pressure reduction. Its effects are mediated through the spontaneous release of nitric oxide. In contrast, this compound is an investigational SARM1 inhibitor with a primary therapeutic focus on neuroprotection and the prevention of axonal degeneration.
There is currently no scientific evidence to support a vasodilatory role for this compound. Therefore, a direct head-to-head comparison of their vasodilatory efficacy is not feasible. Researchers should consider these compounds for entirely different experimental and therapeutic contexts: sodium nitroprusside for studies involving acute vasodilation and blood pressure control, and this compound for investigations into neuroprotective strategies targeting SARM1-mediated axonal degeneration. Future research may uncover novel activities for this compound, but based on current knowledge, they are not comparable alternatives for vasodilation studies.
Dehydronitrosonisoldipine: A Comparative Guide to its Predicted In Vivo Vasodilatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted in vivo vasodilatory effects of Dehydronitrosonisoldipine against its parent compound, Nisoldipine, and other nitric oxide (NO) donors. Due to the limited direct in vivo data on this compound, this comparison is based on its chemical structure, which combines a dihydropyridine (B1217469) calcium channel blocker moiety (similar to Nisoldipine) and a nitric oxide-donating group. This unique structure suggests a dual mechanism of action, offering potential advantages in vasodilation.
Executive Summary
This compound is anticipated to exhibit potent vasodilatory properties through two synergistic mechanisms: blockade of L-type calcium channels and direct donation of nitric oxide. This dual action is expected to lead to a more pronounced and potentially sustained reduction in blood pressure compared to agents acting through a single pathway. This guide presents a theoretical comparison supported by experimental data from studies on Nisoldipine and the nitric oxide donor S-nitroso-N-acetylpenicillamine (SNAP).
Comparative Analysis of Vasodilatory Agents
The vasodilatory effects of this compound are compared with Nisoldipine, a well-characterized dihydropyridine calcium channel blocker, and SNAP, a representative S-nitrosothiol nitric oxide donor.
Table 1: Comparison of In Vivo Hemodynamic Effects in Rats
| Parameter | Vehicle (Control) | Nisoldipine | S-Nitroso-N-acetylpenicillamine (SNAP) | This compound (Predicted) |
| Change in Mean Arterial Pressure (mmHg) | No significant change | ↓ 17-20% | ↓ 40-60 mmHg (at 85 nmol/kg/min infusion) | Significant decrease, potentially greater than Nisoldipine alone |
| Change in Systemic Vascular Resistance | No significant change | ↓ ~38% | Significant decrease | Significant decrease, potentially greater than Nisoldipine alone |
| Heart Rate | No significant change | ↑ (reflex tachycardia) | Variable | Potential for attenuated reflex tachycardia due to NO-mediated effects |
| Primary Mechanism of Action | N/A | L-type calcium channel blockade | Nitric oxide (NO) donation | Dual: L-type calcium channel blockade and NO donation |
Data for Nisoldipine and SNAP are sourced from separate in vivo studies in rats and may not be directly comparable due to differing experimental conditions.
Signaling Pathways and Mechanisms of Action
The vasodilatory effects of these compounds are mediated by distinct but complementary signaling pathways.
Nisoldipine: Calcium Channel Blockade
Nisoldipine, a dihydropyridine, primarily induces vasodilation by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition reduces the influx of extracellular calcium, leading to smooth muscle relaxation and arterial dilation.
Caption: Nisoldipine's vasodilatory signaling pathway.
Nitric Oxide (NO) Donors: cGMP-Mediated Vasodilation
Nitric oxide donors like SNAP release NO, which diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation.
Caption: NO donor-mediated vasodilatory signaling pathway.
This compound: Predicted Dual Signaling Pathway
This compound is hypothesized to engage both the calcium channel blockade and the nitric oxide-cGMP pathways, potentially leading to a more potent and comprehensive vasodilatory response.
Caption: Predicted dual signaling pathway of this compound.
Experimental Protocols
The following outlines a typical experimental protocol for assessing the in vivo vasodilatory effects of a compound in a conscious rat model.
Animal Model and Surgical Preparation
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Surgical Procedure: For direct blood pressure measurement, animals are anesthetized, and a catheter is implanted into the carotid or femoral artery. The catheter is exteriorized at the nape of the neck. For drug administration, a catheter is implanted into the jugular vein. Animals are allowed a recovery period of at least 24-48 hours post-surgery.
Blood Pressure Measurement
-
Direct Measurement: The arterial catheter is connected to a pressure transducer, and mean arterial pressure (MAP) and heart rate (HR) are continuously recorded using a data acquisition system.
-
Indirect Measurement: The tail-cuff method can also be used for non-invasive measurement of systolic blood pressure.
Drug Administration and Data Analysis
-
Administration: Test compounds (this compound, Nisoldipine, SNAP) and vehicle are administered intravenously as a bolus injection or continuous infusion.
-
Data Collection: Baseline MAP and HR are recorded before drug administration. Following administration, hemodynamic parameters are monitored continuously.
-
Analysis: The change in MAP and HR from baseline is calculated for each compound at various doses. Dose-response curves can be generated to determine the potency and efficacy of each vasodilator.
Experimental Workflow
Caption: Typical experimental workflow for in vivo vasodilation studies.
Conclusion
This compound represents a promising therapeutic candidate with a predicted dual mechanism of action for vasodilation. By combining the established effects of a dihydropyridine calcium channel blocker and a nitric oxide donor, it has the potential to offer enhanced efficacy in the management of cardiovascular diseases characterized by vasoconstriction. Further in vivo studies are warranted to confirm these predicted effects and fully elucidate the therapeutic potential of this novel compound.
Dehydronitrosonisoldipine: A Comparative Guide to its Predicted In Vivo Vasodilatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted in vivo vasodilatory effects of Dehydronitrosonisoldipine against its parent compound, Nisoldipine, and other nitric oxide (NO) donors. Due to the limited direct in vivo data on this compound, this comparison is based on its chemical structure, which combines a dihydropyridine calcium channel blocker moiety (similar to Nisoldipine) and a nitric oxide-donating group. This unique structure suggests a dual mechanism of action, offering potential advantages in vasodilation.
Executive Summary
This compound is anticipated to exhibit potent vasodilatory properties through two synergistic mechanisms: blockade of L-type calcium channels and direct donation of nitric oxide. This dual action is expected to lead to a more pronounced and potentially sustained reduction in blood pressure compared to agents acting through a single pathway. This guide presents a theoretical comparison supported by experimental data from studies on Nisoldipine and the nitric oxide donor S-nitroso-N-acetylpenicillamine (SNAP).
Comparative Analysis of Vasodilatory Agents
The vasodilatory effects of this compound are compared with Nisoldipine, a well-characterized dihydropyridine calcium channel blocker, and SNAP, a representative S-nitrosothiol nitric oxide donor.
Table 1: Comparison of In Vivo Hemodynamic Effects in Rats
| Parameter | Vehicle (Control) | Nisoldipine | S-Nitroso-N-acetylpenicillamine (SNAP) | This compound (Predicted) |
| Change in Mean Arterial Pressure (mmHg) | No significant change | ↓ 17-20% | ↓ 40-60 mmHg (at 85 nmol/kg/min infusion) | Significant decrease, potentially greater than Nisoldipine alone |
| Change in Systemic Vascular Resistance | No significant change | ↓ ~38% | Significant decrease | Significant decrease, potentially greater than Nisoldipine alone |
| Heart Rate | No significant change | ↑ (reflex tachycardia) | Variable | Potential for attenuated reflex tachycardia due to NO-mediated effects |
| Primary Mechanism of Action | N/A | L-type calcium channel blockade | Nitric oxide (NO) donation | Dual: L-type calcium channel blockade and NO donation |
Data for Nisoldipine and SNAP are sourced from separate in vivo studies in rats and may not be directly comparable due to differing experimental conditions.
Signaling Pathways and Mechanisms of Action
The vasodilatory effects of these compounds are mediated by distinct but complementary signaling pathways.
Nisoldipine: Calcium Channel Blockade
Nisoldipine, a dihydropyridine, primarily induces vasodilation by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition reduces the influx of extracellular calcium, leading to smooth muscle relaxation and arterial dilation.
Caption: Nisoldipine's vasodilatory signaling pathway.
Nitric Oxide (NO) Donors: cGMP-Mediated Vasodilation
Nitric oxide donors like SNAP release NO, which diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation.
Caption: NO donor-mediated vasodilatory signaling pathway.
This compound: Predicted Dual Signaling Pathway
This compound is hypothesized to engage both the calcium channel blockade and the nitric oxide-cGMP pathways, potentially leading to a more potent and comprehensive vasodilatory response.
Caption: Predicted dual signaling pathway of this compound.
Experimental Protocols
The following outlines a typical experimental protocol for assessing the in vivo vasodilatory effects of a compound in a conscious rat model.
Animal Model and Surgical Preparation
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Surgical Procedure: For direct blood pressure measurement, animals are anesthetized, and a catheter is implanted into the carotid or femoral artery. The catheter is exteriorized at the nape of the neck. For drug administration, a catheter is implanted into the jugular vein. Animals are allowed a recovery period of at least 24-48 hours post-surgery.
Blood Pressure Measurement
-
Direct Measurement: The arterial catheter is connected to a pressure transducer, and mean arterial pressure (MAP) and heart rate (HR) are continuously recorded using a data acquisition system.
-
Indirect Measurement: The tail-cuff method can also be used for non-invasive measurement of systolic blood pressure.
Drug Administration and Data Analysis
-
Administration: Test compounds (this compound, Nisoldipine, SNAP) and vehicle are administered intravenously as a bolus injection or continuous infusion.
-
Data Collection: Baseline MAP and HR are recorded before drug administration. Following administration, hemodynamic parameters are monitored continuously.
-
Analysis: The change in MAP and HR from baseline is calculated for each compound at various doses. Dose-response curves can be generated to determine the potency and efficacy of each vasodilator.
Experimental Workflow
Caption: Typical experimental workflow for in vivo vasodilation studies.
Conclusion
This compound represents a promising therapeutic candidate with a predicted dual mechanism of action for vasodilation. By combining the established effects of a dihydropyridine calcium channel blocker and a nitric oxide donor, it has the potential to offer enhanced efficacy in the management of cardiovascular diseases characterized by vasoconstriction. Further in vivo studies are warranted to confirm these predicted effects and fully elucidate the therapeutic potential of this novel compound.
Dehydronitrosonisoldipine: A Shift in Potency and Pharmacological Target Compared to Nisoldipine
While Dehydronitrosonisoldipine is a derivative of the potent L-type calcium channel blocker nisoldipine (B1678946), current scientific literature indicates a significant shift in its primary pharmacological target and a notable decrease in potency with respect to calcium channel blockade. Available data suggests that this compound is substantially less potent than its parent compound, nisoldipine, as a traditional vasodilator and calcium channel antagonist. Instead, it has been identified as an inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1), a key regulator of axonal degeneration.
Nisoldipine is a well-established dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1] Its therapeutic effect stems from its high potency in blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2][3] In contrast, information on the direct calcium channel blocking activity of this compound is limited, with available evidence pointing towards a different primary mechanism of action.
Comparative Potency: A Tale of Two Targets
Quantitative data highlights the stark difference in potency and target engagement between nisoldipine and this compound.
| Compound | Target | Potency (IC₅₀) | Primary Pharmacological Effect |
| Nisoldipine | L-type Ca v 1.2 calcium channel | 10 nM | Vasodilation, Antihypertensive |
| Rat Portal Vein (Mechanical Activity) | 85 nM | Vasodilation | |
| This compound | SARM1 | 4 µM | Inhibition of Axonal Degeneration Pathway |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly demonstrates that nisoldipine is a highly potent blocker of L-type calcium channels, with inhibitory concentrations in the nanomolar range. This high affinity for its target is the basis for its clinical efficacy as an antihypertensive agent.
Conversely, this compound's known activity is as an inhibitor of SARM1, with an IC₅₀ value in the micromolar range (4 µM). This indicates that this compound is significantly less potent in its interaction with SARM1 compared to nisoldipine's interaction with calcium channels. Crucially, there is a lack of available data on this compound's activity on L-type calcium channels, preventing a direct comparison of potency for the same target. However, the focus of the available literature on its SARM1 inhibitory role suggests that its calcium channel blocking activity, if any, is not its primary and most potent pharmacological effect.
It is important to note that "Dehydro Nisoldipine" is a known human metabolite of nisoldipine. Another identified active metabolite, a hydroxylated derivative, possesses only about 10% of the calcium channel blocking activity of the parent nisoldipine. The exact relationship and comparative potency between this compound and these known metabolites in the context of calcium channel blockade remain to be fully elucidated.
Experimental Methodologies
The determination of the IC₅₀ values presented above involves distinct experimental protocols tailored to the specific target of each compound.
For Nisoldipine (L-type Ca v 1.2 channel inhibition):
The IC₅₀ value for nisoldipine's inhibition of L-type calcium channels is typically determined using electrophysiological techniques, such as the patch-clamp method, on cells expressing these channels (e.g., vascular smooth muscle cells or HEK-293 cells transfected with the channel subunits).
-
Experimental Workflow:
-
Cell Culture: Cells expressing the target L-type calcium channels are cultured.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.
-
Channel Activation: The membrane potential is depolarized to activate the L-type calcium channels, and the resulting calcium current is recorded.
-
Drug Application: Nisoldipine is applied at various concentrations to the cells.
-
Data Analysis: The inhibition of the calcium current by nisoldipine is measured at each concentration, and the data is fitted to a dose-response curve to calculate the IC₅₀ value.
-
For this compound (SARM1 inhibition):
The IC₅₀ for SARM1 inhibition by this compound is determined using cell-based assays that measure the downstream effects of SARM1 activation.
-
Experimental Workflow:
-
Cell Line: A cell line engineered to express SARM1 (e.g., SARM1-dN-expression cells) is used.
-
Induction of SARM1 Activity: SARM1 activity is induced, for example, by treatment with a neurotoxic agent.
-
Drug Treatment: this compound is added to the cells at a range of concentrations.
-
Measurement of SARM1 Activity: The activity of SARM1 is assessed by measuring the levels of its product, cyclic ADP-ribose (cADPR), or by observing downstream events like axonal degeneration.
-
Data Analysis: The reduction in SARM1 activity is quantified at each drug concentration, and the IC₅₀ is calculated from the resulting dose-response curve.
-
Signaling Pathways and Chemical Relationship
The primary signaling pathway affected by nisoldipine is the influx of calcium into vascular smooth muscle cells, which is essential for muscle contraction. By blocking L-type calcium channels, nisoldipine reduces intracellular calcium levels, leading to vasodilation.
Figure 1. Signaling pathway of Nisoldipine's vasodilatory effect.
This compound, on the other hand, inhibits the SARM1-mediated pathway of axonal degeneration. SARM1 is an enzyme that, when activated by injury or disease, depletes NAD+, a critical molecule for cell survival, leading to the breakdown of the axon.
Figure 2. Signaling pathway of this compound's neuroprotective effect.
Chemically, this compound is a derivative of nisoldipine, implying a structural modification from the parent compound.
Figure 3. Chemical relationship between Nisoldipine and this compound.
References
Dehydronitrosonisoldipine: A Shift in Potency and Pharmacological Target Compared to Nisoldipine
While Dehydronitrosonisoldipine is a derivative of the potent L-type calcium channel blocker nisoldipine, current scientific literature indicates a significant shift in its primary pharmacological target and a notable decrease in potency with respect to calcium channel blockade. Available data suggests that this compound is substantially less potent than its parent compound, nisoldipine, as a traditional vasodilator and calcium channel antagonist. Instead, it has been identified as an inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1), a key regulator of axonal degeneration.
Nisoldipine is a well-established dihydropyridine calcium channel blocker used in the management of hypertension.[1] Its therapeutic effect stems from its high potency in blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2][3] In contrast, information on the direct calcium channel blocking activity of this compound is limited, with available evidence pointing towards a different primary mechanism of action.
Comparative Potency: A Tale of Two Targets
Quantitative data highlights the stark difference in potency and target engagement between nisoldipine and this compound.
| Compound | Target | Potency (IC₅₀) | Primary Pharmacological Effect |
| Nisoldipine | L-type Ca v 1.2 calcium channel | 10 nM | Vasodilation, Antihypertensive |
| Rat Portal Vein (Mechanical Activity) | 85 nM | Vasodilation | |
| This compound | SARM1 | 4 µM | Inhibition of Axonal Degeneration Pathway |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly demonstrates that nisoldipine is a highly potent blocker of L-type calcium channels, with inhibitory concentrations in the nanomolar range. This high affinity for its target is the basis for its clinical efficacy as an antihypertensive agent.
Conversely, this compound's known activity is as an inhibitor of SARM1, with an IC₅₀ value in the micromolar range (4 µM). This indicates that this compound is significantly less potent in its interaction with SARM1 compared to nisoldipine's interaction with calcium channels. Crucially, there is a lack of available data on this compound's activity on L-type calcium channels, preventing a direct comparison of potency for the same target. However, the focus of the available literature on its SARM1 inhibitory role suggests that its calcium channel blocking activity, if any, is not its primary and most potent pharmacological effect.
It is important to note that "Dehydro Nisoldipine" is a known human metabolite of nisoldipine. Another identified active metabolite, a hydroxylated derivative, possesses only about 10% of the calcium channel blocking activity of the parent nisoldipine. The exact relationship and comparative potency between this compound and these known metabolites in the context of calcium channel blockade remain to be fully elucidated.
Experimental Methodologies
The determination of the IC₅₀ values presented above involves distinct experimental protocols tailored to the specific target of each compound.
For Nisoldipine (L-type Ca v 1.2 channel inhibition):
The IC₅₀ value for nisoldipine's inhibition of L-type calcium channels is typically determined using electrophysiological techniques, such as the patch-clamp method, on cells expressing these channels (e.g., vascular smooth muscle cells or HEK-293 cells transfected with the channel subunits).
-
Experimental Workflow:
-
Cell Culture: Cells expressing the target L-type calcium channels are cultured.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.
-
Channel Activation: The membrane potential is depolarized to activate the L-type calcium channels, and the resulting calcium current is recorded.
-
Drug Application: Nisoldipine is applied at various concentrations to the cells.
-
Data Analysis: The inhibition of the calcium current by nisoldipine is measured at each concentration, and the data is fitted to a dose-response curve to calculate the IC₅₀ value.
-
For this compound (SARM1 inhibition):
The IC₅₀ for SARM1 inhibition by this compound is determined using cell-based assays that measure the downstream effects of SARM1 activation.
-
Experimental Workflow:
-
Cell Line: A cell line engineered to express SARM1 (e.g., SARM1-dN-expression cells) is used.
-
Induction of SARM1 Activity: SARM1 activity is induced, for example, by treatment with a neurotoxic agent.
-
Drug Treatment: this compound is added to the cells at a range of concentrations.
-
Measurement of SARM1 Activity: The activity of SARM1 is assessed by measuring the levels of its product, cyclic ADP-ribose (cADPR), or by observing downstream events like axonal degeneration.
-
Data Analysis: The reduction in SARM1 activity is quantified at each drug concentration, and the IC₅₀ is calculated from the resulting dose-response curve.
-
Signaling Pathways and Chemical Relationship
The primary signaling pathway affected by nisoldipine is the influx of calcium into vascular smooth muscle cells, which is essential for muscle contraction. By blocking L-type calcium channels, nisoldipine reduces intracellular calcium levels, leading to vasodilation.
Figure 1. Signaling pathway of Nisoldipine's vasodilatory effect.
This compound, on the other hand, inhibits the SARM1-mediated pathway of axonal degeneration. SARM1 is an enzyme that, when activated by injury or disease, depletes NAD+, a critical molecule for cell survival, leading to the breakdown of the axon.
Figure 2. Signaling pathway of this compound's neuroprotective effect.
Chemically, this compound is a derivative of nisoldipine, implying a structural modification from the parent compound.
Figure 3. Chemical relationship between Nisoldipine and this compound.
References
Replicating Published Findings on Dehydronitrosonisoldipine's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dehydronitrosonisoldipine's reported activity, placing it in the context of related compounds and mechanisms of action. Due to the limited availability of peer-reviewed publications specifically detailing the experimental data for this compound, this guide draws upon available information for its parent compound, Nisoldipine, and other molecules targeting similar pathways, namely SARM1 and L-type calcium channels.
Executive Summary
This compound is a derivative of the dihydropyridine (B1217469) calcium channel blocker, Nisoldipine. Emerging information suggests a dual mechanism of action for this compound, encompassing both L-type calcium channel blockade and irreversible inhibition of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key mediator of axonal degeneration. This dual activity positions it as a potentially valuable research tool and a starting point for the development of therapeutics targeting neurodegenerative diseases and conditions involving calcium dysregulation.
This guide will compare the known activities of this compound with its parent compound, Nisoldipine, and other relevant modulators of SARM1 and calcium channels.
Data Presentation: Comparative Activity of this compound and Alternatives
The following table summarizes the available quantitative data for this compound and compares it with its parent compound Nisoldipine and other relevant compounds. It is important to note that the data for this compound is primarily sourced from commercial suppliers and has not been independently verified in peer-reviewed literature.
| Compound | Target(s) | Reported Activity (IC₅₀/EC₅₀) | Key Application Areas |
| This compound | SARM1, L-type Ca²⁺ channels | SARM1: ~4 µM (in SARM1-dN-expression cells) | Research in neurodegenerative disorders, axon degeneration |
| Nisoldipine | L-type Ca²⁺ channels | Potent vasodilator, antihypertensive effects | Hypertension, Angina |
| Other SARM1 Inhibitors | SARM1 | Varies by compound (nM to µM range) | Research in neurodegeneration, peripheral neuropathy |
| Other Dihydropyridine CCBs (e.g., Nifedipine, Amlodipine) | L-type Ca²⁺ channels | Potent vasodilators, antihypertensive effects | Hypertension, Angina |
Experimental Protocols
Detailed experimental protocols for replicating findings on this compound are not yet available in the public domain. However, based on its proposed targets, the following methodologies are standard in the field for assessing SARM1 inhibition and calcium channel blockade.
SARM1 NADase Activity Assay
This assay is crucial for quantifying the inhibitory potential of compounds against the NAD+ hydrolase activity of SARM1.
Objective: To determine the IC₅₀ value of a test compound for SARM1 NADase activity.
Materials:
-
Recombinant human SARM1 protein (TIR domain or full-length)
-
NAD⁺ (Substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
-
Detection Reagent (e.g., a fluorescent NAD⁺ analog or a kit to measure NAD⁺ depletion)
-
Test compound (this compound or other inhibitors)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of recombinant SARM1 protein to each well of the microplate.
-
Add the serially diluted test compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of NAD⁺ to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Axon Degeneration Assay
This assay assesses the ability of a compound to protect neurons from induced axon degeneration.
Objective: To evaluate the neuroprotective effect of a test compound against axotomy-induced degeneration.
Materials:
-
Primary dorsal root ganglion (DRG) neurons cultured in microfluidic chambers
-
Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)
-
Axotomy-inducing agent (e.g., mechanical transection or chemical induction with vincristine)
-
Test compound
-
Fluorescent dyes to visualize axons (e.g., Calcein AM for live axons)
-
Fluorescence microscope
Procedure:
-
Culture DRG neurons in microfluidic chambers, allowing axons to extend into a separate compartment.
-
Treat the neurons with the test compound at various concentrations for a specified period before inducing axon injury.
-
Induce axon degeneration by either mechanically severing the axons or by adding an axotomy-inducing agent to the axonal compartment.
-
Incubate the cultures for a defined time (e.g., 24-48 hours) to allow for degeneration to occur.
-
Stain the axons with a fluorescent dye to visualize their morphology.
-
Capture images of the axons using a fluorescence microscope.
-
Quantify the extent of axon degeneration (e.g., by measuring the percentage of intact axons or using a degeneration index).
-
Compare the level of axon protection in compound-treated cultures to vehicle-treated controls.
Patch-Clamp Electrophysiology for L-type Calcium Channel Activity
This technique allows for the direct measurement of ion channel activity and the effect of channel blockers.
Objective: To determine the effect of a test compound on L-type calcium channel currents.
Materials:
-
Cells expressing L-type calcium channels (e.g., HEK293 cells transfected with the appropriate channel subunits or primary cardiomyocytes)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
-
Test compound
Procedure:
-
Prepare cells for patch-clamp recording.
-
Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit L-type calcium currents.
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cells with a solution containing the test compound at a specific concentration.
-
Record the calcium currents in the presence of the compound.
-
Wash out the compound and record the recovery of the current.
-
Analyze the data to determine the percentage of current inhibition and the dose-response relationship.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow relevant to the activity of this compound.
Caption: SARM1 signaling pathway in axon degeneration.
Caption: L-type calcium channel signaling pathway.
Caption: General experimental workflow for compound evaluation.
Replicating Published Findings on Dehydronitrosonisoldipine's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dehydronitrosonisoldipine's reported activity, placing it in the context of related compounds and mechanisms of action. Due to the limited availability of peer-reviewed publications specifically detailing the experimental data for this compound, this guide draws upon available information for its parent compound, Nisoldipine, and other molecules targeting similar pathways, namely SARM1 and L-type calcium channels.
Executive Summary
This compound is a derivative of the dihydropyridine calcium channel blocker, Nisoldipine. Emerging information suggests a dual mechanism of action for this compound, encompassing both L-type calcium channel blockade and irreversible inhibition of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key mediator of axonal degeneration. This dual activity positions it as a potentially valuable research tool and a starting point for the development of therapeutics targeting neurodegenerative diseases and conditions involving calcium dysregulation.
This guide will compare the known activities of this compound with its parent compound, Nisoldipine, and other relevant modulators of SARM1 and calcium channels.
Data Presentation: Comparative Activity of this compound and Alternatives
The following table summarizes the available quantitative data for this compound and compares it with its parent compound Nisoldipine and other relevant compounds. It is important to note that the data for this compound is primarily sourced from commercial suppliers and has not been independently verified in peer-reviewed literature.
| Compound | Target(s) | Reported Activity (IC₅₀/EC₅₀) | Key Application Areas |
| This compound | SARM1, L-type Ca²⁺ channels | SARM1: ~4 µM (in SARM1-dN-expression cells) | Research in neurodegenerative disorders, axon degeneration |
| Nisoldipine | L-type Ca²⁺ channels | Potent vasodilator, antihypertensive effects | Hypertension, Angina |
| Other SARM1 Inhibitors | SARM1 | Varies by compound (nM to µM range) | Research in neurodegeneration, peripheral neuropathy |
| Other Dihydropyridine CCBs (e.g., Nifedipine, Amlodipine) | L-type Ca²⁺ channels | Potent vasodilators, antihypertensive effects | Hypertension, Angina |
Experimental Protocols
Detailed experimental protocols for replicating findings on this compound are not yet available in the public domain. However, based on its proposed targets, the following methodologies are standard in the field for assessing SARM1 inhibition and calcium channel blockade.
SARM1 NADase Activity Assay
This assay is crucial for quantifying the inhibitory potential of compounds against the NAD+ hydrolase activity of SARM1.
Objective: To determine the IC₅₀ value of a test compound for SARM1 NADase activity.
Materials:
-
Recombinant human SARM1 protein (TIR domain or full-length)
-
NAD⁺ (Substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
-
Detection Reagent (e.g., a fluorescent NAD⁺ analog or a kit to measure NAD⁺ depletion)
-
Test compound (this compound or other inhibitors)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of recombinant SARM1 protein to each well of the microplate.
-
Add the serially diluted test compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of NAD⁺ to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Axon Degeneration Assay
This assay assesses the ability of a compound to protect neurons from induced axon degeneration.
Objective: To evaluate the neuroprotective effect of a test compound against axotomy-induced degeneration.
Materials:
-
Primary dorsal root ganglion (DRG) neurons cultured in microfluidic chambers
-
Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)
-
Axotomy-inducing agent (e.g., mechanical transection or chemical induction with vincristine)
-
Test compound
-
Fluorescent dyes to visualize axons (e.g., Calcein AM for live axons)
-
Fluorescence microscope
Procedure:
-
Culture DRG neurons in microfluidic chambers, allowing axons to extend into a separate compartment.
-
Treat the neurons with the test compound at various concentrations for a specified period before inducing axon injury.
-
Induce axon degeneration by either mechanically severing the axons or by adding an axotomy-inducing agent to the axonal compartment.
-
Incubate the cultures for a defined time (e.g., 24-48 hours) to allow for degeneration to occur.
-
Stain the axons with a fluorescent dye to visualize their morphology.
-
Capture images of the axons using a fluorescence microscope.
-
Quantify the extent of axon degeneration (e.g., by measuring the percentage of intact axons or using a degeneration index).
-
Compare the level of axon protection in compound-treated cultures to vehicle-treated controls.
Patch-Clamp Electrophysiology for L-type Calcium Channel Activity
This technique allows for the direct measurement of ion channel activity and the effect of channel blockers.
Objective: To determine the effect of a test compound on L-type calcium channel currents.
Materials:
-
Cells expressing L-type calcium channels (e.g., HEK293 cells transfected with the appropriate channel subunits or primary cardiomyocytes)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
-
Test compound
Procedure:
-
Prepare cells for patch-clamp recording.
-
Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit L-type calcium currents.
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cells with a solution containing the test compound at a specific concentration.
-
Record the calcium currents in the presence of the compound.
-
Wash out the compound and record the recovery of the current.
-
Analyze the data to determine the percentage of current inhibition and the dose-response relationship.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow relevant to the activity of this compound.
Caption: SARM1 signaling pathway in axon degeneration.
Caption: L-type calcium channel signaling pathway.
Caption: General experimental workflow for compound evaluation.
Structure-Activity Relationship of Dehydronitrosonisoldipine Analogs: A Comparative Guide
Dehydronitrosonisoldipine (B8075430), a derivative of the dihydropyridine (B1217469) calcium channel blocker nisoldipine, has emerged as a significant pharmacological tool due to its potent inhibitory effects on Sterile Alpha and TIR Motif Containing 1 (SARM1), a key mediator of programmed axon degeneration.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its functional analogs, focusing on their SARM1 inhibitory activity. Experimental protocols for the synthesis of the core dihydropyridine scaffold, assessment of SARM1 inhibition, and evaluation of vasodilatory effects are also detailed to provide a comprehensive resource for researchers in drug development.
Comparative Biological Activity of SARM1 Inhibitors
While specific SAR studies on a broad series of direct this compound analogs are not extensively available in the public domain, valuable insights can be drawn from functionally related compounds that also target a key cysteine residue in the allosteric ARM domain of SARM1.[2] Tryptoline (B14887) acrylamides, for instance, have been investigated as selective SARM1 inhibitors with a similar mechanism of action. The following table summarizes the inhibitory potency of this compound and related SARM1 inhibitors.
| Compound | Class | Target | IC50 (in situ) | Reference |
| This compound | Dihydropyridine | SARM1 | 4 µM | [1] |
| MY-9B | Tryptoline Acrylamide (B121943) | SARM1 | Low µM | [2] |
| WX-02-37 | Tryptoline Acrylamide | SARM1 | Low µM | [2] |
| SARM1-IN-2 | Not Specified | SARM1 | <1 µM | [3] |
| DSRM-3716 (5-Iodoisoquinoline) | Isoquinoline | SARM1 NADase | 75 nM (biochemical), 2.8 µM (cellular) | [4] |
| Compound 174 | Isothiazole | SARM1 Hydrolase | 17.2 nM (biochemical) | [5] |
| Compound 331P1 | Isothiazole | SARM1 Hydrolase | 189.3 nM (biochemical) | [5] |
Key Observations from Structure-Activity Relationship Studies:
For the tryptoline acrylamide series, stereochemistry plays a crucial role in SARM1 engagement and inhibition. The active enantiomers, MY-9B and WX-02-37, demonstrated stereoselective inhibition of SARM1-dependent cADPR production in human cell lines.[2] This highlights the specific spatial arrangement required for effective interaction with the allosteric binding site on SARM1.
Experimental Protocols
Synthesis of 1,4-Dihydropyridine (B1200194) Analogs (General Hantzsch Synthesis)
The core scaffold of this compound can be synthesized using the Hantzsch dihydropyridine synthesis. This method involves a one-pot condensation reaction of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt.[6][7]
Materials:
-
Substituted aldehyde (1 mmol)
-
Ethyl acetoacetate (B1235776) (2 mmol)
-
Ammonium acetate (B1210297) (1.2 mmol)
-
Ethanol (B145695) (10 mL)
Procedure:
-
A mixture of the substituted aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol is refluxed for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol to afford the desired 1,4-dihydropyridine derivative.[6][7]
SARM1 Inhibition Assay (LC-MS/MS NADase Assay)
This assay quantifies the enzymatic activity of SARM1 by measuring the consumption of its substrate, NAD+, and the production of its metabolites, ADPR and cADPR, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Procedure:
-
HEK293T cells expressing recombinant SARM1 are pre-treated with the test compounds (e.g., this compound analogs) or DMSO (vehicle control) for a specified period.
-
Following treatment, the cells are lysed, and the protein concentration of the lysate is determined.
-
The enzymatic reaction is initiated by adding NAD+ and the SARM1 activator, nicotinamide (B372718) mononucleotide (NMN), to the cell lysates.
-
The reaction is incubated at room temperature and then quenched by adding a cold organic solvent.
-
The samples are centrifuged, and the supernatants are analyzed by LC-MS/MS to quantify the levels of NAD+, ADPR, and cADPR.
-
The inhibitory effect of the compounds is determined by comparing the metabolite levels in the compound-treated samples to the vehicle-treated controls.[2]
In Vitro Vasodilation Assay (Isolated Rat Aortic Rings)
The vasodilatory effects of dihydropyridine analogs can be assessed using isolated arterial rings from rats.[8][9][10]
Procedure:
-
The thoracic aorta is isolated from a euthanized rat and placed in cold Krebs-Henseleit buffer.
-
The aorta is cleaned of adhering connective and fatty tissues, and 4-5 mm rings are prepared.
-
The aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
The rings are allowed to equilibrate under a resting tension of 1.5-2 g for 60-90 minutes.
-
The functional integrity of the endothelium can be tested by pre-contracting the rings with phenylephrine (B352888) and then inducing relaxation with acetylcholine.
-
After washing and re-equilibration, the rings are pre-contracted with a vasoconstrictor (e.g., phenylephrine or KCl).
-
Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath to assess their relaxant effects.
-
The changes in isometric tension are recorded, and concentration-response curves are constructed to determine the potency (EC50) and efficacy of the compounds.[8][11][12]
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: SARM1 activation pathway leading to axon degeneration.
Caption: Experimental workflow for SAR studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibitors of SARM1 targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 8. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. In vitro effects of extracellular hypercapnic acidification on the reactivity of rat aorta: Rat aorta vasodilation during hypercapnic acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta | MDPI [mdpi.com]
- 12. ahajournals.org [ahajournals.org]
Structure-Activity Relationship of Dehydronitrosonisoldipine Analogs: A Comparative Guide
Dehydronitrosonisoldipine, a derivative of the dihydropyridine calcium channel blocker nisoldipine, has emerged as a significant pharmacological tool due to its potent inhibitory effects on Sterile Alpha and TIR Motif Containing 1 (SARM1), a key mediator of programmed axon degeneration.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its functional analogs, focusing on their SARM1 inhibitory activity. Experimental protocols for the synthesis of the core dihydropyridine scaffold, assessment of SARM1 inhibition, and evaluation of vasodilatory effects are also detailed to provide a comprehensive resource for researchers in drug development.
Comparative Biological Activity of SARM1 Inhibitors
While specific SAR studies on a broad series of direct this compound analogs are not extensively available in the public domain, valuable insights can be drawn from functionally related compounds that also target a key cysteine residue in the allosteric ARM domain of SARM1.[2] Tryptoline acrylamides, for instance, have been investigated as selective SARM1 inhibitors with a similar mechanism of action. The following table summarizes the inhibitory potency of this compound and related SARM1 inhibitors.
| Compound | Class | Target | IC50 (in situ) | Reference |
| This compound | Dihydropyridine | SARM1 | 4 µM | [1] |
| MY-9B | Tryptoline Acrylamide | SARM1 | Low µM | [2] |
| WX-02-37 | Tryptoline Acrylamide | SARM1 | Low µM | [2] |
| SARM1-IN-2 | Not Specified | SARM1 | <1 µM | [3] |
| DSRM-3716 (5-Iodoisoquinoline) | Isoquinoline | SARM1 NADase | 75 nM (biochemical), 2.8 µM (cellular) | [4] |
| Compound 174 | Isothiazole | SARM1 Hydrolase | 17.2 nM (biochemical) | [5] |
| Compound 331P1 | Isothiazole | SARM1 Hydrolase | 189.3 nM (biochemical) | [5] |
Key Observations from Structure-Activity Relationship Studies:
For the tryptoline acrylamide series, stereochemistry plays a crucial role in SARM1 engagement and inhibition. The active enantiomers, MY-9B and WX-02-37, demonstrated stereoselective inhibition of SARM1-dependent cADPR production in human cell lines.[2] This highlights the specific spatial arrangement required for effective interaction with the allosteric binding site on SARM1.
Experimental Protocols
Synthesis of 1,4-Dihydropyridine Analogs (General Hantzsch Synthesis)
The core scaffold of this compound can be synthesized using the Hantzsch dihydropyridine synthesis. This method involves a one-pot condensation reaction of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.[6][7]
Materials:
-
Substituted aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the substituted aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol is refluxed for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol to afford the desired 1,4-dihydropyridine derivative.[6][7]
SARM1 Inhibition Assay (LC-MS/MS NADase Assay)
This assay quantifies the enzymatic activity of SARM1 by measuring the consumption of its substrate, NAD+, and the production of its metabolites, ADPR and cADPR, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Procedure:
-
HEK293T cells expressing recombinant SARM1 are pre-treated with the test compounds (e.g., this compound analogs) or DMSO (vehicle control) for a specified period.
-
Following treatment, the cells are lysed, and the protein concentration of the lysate is determined.
-
The enzymatic reaction is initiated by adding NAD+ and the SARM1 activator, nicotinamide mononucleotide (NMN), to the cell lysates.
-
The reaction is incubated at room temperature and then quenched by adding a cold organic solvent.
-
The samples are centrifuged, and the supernatants are analyzed by LC-MS/MS to quantify the levels of NAD+, ADPR, and cADPR.
-
The inhibitory effect of the compounds is determined by comparing the metabolite levels in the compound-treated samples to the vehicle-treated controls.[2]
In Vitro Vasodilation Assay (Isolated Rat Aortic Rings)
The vasodilatory effects of dihydropyridine analogs can be assessed using isolated arterial rings from rats.[8][9][10]
Procedure:
-
The thoracic aorta is isolated from a euthanized rat and placed in cold Krebs-Henseleit buffer.
-
The aorta is cleaned of adhering connective and fatty tissues, and 4-5 mm rings are prepared.
-
The aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
The rings are allowed to equilibrate under a resting tension of 1.5-2 g for 60-90 minutes.
-
The functional integrity of the endothelium can be tested by pre-contracting the rings with phenylephrine and then inducing relaxation with acetylcholine.
-
After washing and re-equilibration, the rings are pre-contracted with a vasoconstrictor (e.g., phenylephrine or KCl).
-
Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath to assess their relaxant effects.
-
The changes in isometric tension are recorded, and concentration-response curves are constructed to determine the potency (EC50) and efficacy of the compounds.[8][11][12]
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: SARM1 activation pathway leading to axon degeneration.
Caption: Experimental workflow for SAR studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibitors of SARM1 targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 8. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. In vitro effects of extracellular hypercapnic acidification on the reactivity of rat aorta: Rat aorta vasodilation during hypercapnic acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta | MDPI [mdpi.com]
- 12. ahajournals.org [ahajournals.org]
Safety Operating Guide
Personal protective equipment for handling Dehydronitrosonisoldipine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensuring personal safety and maintaining a secure laboratory environment. This guide provides crucial safety, operational, and disposal protocols for Dehydronitrosonisoldipine, a derivative of Nisoldipine.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are founded on established best practices for handling chemical compounds with unknown toxicity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to prevent accidental exposure when handling this compound. The following table summarizes the recommended PPE based on general laboratory safety standards for hazardous chemicals.[2][3][4]
| PPE Category | Recommended Equipment | Standard/Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and face shield | Conforming to EN 166 (EU) or NIOSH (US) | To protect against splashes of solvents and accidental contact with the powder. A face shield provides broader protection.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Tested to meet ASTM D6978 standard | To prevent skin contact. Ensure the chosen glove material is resistant to the specific solvent being used and inspect gloves for any signs of degradation before use.[3][5] |
| Body Protection | Fully buttoned laboratory coat or chemical-resistant coveralls | Fire/flame resistant and impervious clothing | To protect skin and personal clothing from contamination. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended.[2] |
| Respiratory Protection | A full-face respirator or use of a fume hood | NIOSH-approved respirator | To be used if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a containment system.[2] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling protocols are critical to minimize the risk of exposure during experimental procedures. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]
-
Preparation : Before handling, ensure that an accessible safety shower and eye wash station are available.[6] Read and understand the handling procedures and have a chemical spill kit readily accessible.
-
Weighing : When weighing the solid compound, perform this task inside a fume hood or a powder-containment hood to avoid the formation and inhalation of dust and aerosols.[2][5]
-
Dissolving : When preparing solutions, slowly add the solvent to the weighed this compound to prevent splashing.
-
Handling Solutions : Use appropriate protective equipment when handling solutions. Avoid direct contact with skin and eyes.[2]
-
Post-Handling : After handling, thoroughly wash hands with soap and water, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the laboratory area.[2]
Disposal Plan: Waste Management and Decontamination
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Chemical Waste : Dispose of this compound waste and contaminated materials in a designated hazardous waste container. Do not pour down the drain.[5] The waste container must be compatible with the solvents used.
-
Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated personal protective equipment as solid hazardous waste.[5]
-
Spill Management : In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[6] Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.[6]
-
Regulatory Compliance : Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[5]
Emergency Procedures
Immediate and appropriate action is necessary in the event of exposure.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][5]
Caption: Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Personal protective equipment for the handling of hazardous drugs - ILAPHAR | Revista de la OFIL [ilaphar.org]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Dehydronitrosonisoldipine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensuring personal safety and maintaining a secure laboratory environment. This guide provides crucial safety, operational, and disposal protocols for Dehydronitrosonisoldipine, a derivative of Nisoldipine.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are founded on established best practices for handling chemical compounds with unknown toxicity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to prevent accidental exposure when handling this compound. The following table summarizes the recommended PPE based on general laboratory safety standards for hazardous chemicals.[2][3][4]
| PPE Category | Recommended Equipment | Standard/Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and face shield | Conforming to EN 166 (EU) or NIOSH (US) | To protect against splashes of solvents and accidental contact with the powder. A face shield provides broader protection.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Tested to meet ASTM D6978 standard | To prevent skin contact. Ensure the chosen glove material is resistant to the specific solvent being used and inspect gloves for any signs of degradation before use.[3][5] |
| Body Protection | Fully buttoned laboratory coat or chemical-resistant coveralls | Fire/flame resistant and impervious clothing | To protect skin and personal clothing from contamination. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended.[2] |
| Respiratory Protection | A full-face respirator or use of a fume hood | NIOSH-approved respirator | To be used if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a containment system.[2] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling protocols are critical to minimize the risk of exposure during experimental procedures. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]
-
Preparation : Before handling, ensure that an accessible safety shower and eye wash station are available.[6] Read and understand the handling procedures and have a chemical spill kit readily accessible.
-
Weighing : When weighing the solid compound, perform this task inside a fume hood or a powder-containment hood to avoid the formation and inhalation of dust and aerosols.[2][5]
-
Dissolving : When preparing solutions, slowly add the solvent to the weighed this compound to prevent splashing.
-
Handling Solutions : Use appropriate protective equipment when handling solutions. Avoid direct contact with skin and eyes.[2]
-
Post-Handling : After handling, thoroughly wash hands with soap and water, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the laboratory area.[2]
Disposal Plan: Waste Management and Decontamination
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Chemical Waste : Dispose of this compound waste and contaminated materials in a designated hazardous waste container. Do not pour down the drain.[5] The waste container must be compatible with the solvents used.
-
Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated personal protective equipment as solid hazardous waste.[5]
-
Spill Management : In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[6] Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.[6]
-
Regulatory Compliance : Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[5]
Emergency Procedures
Immediate and appropriate action is necessary in the event of exposure.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][5]
Caption: Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Personal protective equipment for the handling of hazardous drugs - ILAPHAR | Revista de la OFIL [ilaphar.org]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

